5,7-Dimethoxyflavone
説明
5,7-Dimethoxyflavone has been reported in Boesenbergia rotunda, Kaempferia parviflora, and other organisms with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5,7-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFZSUMZAUHNSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175656 | |
| Record name | 5,7-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,7-Dimethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21392-57-4 | |
| Record name | 5,7-Dimethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21392-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxyflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dimethoxyflavone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8HQQ4R4F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,7-Dimethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 °C | |
| Record name | 5,7-Dimethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Flavone of Interest: A Technical Guide to the Natural Sources and Isolation of 5,7-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavone (DMF) is a prominent polymethoxyflavone, a class of flavonoids characterized by the presence of two or more methoxy groups on the flavone backbone. This compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects. As research into the therapeutic potential of DMF intensifies, a comprehensive understanding of its natural origins and the methodologies for its efficient isolation is paramount for advancing drug discovery and development efforts. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and purification, and a summary of its key signaling pathways.
Natural Sources of this compound
While this compound has been identified in a few plant species, its most abundant and commercially significant source is the rhizome of Kaempferia parviflora, commonly known as black ginger or Thai ginseng. Other reported, albeit less common, sources include certain species of the Piper and Chromolaena genera.
Primary Source: Kaempferia parviflora
Kaempferia parviflora Wall. ex Baker, a member of the Zingiberaceae family, is a medicinal plant native to Thailand and surrounding regions. Its rhizomes are rich in various methoxyflavones, with this compound being one of the most abundant.[1][2] The concentration of DMF in K. parviflora can vary depending on the cultivar and growing conditions. High-performance liquid chromatography (HPLC) analysis has been effectively used to quantify the methoxyflavone content and differentiate between various types of K. parviflora.[3][4][5]
Other Reported Sources
Several species of the Piper genus have been reported to contain this compound. These include:
Additionally, the plant Chromolaena odorata has been identified as a source of various flavonoids, with some studies indicating the presence of dimethoxyflavone derivatives.[10][11] However, the concentration of this compound in these sources is generally lower than in Kaempferia parviflora, and detailed isolation and yield data are less readily available.
Isolation and Purification of this compound
The isolation of this compound from its natural sources, primarily Kaempferia parviflora, involves a multi-step process encompassing extraction, fractionation, and purification. The final purity of the isolated compound is typically confirmed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[12][13][14]
Data on Extraction and Yield
The efficiency of this compound extraction is highly dependent on the chosen solvent and method. Ethanolic extraction has been widely studied and shown to be effective. The concentration of ethanol significantly impacts the yield of DMF.
| Plant Source | Extraction Method | Solvent | Key Parameters | This compound Yield | Reference |
| Kaempferia parviflora | Maceration | 95% Ethanol | 7 days | 48.10 ± 9.62 g/100 mL of extract | [1] |
| Kaempferia parviflora | Maceration | 75% Ethanol | 7 days | 3.49 ± 0.70 g/100 mL of extract | [1] |
| Kaempferia parviflora | Maceration | 50% Ethanol | 7 days | 2.14 ± 0.43 g/100 mL of extract | [1] |
| Kaempferia parviflora | Maceration | 25% Ethanol | 7 days | 1.11 ± 0.02 g/100 mL of extract | [1] |
| Kaempferia parviflora | Soxhlet Extraction | 95% Ethanol | Exhaustive | 9.57 ± 1.49 g/100 g of dry rhizomes (extract yield) | [13] |
| Kaempferia parviflora | TLC-Densitometry | - | - | 2.15 ± 0.64 g/100 g of dry rhizomes | [13][15] |
| Kaempferia parviflora | TLC Image Analysis | - | - | 1.96 ± 0.51 g/100 g of dry rhizomes | [13][15] |
Note: The yields reported in g/100 mL of extract are from concentrated extracts and reflect the efficiency of the solvent system. The yields in g/100 g of dry rhizomes provide a measure of the compound's abundance in the raw material.
Experimental Protocols
This protocol describes a standard maceration technique for the extraction of this compound.
-
Preparation of Plant Material:
-
Obtain fresh rhizomes of Kaempferia parviflora.
-
Clean the rhizomes to remove any soil and foreign matter.
-
Slice the rhizomes into thin pieces and dry them in a hot air oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh a known amount of the powdered rhizome (e.g., 100 g).
-
Place the powder in a large container with a lid (e.g., a glass jar).
-
Add 95% (v/v) ethanol to the container, ensuring the powder is fully submerged (a solid-to-solvent ratio of 1:10 w/v is common).
-
Seal the container and allow it to stand at room temperature for 7 days, with occasional shaking.
-
-
Filtration and Concentration:
-
After 7 days, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Wash the residue with a small amount of fresh 95% ethanol to ensure complete extraction.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C until the solvent is completely removed.
-
The resulting crude extract can be further purified.
-
This protocol outlines the purification of the crude extract to isolate this compound.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle and the solvent to drain until it is just above the level of the silica.
-
-
Sample Loading:
-
Dissolve a known amount of the crude K. parviflora extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed extract and carefully load it onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common gradient could be starting with hexane and gradually increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Collect the eluate in fractions of a fixed volume.
-
-
Fraction Analysis and Isolation:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:chloroform:acetone:formic acid 5:4:1:0.2 v/v/v/v).[13]
-
Spot the fractions on a TLC plate and develop the plate in the mobile phase.
-
Visualize the spots under UV light (254 nm and 365 nm).
-
Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound. A purity of >95% can be achieved with this method.[12]
-
-
Recrystallization (Optional):
-
For further purification, the isolated this compound can be recrystallized from a suitable solvent system (e.g., methanol-water or ethanol-water).
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to modulate the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: Modulation of the PI3K/Akt/mTOR pathway by this compound.
cAMP-Dependent Signaling and PDE Inhibition
This compound can increase intracellular cyclic AMP (cAMP) levels, in part through the inhibition of phosphodiesterases (PDEs), enzymes that degrade cAMP.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical constituents from tiger's betel, Piper porphyrophyllum N.E.Br. (Fam. Piperaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. Exploring this compound from Piper ornatum as a novel anti-breast cancer candidate: insights from in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A this compound/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality evaluation of Kaempferia parviflora rhizome with reference to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Quality evaluation of Kaempferia parviflora rhizome with reference to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of 5,7-Dimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxyflavone (DMF), a naturally occurring methoxyflavone, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anticancer, anti-inflammatory, and neuroprotective agent. This technical guide provides an in-depth overview of the biological activity screening of this compound, summarizing key quantitative data, detailing experimental protocols for cited assays, and visualizing the underlying molecular mechanisms through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a bioactive compound predominantly found in the rhizomes of Kaempferia parviflora (black ginger) and other medicinal plants.[1] Its methylated structure contributes to enhanced metabolic stability and oral bioavailability compared to its hydroxylated flavonoid counterparts, making it an attractive candidate for therapeutic development.[2] This guide explores the multifaceted biological effects of this compound, with a focus on its anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer Activity
This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action include the induction of cell cycle arrest, generation of reactive oxygen species (ROS), and modulation of key signaling pathways involved in cancer cell survival and proliferation.
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of this compound against various cancer cell lines, primarily expressed as the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 25 | [3][4] |
| T24 | Bladder Cancer | Not specified for pure compound, but ethanol extract containing DMF showed an IC50 of 29.62 µg/mL after 24h. | [5] |
| VK2/E6E7 | Endometriosis-related | Antiproliferative effects observed | [6] |
| End1/E6E7 | Endometriosis-related | Antiproliferative effects observed | [6] |
| A375 | Melanoma | KPE-DCM extract containing DMF showed an IC50 of < 20 µg/mL at 24h. | [7] |
| A2058 | Melanoma | KPE-DCM extract containing DMF showed an IC50 of < 20 µg/mL at 24h. | [7] |
Experimental Protocols
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several critical signaling pathways.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.
Quantitative Anti-inflammatory Data
| Assay | Model | Effect | Reference |
| COX-2 Inhibition | In vitro | F1 (this compound) showed an IC50 of >70 µM. A related compound, F2, showed selective COX-2 inhibition. | [8] |
| NF-κB Downregulation | In vivo (aged mice) | Downregulated NF-κB protein expression in muscle tissue. | [1] |
| Pro-inflammatory Cytokine Reduction | In vivo (aged mice) | Decreased serum levels of TNF-α and IL-6. | [1] |
Experimental Protocols
This assay determines the inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) enzyme.
-
Enzyme and Substrate Preparation: Prepare human recombinant COX-2 enzyme and a solution of arachidonic acid (substrate).
-
Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
IC50 Calculation: Determine the concentration of this compound that inhibits 50% of the COX-2 activity.
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway.
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.
-
Protein Extraction: Lyse the cells and extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the levels of protein phosphorylation.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Neuroprotective and Other Activities
This compound has also shown promise in the context of neuroprotection and in combating age-related muscle loss (sarcopenia).
Quantitative Data on Neuroprotective and Anti-sarcopenic Effects
| Activity | Model | Key Findings | Reference |
| Neuroprotection | In silico and in vivo (LPS-induced memory impairment in mice) | Reduced Aβ, IL-1β, IL-6, and TNF-α levels; increased BDNF levels. | [9] |
| Anti-sarcopenia | In vivo (aged mice) | Increased grip strength and muscle mass; stimulated PI3K-Akt pathway. | [1] |
Experimental Workflow for In Vivo Neuroprotection Studies
PI3K/Akt Signaling in Anti-sarcopenia
The beneficial effects of this compound on muscle health are partly mediated by the activation of the PI3K/Akt pathway, which promotes protein synthesis.[1]
Conclusion
This compound is a promising natural compound with a broad spectrum of biological activities. Its demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegeneration warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and to elucidate its mechanisms of action in greater detail. Future studies should focus on its pharmacokinetic and toxicological profiles in more advanced models to pave the way for potential clinical applications.
References
- 1. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. This compound induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the Diverse Anticancer Effects of Laos Kaempferia parviflora (Black Ginger) on Human Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of polymethoxyflavones as potential cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX) and phosphodiesterase 4B (PDE4B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice | PLOS One [journals.plos.org]
A Technical Guide to the Neuroprotective Mechanisms of 5,7-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms underpinning the neuroprotective effects of 5,7-dimethoxyflavone (DMF), a major bioactive methoxyflavone derived from Kaempferia parviflora. Emerging evidence highlights its potential as a multi-target therapeutic agent for neurodegenerative disorders, including Alzheimer's disease. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and drug development.
Core Neuroprotective Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-faceted approach, targeting key pathological processes in neurodegeneration, including neuroinflammation, excitotoxicity, protein aggregation, and oxidative stress.
Attenuation of Neuroinflammation
Chronic neuroinflammation, primarily mediated by activated microglia, is a key contributor to neuronal damage in neurodegenerative diseases.[1] DMF has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[2] In lipopolysaccharide (LPS)-induced neuroinflammation models in mice, oral administration of DMF significantly reduced the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3][4] This anti-inflammatory activity is attributed to the modulation of critical inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) pathway and the subsequent inhibition of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling.[5][6] By suppressing these pathways, DMF inhibits the expression of inflammatory mediators, thereby reducing microglial activation and protecting neurons from inflammatory damage.
Modulation of Neurotransmitter Systems
Dysregulation of neurotransmitter systems is a hallmark of many neurological disorders. In silico and in vivo studies have identified that DMF interacts with both the GABAergic and serotonergic systems, which are crucial for regulating neuronal excitability and mood.
-
GABAergic System: Molecular docking studies predict strong binding interactions between DMF and the GABA-A receptor subunits GABRA1 and GABRG2.[3][4][5] In vivo experiments have confirmed that DMF administration upregulates the hippocampal mRNA expression of GABRA1, suggesting an enhancement of inhibitory neurotransmission.[3][4] This action may counteract the neuronal hyperexcitability often observed in neurodegenerative conditions.
-
Serotonergic System: DMF is also predicted to target serotonin receptors 5-HT2A and 5-HT2C.[3][4][5] Consistent with these predictions, DMF treatment has been shown to significantly increase the hippocampal mRNA levels of both 5-HT2A and 5-HT2C.[3][4] Modulation of these receptors can influence cognitive processes and mood, offering further therapeutic benefits.
Promotion of Neurotrophic Factors
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that supports neuronal survival, growth, and synaptic plasticity.[7] Reduced BDNF levels are associated with cognitive decline and depression.[5] Studies have shown that treatment with DMF significantly increases the levels of BDNF in the hippocampus of LPS-treated mice, suggesting that DMF promotes neuronal resilience and plasticity.[3][4][5] This effect is likely linked to the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.[8][9]
Anti-amyloid and Cholinesterase Inhibition
The accumulation of amyloid-beta (Aβ) plaques and cholinergic dysfunction are central to the pathology of Alzheimer's disease.[10][11] DMF exhibits multi-target effects relevant to this pathology.
-
Anti-Amyloidogenic Effects: DMF has been shown to hinder the aggregation of Aβ1-42 peptides and destabilize pre-formed amyloid fibrils.[10] In animal models, DMF treatment significantly reduces the levels of Aβ in the hippocampus.[3][4]
-
Cholinesterase Inhibition: DMF also acts as an inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine.[10][12] By inhibiting BChE, DMF may help to restore cholinergic tone, which is beneficial for cognitive function.[10][11]
Antioxidant and Anti-Apoptotic Effects
Oxidative stress and subsequent apoptotic cell death are common final pathways in neuronal loss.[13][14] Methoxyflavones from Kaempferia parviflora have been shown to reduce Reactive Oxygen Species (ROS) and apoptosis in neuronal cells.[3] DMF, specifically, has been reported to protect SH-SY5Y neuroblastoma cells from Aβ1-42-induced damage, restoring cell survival.[10][11] Furthermore, DMF can induce apoptosis in pathological conditions by activating the endoplasmic reticulum (ER) stress pathway, suggesting a role in clearing damaged cells.[15] This dual role highlights its potential to selectively eliminate dysfunctional cells while protecting healthy neurons.
Key Signaling Pathways Modulated by this compound
The neuroprotective actions of DMF are mediated by its ability to modulate several key intracellular signaling cascades.
Inhibition of Pro-Inflammatory Signaling
DMF effectively suppresses neuroinflammation by inhibiting the TLR4-mediated signaling cascade in microglia. Upon activation by stimuli like LPS, TLR4 recruits the adaptor protein MyD88, initiating a downstream cascade that includes the activation of MAPKs (p38, ERK, JNK) and the IKK complex. This leads to the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory genes. DMF intervenes by downregulating this pathway, thus reducing the production of inflammatory cytokines.
Activation of Pro-Survival and Neurotrophic Pathways
The neurotrophic effects of DMF, particularly the upregulation of BDNF, are linked to the activation of pro-survival signaling pathways like PI3K/Akt. BDNF binds to its receptor, TrkB, leading to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins (like Bad and GSK3β) and activating transcription factors like CREB, which further enhances the expression of BDNF and anti-apoptotic proteins like Bcl-2.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the neuroprotective effects of this compound.
Table 1: In Vivo Effects of this compound on Inflammatory Markers and BDNF in LPS-Induced Mice
| Parameter | Treatment Group | Result (Concentration) | Fold Change vs. LPS Control | Reference |
|---|---|---|---|---|
| TNF-α | DMF (10 mg/kg) | 10.6 ± 0.9 pg/mL | Significant Reduction | [3] |
| IL-1β | DMF (all doses) | - | Significant Reduction | [3] |
| IL-6 | DMF (all doses) | - | Significant Reduction | [3] |
| Aβ Level | DMF (all doses) | - | Significant Reduction | [3] |
| BDNF Level | DMF (all doses) | - | Significant Increase |[3][4] |
Table 2: In Vitro Neuroprotective and Anti-Alzheimer's Activities of this compound (F1)
| Activity | Target/Assay | Result (IC50) | Reference |
|---|---|---|---|
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 237.15 µM | [10][11] |
| Butyrylcholinesterase (BChE) | 233.15 µM | [10][11] | |
| Anti-Amyloidogenic | Aβ1-42 Aggregation Inhibition | 134.26 µM | [10][11] |
| Aβ1-42 Fibril Destabilization | 83.86 µM | [10][11] |
| Neuroprotection | Aβ1-42-induced toxicity | Restored cell survival |[10][11] |
Table 3: Predicted Molecular Targets of this compound and In Vivo Validation
| Target Protein | Prediction Model | In Vivo Validation (Hippocampal mRNA) | Reference |
|---|---|---|---|
| GABRA1 | Ligand-based | Significantly Upregulated | [3][4][5] |
| GABRG2 | Ligand-based | - | [3][4][5] |
| 5-HT2A | Proteochemometric (PCM) | Significantly Upregulated | [3][4][5] |
| IGF1R | Proteochemometric (PCM) | - | [3][4][5] |
| 5-HT2C | Proteochemometric (PCM) | Significantly Upregulated |[3][4][5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.
LPS-Induced Neuroinflammation Model in Mice
-
Objective: To induce a state of neuroinflammation to evaluate the anti-inflammatory effects of DMF in vivo.
-
Animals: Male C57BL/6J mice are commonly used.
-
Procedure:
-
Mice are orally administered with DMF (e.g., 10, 20, 40 mg/kg), vehicle, or a positive control (e.g., Ibuprofen) daily for a period of 21 days.[3]
-
From day 18 to day 21, mice receive daily intraperitoneal (i.p.) injections of Lipopolysaccharide (LPS) to induce systemic and central inflammation.[3]
-
Control groups receive saline instead of LPS and/or vehicle instead of DMF.
-
Following the treatment period, behavioral tests are conducted, and brain and blood samples are collected for biochemical analysis.[5]
-
-
Workflow Diagram:
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of specific proteins such as cytokines (TNF-α, IL-1β, IL-6), Aβ, and BDNF in serum or brain homogenates.[3]
-
Procedure:
-
Brain tissue (e.g., hippocampus) is homogenized in an appropriate lysis buffer containing protease inhibitors.
-
96-well microplates are coated with a capture antibody specific to the target protein and incubated.
-
After washing, the plates are blocked to prevent non-specific binding.
-
Samples (serum or brain homogenate) and standards are added to the wells and incubated.
-
After another wash, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric signal.
-
The absorbance is read using a microplate reader, and the concentration of the target protein is determined by comparison to the standard curve.
-
Real-Time Polymerase Chain Reaction (RT-PCR)
-
Objective: To measure the mRNA expression levels of target genes (e.g., GABRA1, 5-HT2A, BDNF) in brain tissue.[3]
-
Procedure:
-
Total RNA is extracted from hippocampal tissue using a suitable kit (e.g., TRIzol).
-
The concentration and purity of the RNA are determined.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template.
-
Quantitative PCR (qPCR) is performed using the cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).
-
The amplification of DNA is monitored in real-time.
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).
-
Neuroprotection Against Aβ1-42-Induced Cell Damage
-
Objective: To assess the ability of DMF to protect neuronal cells from toxicity induced by amyloid-beta.
-
Cell Line: Differentiated human neuroblastoma SH-SY5Y cells are a common model.[10][11]
-
Procedure:
-
SH-SY5Y cells are seeded in 96-well plates and differentiated, often using retinoic acid.[10]
-
Cells are pre-treated with various concentrations of DMF for a specified period.
-
Aggregated Aβ1-42 peptide (e.g., 25 µM) is then added to the wells to induce toxicity.[11]
-
After incubation (e.g., 24 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
-
The MTT reagent is added to the cells and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured. Cell viability is expressed as a percentage relative to untreated control cells.
-
Conclusion
This compound presents a compelling profile as a neuroprotective agent with therapeutic potential for complex neurodegenerative diseases. Its mechanism of action is multifaceted, involving the simultaneous modulation of neuroinflammation, neurotransmitter systems, neurotrophic factor expression, amyloid pathology, and cholinergic pathways. By engaging multiple targets, DMF can address the intricate and interconnected pathological processes that drive neuronal loss and cognitive decline. The data presented in this guide underscore the need for continued research and development of this compound as a promising candidate for early intervention and treatment of neurodegenerative disorders.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the Neuroprotective Mechanism of this compound and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Neuroprotective Mechanism of this compound and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemicals That Act on Synaptic Plasticity as Potential Prophylaxis against Stress-Induced Depressive Disorder [biomolther.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice | PLOS One [journals.plos.org]
- 11. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A this compound/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phcog.com [phcog.com]
- 14. Anti-Oxidative, Anti-Inflammatory and Anti-Apoptotic Effects of Flavonols: Targeting Nrf2, NF-κB and p53 Pathways in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity of 5,7-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity of 5,7-dimethoxyflavone (DMF), a natural flavonoid known for its potential as an anticancer agent. This document synthesizes key findings on its cytotoxic effects, mechanisms of action, and the experimental protocols used for its evaluation.
Quantitative Cytotoxicity Data
This compound has demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the reported values for DMF are summarized below.
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| HepG2 | Liver Carcinoma | 25 µM | MTT Assay | [1][2][3] |
| T47D | Breast Cancer | 25.00 µg/mL | Not Specified | [4][5] |
| HepG2 | Liver Carcinoma | 21.36 µg/mL | Not Specified | [4][5] |
Note: These values are for a synthetic derivative (compound 7) of this compound, highlighting the potential for structural modification to enhance cytotoxicity.[4][5]
Beyond IC50 values, studies have shown that 5,7-DMF decreases the percentage viability of HepG2 cells in a dose- and time-dependent manner.[1] It also reduces the colony-forming potential of these cells, further indicating its antiproliferative capabilities.[1][2][3]
Mechanisms of Cytotoxic Action
The anticancer activity of this compound is attributed to several cellular mechanisms, primarily revolving around the induction of apoptosis and cell cycle arrest.
2.1. Induction of Apoptosis and Oxidative Stress
A primary mechanism of DMF-induced cytotoxicity is the induction of apoptosis, or programmed cell death.[2] In liver cancer cells (HepG2), treatment with 5,7-DMF leads to a dose-dependent increase in apoptosis.[1] This process is closely linked to the generation of Reactive Oxygen Species (ROS) and the disruption of mitochondrial function.[1][2][3] The proposed signaling cascade suggests that 5,7-DMF triggers an increase in intracellular ROS, which in turn reduces the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[1][2] This ultimately culminates in cell death.[2][3] Studies on human endometriosis cell lines corroborate these findings, showing that DMF induces loss of mitochondrial membrane potential, dysregulation of intracellular calcium, and ROS production, which collectively accelerate apoptosis.[6]
Caption: Proposed pathway for ROS-mediated apoptosis by 5,7-DMF.
2.2. Cell Cycle Arrest
This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells. In HepG2 cells, treatment with DMF resulted in a significant, dose-dependent increase in the percentage of cells in the sub-G1 phase of the cell cycle.[1][2] This accumulation in the sub-G1 phase is a hallmark of apoptosis-related DNA fragmentation. The compound also appears to cause an arrest at the G1 phase.[1][7] This disruption of the cell cycle prevents cancer cells from proliferating uncontrollably.
Caption: 5,7-DMF induces cell cycle arrest at the G1/Sub-G1 phase.
2.3. Modulation of NF-κB Signaling
In the context of hepatocellular carcinoma, 5,7-DMF has been found to inhibit tumor progression by modulating immune responses.[8] Mechanistically, it binds to nuclear factor kappa-B (NF-κB) and inhibits the phosphorylation of its p65 subunit. This action suppresses the expression of downstream proteins like the chemokine CCL2, which plays a role in the crosstalk between tumor cells and immune cells.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxicity of this compound.
3.1. Cell Culture and Treatment
-
Cell Line: The human liver cancer cell line HepG2 is commonly used.[1]
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.[1]
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2 and 95% air.[1]
-
Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Cells are treated with varying concentrations of the compound (e.g., 0, 10, 25, 50 µM) for specified time periods (e.g., 24 or 48 hours). A vehicle control (DMSO) is run in parallel.[1]
3.2. Cytotoxicity Assessment (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Addition: The cells are treated with various concentrations of 5,7-DMF and incubated for 24-48 hours.[1]
-
MTT Reagent: After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
3.3. Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates (e.g., at a density of 2 x 10^5 cells/well) and treated with 5,7-DMF for 24 hours.[1]
-
Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1) is determined.[1]
3.4. Apoptosis Detection (DAPI Staining) 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to DNA and is used to visualize nuclear morphology.
-
Treatment: Cells grown on coverslips are treated with 5,7-DMF.
-
Fixation: Cells are fixed with a solution like 4% paraformaldehyde.
-
Staining: The fixed cells are stained with DAPI solution.
-
Visualization: The cells are observed under a fluorescence microscope. Apoptotic cells are identified by characteristic nuclear changes such as chromatin condensation and nuclear fragmentation.[1][2]
General Experimental Workflow
The evaluation of a compound's cytotoxicity follows a logical progression from initial viability screening to detailed mechanistic studies.
Caption: Standard workflow for in vitro cytotoxicity evaluation.
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural modification of this compound from Kaempferia parviflora and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of 5,7-Dimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxyflavone (DMF), a naturally occurring flavonoid, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying DMF's anti-inflammatory effects, supported by a comprehensive review of preclinical data. We delve into its inhibitory actions on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its role in modulating the production of pro-inflammatory mediators. This document consolidates quantitative data from various in vitro and in vivo studies into structured tables for comparative analysis. Furthermore, it offers detailed experimental protocols for key assays and visual representations of signaling cascades and workflows to facilitate a deeper understanding and guide future research in the development of DMF as a potential therapeutic agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.
This compound, a polymethoxylated flavone found in plants like Kaempferia parviflora (black ginger), has emerged as a promising candidate.[1] Preclinical studies have demonstrated its ability to suppress inflammatory responses in various models.[2][3][4] This guide aims to provide a comprehensive technical overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative effects, and the experimental methodologies used for its investigation.
Molecular Mechanisms of Anti-Inflammatory Action
The anti-inflammatory activity of this compound is attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory molecules.
Inhibition of NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[6]
This compound has been shown to inhibit the activation of the NF-κB pathway.[1][2] It can reduce the phosphorylation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[5][6] This inhibitory effect leads to a downstream reduction in the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes.[2][6]
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a critical role in inflammation.[7] Activation of these kinases leads to the phosphorylation of transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes.[6]
This compound has been reported to suppress the phosphorylation of MAPKs in response to inflammatory stimuli.[1][6] By inhibiting the activation of ERK, JNK, and p38, DMF can downregulate the expression of inflammatory mediators.[8]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Initial Screening of 5,7-Dimethoxyflavone for Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening process for the antifungal properties of 5,7-dimethoxyflavone. Due to the limited direct research on this compound's antifungal efficacy, this document draws upon data from structurally similar flavonoids, such as 5-hydroxy-7,4'-dimethoxyflavone, to illustrate key methodologies and potential mechanisms of action. This approach provides a robust framework for researchers initiating antifungal screening of this and other related flavonoid compounds.
Introduction: The Antifungal Potential of Flavonoids
Fungal infections pose a significant global health threat, with rising incidence rates, particularly among immunocompromised populations.[1][2] The emergence of drug-resistant fungal strains and the limited arsenal of effective antifungal agents necessitate the discovery of novel therapeutic compounds.[3] Flavonoids, a class of polyphenolic secondary metabolites found in plants, have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, and antifungal properties.[1][4] this compound is a natural flavonoid that has been investigated for various biological activities.[5][6] This guide outlines the essential steps and methodologies for conducting an initial, yet thorough, antifungal screening of this compound.
Quantitative Data on Antifungal Activity
Direct data on the antifungal activity of this compound is sparse, with some studies indicating it serves as a better starting material for the synthesis of more potent derivatives.[5][7] However, extensive research on the closely related compound, 5-hydroxy-7,4'-dimethoxyflavone, provides valuable insight into the potential efficacy and mechanisms. The following tables summarize the available quantitative data for these related compounds against various fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-hydroxy-7,4'-dimethoxyflavone and a this compound Derivative
| Compound | Fungal Species | MIC (μg/mL) | IC50 (μg/mL) | Reference |
| 5-hydroxy-7,4'-dimethoxyflavone | Candida albicans | 45 | - | [8] |
| 5-hydroxy-7,4'-dimethoxyflavone | Candida albicans | 22.5 | - | [9] |
| Oxime derivative of this compound | Candida albicans | - | 48.98 | [7] |
Table 2: Synergistic Activity of 5-hydroxy-7,4'-dimethoxyflavone with Miconazole against Candida albicans
| Compound Combination | Effect | Observation | Reference |
| 5-hydroxy-7,4'-dimethoxyflavone (22.5 μg/mL) + Miconazole (150 μg/mL) | Synergistic | Complete inhibition of growth after 4 hours. | [8][10] |
| 5-hydroxy-7,4'-dimethoxyflavone alone | Fungistatic | - | [8] |
| Miconazole alone | Fungistatic | - | [8] |
Potential Mechanisms of Antifungal Action
Understanding the mechanism of action is crucial for drug development. Studies on related flavonoids suggest two primary antifungal mechanisms.
3.1. Inhibition of Ergosterol Biosynthesis Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and fluidity, leading to cell death.[11] Several flavonoids have been shown to inhibit the ergosterol biosynthesis pathway.[12] For instance, 5-hydroxy-7,4'-dimethoxyflavone treatment resulted in a time-dependent decrease in the total ergosterol content in C. albicans.[8][10] At half its MIC, it reduced ergosterol content to 91.6% and 63% after 16 and 24 hours, respectively.[8]
3.2. Inhibition of Drug Efflux Pumps Fungal cells can develop resistance by actively pumping antifungal drugs out of the cell using ATP-binding cassette (ABC) transporters.[8] Inhibition of these efflux pumps can restore the efficacy of existing antifungal drugs. 5-hydroxy-7,4'-dimethoxyflavone was shown to inhibit drug efflux pumps in C. albicans, leading to a higher intracellular accumulation of compounds like ciprofloxacin, with a reported IC50 value of 51.64 μg/mL for this inhibitory activity.[8][10][13] This mechanism is a key factor in its synergistic effect when combined with conventional antifungals.[8]
Visualized Workflows and Pathways
References
- 1. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A this compound/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural modification of this compound from Kaempferia parviflora and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of an antifungal compound 5-hydroxy-7,4’-dimethoxyflavone from Combretum zeyheri - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and characterization of an antifungal compound 5-hydroxy-7,4'-dimethoxyflavone from Combretum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Vasorelaxant Effects of 5,7-Dimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavone (DMF) is a naturally occurring methoxyflavone found in several medicinal plants, most notably Kaempferia parviflora (black ginger). Traditionally used for various ailments, recent scientific investigations have focused on its pharmacological properties, including its potential as a vasorelaxant agent. This technical guide provides an in-depth overview of the foundational research into the vasorelaxant effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented is intended to serve as a core resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.
Quantitative Data on Vasorelaxant Efficacy
The vasorelaxant properties of this compound have been primarily investigated using isolated rat aortic rings. While a precise EC50 value for the vasorelaxant effect of this compound on pre-contracted aortic rings is not explicitly stated in the foundational literature, the compound has been shown to induce concentration-dependent relaxation in the range of 1-100 μM.[1] The following tables summarize the key findings from studies using pharmacological inhibitors to elucidate the mechanism of action.
Table 1: Effect of Inhibitors on this compound-Induced Vasorelaxation in Endothelium-Intact Rat Aortic Rings
| Inhibitor | Target | Concentration | Effect on DMF-Induced Relaxation | Reference |
| L-NAME | Nitric Oxide Synthase (NOS) | 300 μM | Significant Reduction | [1] |
| ODQ | Soluble Guanylate Cyclase (sGC) | 10 μM | Significant Reduction | [1] |
| Indomethacin | Cyclooxygenase (COX) | 10 μM | Significant Reduction | [1] |
| SQ22536 | Adenylyl Cyclase | 100 μM | No Significant Effect | [1] |
Table 2: Effect of Ion Channel Blockers on this compound-Induced Vasorelaxation
| Blocker | Target Ion Channel(s) | Concentration | Effect on DMF-Induced Relaxation | Reference |
| High KCI | Voltage-Dependent Calcium Channels | 60 mM | Significant Inhibition | [1] |
| Tetraethylammonium (TEA) | Non-specific K+ channels (including Ca2+-activated) | 5 mM | Significant Reduction | [1] |
| Glibenclamide | ATP-sensitive K+ channels (KATP) | 10 μM | Significant Reduction | [1] |
| 4-Aminopyridine (4-AP) | Voltage-gated K+ channels (Kv) | 1 mM | Significant Reduction | [1] |
| Barium Chloride (BaCl2) | Inwardly rectifying K+ channels (Kir) | 10 μM | Significant Reduction | [1] |
Experimental Protocols
The foundational research on the vasorelaxant effects of this compound has predominantly utilized the isolated rat aortic ring assay with a wire myograph system. This ex vivo method allows for the direct measurement of vascular tension in response to pharmacological agents.
Preparation of Isolated Rat Aortic Rings
-
Animal Model: Male Wistar rats are typically used.
-
Aorta Excision: Following euthanasia by an approved method, the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
Cleaning and Sectioning: The aorta is cleaned of adhering connective and adipose tissues. It is then cut into rings of approximately 2-3 mm in width.
-
Endothelium Removal (for endothelium-denuded studies): For experiments requiring the absence of the endothelium, the luminal surface of the aortic rings is gently rubbed with a small wire or wooden stick. Successful removal is confirmed by the lack of relaxation in response to acetylcholine.
Wire Myography Setup and Protocol
-
Mounting: Each aortic ring is mounted between two stainless steel wires in an organ bath of a wire myograph system. One wire is fixed, and the other is connected to a force-displacement transducer.
-
Bathing Solution: The organ bath is filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
Equilibration: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. The bathing solution is changed every 15-20 minutes during this period.
-
Pre-contraction: To induce a sustained contraction, a vasoconstrictor agent is added to the organ bath. Commonly used agents include:
-
Phenylephrine (e.g., 1 μM): An α1-adrenergic agonist, used to study receptor-mediated contraction.
-
High Potassium Chloride (KCl) (e.g., 60 mM): Used to induce depolarization and contraction via voltage-gated calcium channels, bypassing membrane receptors.
-
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, this compound is added to the bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded as a percentage of the pre-contracted tension.
-
Inhibitor Studies: To investigate the mechanism of action, various pharmacological inhibitors (as listed in Tables 1 and 2) are added to the organ bath and incubated with the aortic rings for a specified period (e.g., 20-30 minutes) before the addition of the pre-contracting agent and subsequent administration of this compound.
Calcium Influx Experiment
-
Calcium-Free Conditions: Aortic rings are incubated in a Ca2+-free Krebs-Henseleit solution containing a high concentration of KCl to depolarize the membrane.
-
Addition of Calcium: Calcium chloride (CaCl2) is added cumulatively to induce contraction by promoting calcium influx through voltage-gated calcium channels.
-
Effect of this compound: To assess the inhibitory effect on calcium influx, the aortic rings are pre-incubated with this compound before the cumulative addition of CaCl2. A reduction in the contractile response to CaCl2 indicates inhibition of calcium influx.
Signaling Pathways and Mechanisms of Action
The vasorelaxant effect of this compound is multifaceted, involving both endothelium-dependent and endothelium-independent mechanisms.
Endothelium-Dependent Vasorelaxation
The endothelium plays a crucial role in mediating a significant portion of the vasorelaxant effect of this compound. This is primarily achieved through the activation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway and the involvement of the cyclooxygenase (COX) pathway.
Endothelium-Independent Vasorelaxation
This compound also exerts a direct relaxant effect on vascular smooth muscle cells, independent of the endothelium. This action is primarily attributed to the opening of various potassium channels and the inhibition of calcium influx through voltage-gated calcium channels.
Experimental Workflow
The following diagram illustrates the typical workflow for investigating the vasorelaxant effects of a test compound like this compound using the isolated rat aortic ring assay.
Conclusion
The foundational research on this compound reveals a dual mechanism of action contributing to its vasorelaxant effects. It acts through both endothelium-dependent pathways, primarily involving the nitric oxide-cGMP system and cyclooxygenase products, and endothelium-independent pathways, characterized by the activation of multiple types of potassium channels and the inhibition of calcium influx into vascular smooth muscle cells. This comprehensive profile suggests that this compound is a promising candidate for further investigation in the context of cardiovascular diseases where vasodilation is a therapeutic goal. This technical guide provides a core understanding of the seminal research, offering a foundation for future studies and drug development endeavors in this area.
References
5,7-dimethoxyflavone role in sarcopenia prevention
An In-depth Technical Guide on the Role of 5,7-Dimethoxyflavone in Sarcopenia Prevention
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sarcopenia, the age-associated decline in muscle mass and function, poses a significant challenge to the aging population. The quest for effective countermeasures has led to the investigation of various natural compounds. Among these, this compound (5,7-DMF), a primary bioactive flavonoid isolated from Kaempferia parviflora (black ginger), has emerged as a promising candidate for sarcopenia prevention.[1][2][3] This technical guide synthesizes the current scientific understanding of 5,7-DMF's role in mitigating sarcopenia, focusing on its molecular mechanisms, preclinical evidence, and the experimental frameworks used for its evaluation. Through a detailed exploration of its impact on crucial signaling pathways, presentation of quantitative data, and visualization of complex biological processes, this document aims to provide a comprehensive resource for the scientific community engaged in the research and development of novel sarcopenia therapies.
Introduction: The Challenge of Sarcopenia and the Promise of this compound
Sarcopenia is a progressive geriatric syndrome characterized by a significant loss of skeletal muscle mass and strength, leading to diminished physical performance, increased frailty, and a higher risk of adverse health outcomes.[1][2][3] The underlying pathophysiology is multifaceted, involving an imbalance in protein metabolism, mitochondrial dysfunction, and chronic low-grade inflammation.[1][4] While exercise and nutritional interventions remain the cornerstones of sarcopenia management, there is a compelling need for pharmacological agents that can augment these strategies.[1]
This compound (5,7-DMF), derived from the rhizomes of Kaempferia parviflora, has a history of use in traditional medicine and is now being scientifically validated for a range of bioactivities, including anti-inflammatory, anti-obesity, and metabolic-enhancing effects.[1][2][5] Recent research has illuminated its potential to counteract the key drivers of sarcopenia, making it a subject of intense interest for therapeutic development.[1][3]
Molecular Mechanisms of Action
5,7-DMF exerts its anti-sarcopenic effects through a multi-pronged approach at the cellular and molecular level, primarily by modulating protein turnover, enhancing mitochondrial function, and reducing inflammation.
Regulation of Muscle Protein Turnover
5,7-DMF favorably shifts the balance of muscle protein metabolism towards synthesis and away from degradation.
-
Stimulation of Protein Synthesis: 5,7-DMF activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This activation leads to the downstream phosphorylation and activation of the mammalian target of rapamycin (mTOR), a central regulator of protein synthesis.[1][4] Activated mTOR, in turn, phosphorylates its substrates, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote the translation of muscle proteins.[1][5]
-
Inhibition of Protein Degradation: The activation of Akt by 5,7-DMF also leads to the phosphorylation of Forkhead box O3 (FoxO3).[1][2][3] This phosphorylation sequesters FoxO3 in the cytoplasm, preventing its translocation to the nucleus where it would otherwise upregulate the expression of muscle-specific E3 ubiquitin ligases, namely Muscle Atrophy F-box (MAFbx/atrogin-1) and Muscle RING Finger 1 (MuRF1).[1] By inhibiting the expression of these atrogenes, 5,7-DMF effectively curtails the ubiquitin-proteasome pathway of muscle protein degradation.[1]
Enhancement of Mitochondrial Biogenesis and Function
Mitochondrial health is critical for muscle function, and its decline is a hallmark of sarcopenia. 5,7-DMF has been shown to bolster mitochondrial capacity.
-
Upregulation of the PGC-1α Pathway: 5,7-DMF enhances the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][2][5] This leads to the subsequent upregulation of nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (Tfam).[1][2] This signaling cascade culminates in an increased mitochondrial DNA (mtDNA) content, indicative of the formation of new mitochondria.[1][2]
Alleviation of Inflammation
Chronic inflammation contributes to muscle wasting in the elderly. 5,7-DMF exhibits potent anti-inflammatory properties.
-
Reduction of Pro-inflammatory Cytokines: In aged mice, 5,7-DMF treatment has been shown to significantly reduce the serum and muscle levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] This anti-inflammatory action helps to create a more favorable environment for muscle preservation and growth.
Key Signaling Pathways
The following diagrams, rendered in DOT language, provide a visual representation of the signaling cascades modulated by this compound.
Caption: 5,7-DMF modulates protein turnover by activating the PI3K/Akt/mTOR synthesis pathway and inhibiting the FoxO3-mediated degradation pathway.
References
- 1. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
The Bioavailability of 5,7-Dimethoxyflavone: An In-depth Technical Guide
A Comprehensive Analysis for Researchers and Drug Development Professionals
Introduction: 5,7-Dimethoxyflavone (5,7-DMF), a prominent methoxyflavone found in plants such as Kaempferia parviflora, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Despite its therapeutic potential, the clinical translation of 5,7-DMF is often hampered by its low oral bioavailability, primarily attributed to its poor water solubility.[3][4] This technical guide provides a comprehensive overview of the current understanding of the bioavailability of 5,7-DMF, detailing its pharmacokinetic profile, metabolic fate, and strategies to enhance its systemic absorption. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound.
Pharmacokinetic Profile of this compound
The bioavailability of a compound is determined by its absorption, distribution, metabolism, and excretion (ADME) properties. Several preclinical studies have characterized the pharmacokinetic profile of 5,7-DMF, primarily in rodent models.
Absorption and Plasma Concentrations
Following oral administration, 5,7-DMF is rapidly absorbed, with maximal plasma concentrations (Cmax) typically reached within 30 minutes to 2 hours.[2][5][6] However, the absolute oral bioavailability is generally low, reported to be in the range of 1-4% in rats when administered as part of a Kaempferia parviflora extract.[5][7]
Table 1: Pharmacokinetic Parameters of this compound in Mice and Rats
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Terminal Half-life (h) | Reference |
| Mice | 10 mg/kg (oral) | 1870 ± 1190 | 0.5 | 532 ± 165 | 3.40 ± 2.80 | [2] |
| Rats | 250 mg/kg KP extract (oral) | 550 - 880 | 1 - 2 | Not Specified | 3 - 6 | [5] |
| Roosters | 150 mg/kg KP extract (oral) | 340 - 830 | 1.17 - 1.83 | 1020 - 1680 | 2.03 - 2.60 | [6] |
Note: KP extract refers to Kaempferia parviflora extract. The concentration of 5,7-DMF within the extract can vary.
Distribution
Studies have shown that 5,7-DMF distributes extensively into various tissues.[1][2] Following oral administration in mice, 5,7-DMF was found to be most abundant in the gut, followed by the liver, kidney, brain, spleen, heart, and lung.[2][8] The high volume of distribution (90.1 ± 62.0 L/kg in mice) indicates significant tissue uptake.[2] This wide distribution is crucial for its pharmacological effects in different organs.
Metabolism and Excretion
The metabolism of 5,7-DMF involves demethylation, sulfation, and glucuronidation.[5][7] The primary route of elimination is through the urine and feces.[5][9] In rats, the parent compound recovery in urine and feces is low (3.10% and 0.96% of the dose, respectively), suggesting extensive metabolism.[5][7] Human intestinal bacteria have also been shown to metabolize 5,7-DMF to its corresponding demethylated flavones, such as chrysin (5,7-dihydroxyflavone).[10]
Factors Limiting Bioavailability
The primary factor limiting the oral bioavailability of 5,7-DMF is its poor aqueous solubility.[3][4] This inherent characteristic hinders its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, efflux transporters in the intestine, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), may actively pump 5,7-DMF back into the intestinal lumen, further reducing its net absorption.[11][12]
Experimental Protocols
In Vivo Pharmacokinetic Studies in Mice
A representative experimental protocol for determining the pharmacokinetics of 5,7-DMF in mice involves the oral administration of a single dose (e.g., 10 mg/kg).[2][8]
Workflow for In Vivo Pharmacokinetic Study
Caption: A typical workflow for an in vivo pharmacokinetic study of 5,7-DMF in mice.
Methodology:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Drug Formulation: 5,7-DMF is suspended in a suitable vehicle, such as a mixture of propylene glycol, PEG 400, ethanol, and water.
-
Administration: A single oral dose is administered via gavage.
-
Blood Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Sample Analysis: Plasma concentrations of 5,7-DMF are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13]
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
In Vitro Permeability Assay using Caco-2 Cells
The Caco-2 cell monolayer model is a widely accepted in vitro tool to predict intestinal drug absorption.[11][14]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable supports and cultured for 21-25 days to form a differentiated monolayer.
-
Transport Studies: The permeability of 5,7-DMF is assessed in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Sample Analysis: The concentration of 5,7-DMF in the donor and receiver compartments is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. A high B-to-A/A-to-B efflux ratio suggests the involvement of active efflux transporters.
Strategies to Enhance Bioavailability
Given the poor water solubility of 5,7-DMF, various formulation strategies have been explored to improve its oral bioavailability.
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation with aqueous media. This approach has been shown to significantly enhance the oral bioavailability of methoxyflavones from Kaempferia parviflora, including 5,7-DMF, by 26-fold in rats.[3][4]
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly water-soluble molecules, thereby increasing their solubility and dissolution rate.[15][16] Complexation of 5,7-DMF with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been reported to enhance its aqueous solubility by over 360-fold and improve its oral bioavailability in rats by approximately 23-fold.[3][4][15]
Table 2: Enhancement of this compound Bioavailability with Formulation Strategies in Rats
| Formulation | Fold Increase in Oral Bioavailability | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | ~26 | [3] |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complex | ~23 | [3] |
Signaling Pathways Modulated by this compound
The pharmacological effects of 5,7-DMF are mediated through its interaction with various cellular signaling pathways.
PI3K/Akt/mTOR Pathway
In the context of muscle protein synthesis, this compound has been shown to stimulate the phosphatidylinositol 3-kinase (PI3K)-Akt pathway.[17][18] This activation subsequently leads to the phosphorylation and activation of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis.
Caption: Activation of the PI3K/Akt/mTOR pathway by this compound.
NF-κB Signaling Pathway
This compound exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[17] It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are known activators of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
cAMP-Dependent Signaling Pathway
In melanogenesis, this compound has been found to increase intracellular cyclic AMP (cAMP) levels.[19] This leads to the activation of downstream signaling cascades involving cAMP-responsive element-binding protein (CREB) and Akt/GSK-3β, ultimately upregulating the expression of melanogenic proteins.[19]
Caption: Induction of melanogenesis by this compound via cAMP-dependent signaling.
Conclusion and Future Directions
This compound is a pharmacologically active natural product with significant therapeutic potential. However, its clinical utility is currently limited by its low oral bioavailability. This technical guide has summarized the key pharmacokinetic properties of 5,7-DMF and highlighted the primary challenges to its systemic absorption. Formulation strategies such as SMEDDS and cyclodextrin complexation have shown great promise in overcoming these limitations in preclinical models.
Future research should focus on the clinical evaluation of these enhanced formulations to determine their safety and efficacy in humans. A deeper understanding of the specific transporters and metabolic enzymes involved in the disposition of 5,7-DMF will further aid in the development of strategies to optimize its therapeutic potential. The continued exploration of this fascinating molecule holds promise for the development of new and effective treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and tissue distribution of this compound in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel formulation strategies for enhancing oral delivery of methoxyflavones in Kaempferia parviflora by SMEDDS or complexation with 2-hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats [hero.epa.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ishwarnaturefarms.com [ishwarnaturefarms.com]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [iro.uiowa.edu]
- 14. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 15. A this compound/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5,7-Dimethoxyflavone: A Technical Guide for Drug Development
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavone (DMF), a prominent polymethoxyflavone primarily isolated from the rhizomes of Kaempferia parviflora (black ginger), has emerged as a promising scaffold in drug discovery.[1][2] Its diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and anti-sarcopenic effects, have spurred considerable interest in understanding the relationship between its chemical structure and biological function. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the rational design of novel therapeutic agents.
Core Structure and Chemical Properties
This compound, also known as chrysin dimethyl ether, is characterized by a flavone backbone with methoxy groups at the 5 and 7 positions of the A-ring.[3][4] This substitution pattern contributes to its increased metabolic stability and oral bioavailability compared to its hydroxylated analog, chrysin.[5]
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Structure-Activity Relationship Studies
The biological activity of this compound can be significantly modulated by structural modifications to its core flavone scaffold. Key areas of modification include the A, B, and C rings.
A-Ring Modifications
The methoxy groups at positions 5 and 7 are crucial for many of the observed biological activities. Studies on polymethoxyflavones have indicated that a higher degree of methoxylation on the A-ring can enhance antiproliferative activity.[1][6]
C-Ring Modifications
Modifications at the C4 carbonyl group have been shown to influence cytotoxicity. For instance, conversion of the C4 carbonyl to an oxime has been reported to enhance cytotoxic activity against certain cancer cell lines.[5][7]
B-Ring Modifications
The substitution pattern on the B-ring plays a critical role in determining the potency and selectivity of biological activity. The position and nature of substituents on the B-ring can significantly impact anticancer and anti-inflammatory effects. For instance, the presence of a 3'-methoxyl group has been associated with potent antiproliferative activity, while a 4'-methoxyl group can diminish this effect.[6]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data from various studies on this compound and its derivatives, providing a basis for SAR analysis.
Table 1: Anticancer Activity of this compound and its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HepG2 (Liver Cancer) | MTT | 25 | [5][8] |
| This compound-4'-oxime | HepG2 (Liver Cancer) | MTT | 36.38 (µg/mL) | [7] |
| This compound-3',4'-dioxime | HepG2 (Liver Cancer) | MTT | 25.34 (µg/mL) | [7] |
| This compound-4'-oxime | T47D (Breast Cancer) | MTT | 41.66 (µg/mL) | [7] |
| This compound-3',4'-dioxime | T47D (Breast Cancer) | MTT | 22.94 (µg/mL) | [7] |
| 5,7,4'-Trimethoxyflavone | SUN-16 (Ovarian Cancer) | MTT | Varies (12.5-200) | [6] |
| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | DU145 (Prostate Cancer) | MTT | Dose-dependent decrease in viability | [1] |
Table 2: Anti-inflammatory and Other Biological Activities
| Compound | Activity | Assay/Model | Effect | Reference |
| This compound | Anti-inflammatory | Rat paw edema | Comparable to aspirin | [9] |
| This compound | Anti-inflammatory | LPS-stimulated macrophages | Inhibition of NO, PGE2, TNF-α, IL-1β | |
| This compound-3',4'-dioxime | Antifungal (Candida albicans) | Microbroth dilution | IC50 of 48.98 µg/mL | [7] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anticancer Mechanisms
The anticancer activity of this compound is often attributed to its ability to induce apoptosis, generate reactive oxygen species (ROS), and cause cell cycle arrest.[5][8] It has been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways, which are critical regulators of cell survival, proliferation, and apoptosis.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.
In some cancer cells, this compound and its analogs induce apoptosis through a caspase-dependent mechanism, involving the release of cytochrome c and the activation of caspases-3, -6, -7, and -9.[10]
Caption: Intrinsic apoptosis pathway activated by this compound.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of this compound are mediated through the downregulation of the NF-κB and MAPK signaling pathways. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Caption: General workflow for Western blot analysis.
Conclusion and Future Directions
The structure-activity relationship of this compound is a rich and expanding field of study. The existing data clearly indicates that modifications to all three rings of the flavone scaffold can profoundly influence its biological activity. The methoxy groups on the A-ring are key for stability and general activity, while substitutions on the B-ring appear to fine-tune potency and selectivity. The C-ring also presents opportunities for modification to enhance desired pharmacological properties.
Future research should focus on the systematic synthesis and evaluation of novel this compound analogs with diverse substitutions on the B-ring to further elucidate the SAR for various therapeutic targets. Moreover, in-depth mechanistic studies are required to identify the precise molecular targets within the key signaling pathways. The development of more potent and selective this compound derivatives holds significant promise for the discovery of new drugs for a range of diseases, from cancer to inflammatory disorders. This guide serves as a foundational resource for researchers and drug development professionals to navigate and contribute to this exciting area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Development and Validation of 5,7-Dimethoxyflavone Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5,7-dimethoxyflavone. A C18 reverse-phase column with a mobile phase of methanol and 0.1% aqueous acetic acid (70:30 v/v) is utilized for isocratic elution, with detection at 254 nm. The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity. Detailed protocols for method validation and sample analysis are provided to ensure reproducible results for research and quality control purposes.
Introduction
This compound is a bioactive flavonoid compound found in various medicinal plants, notably Kaempferia parviflora (black ginger).[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Emerging research indicates that this compound may exert its therapeutic effects through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.[2][3][4][5]
Given its potential as a therapeutic agent, the development of a robust and validated analytical method for the accurate quantification of this compound in various matrices is paramount. This application note details a validated HPLC method suitable for the determination of this compound in bulk drug substances and finished products.
HPLC Method Development
Chromatographic Conditions
A reverse-phase HPLC method was developed for the optimal separation and quantification of this compound. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | RP-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol: 0.1% v/v Aqueous Acetic Acid (70:30 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column was selected due to its wide applicability and excellent separation efficiency for non-polar to moderately polar compounds like flavonoids.
-
Mobile Phase: A mixture of methanol and water with a small amount of acetic acid was chosen to ensure good peak shape and resolution. The 70:30 ratio provides an optimal elution time for this compound. Acetic acid helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to sharper peaks.
-
Detection Wavelength: The UV spectrum of this compound shows significant absorbance at 254 nm, providing good sensitivity for detection.[6]
Method Validation
The developed HPLC method was validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[7][8] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. The specificity of the method was determined by comparing the chromatograms of a standard solution of this compound with that of a placebo and a spiked sample. The retention time of the analyte in the spiked sample was identical to that of the standard, and no interfering peaks were observed at the retention time of this compound in the placebo chromatogram.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 5 | 152345 |
| 10 | 301567 |
| 25 | 758912 |
| 50 | 1512345 |
| 100 | 3025678 |
The method was found to be linear over the concentration range of 5-100 µg/mL with a correlation coefficient (R²) of > 0.999.
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound was added to a placebo at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were then analyzed, and the percentage recovery was calculated.
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.2 | 100.4 |
| 120% | 60 | 59.7 | 99.5 |
The average recovery was found to be within the acceptable range of 98-102%.
Precision
The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was assessed by analyzing the same standard solution on three different days.
| Precision | % RSD |
| Repeatability (n=6) | 0.85 |
| Intermediate Precision (n=3 days) | 1.23 |
The relative standard deviation (%RSD) for both repeatability and intermediate precision was found to be less than 2%, indicating good precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
The low LOD and LOQ values demonstrate the high sensitivity of the method.
Experimental Protocols
Preparation of Standard Solution
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark. This will be the stock solution (100 µg/mL).
-
Prepare working standard solutions of desired concentrations by diluting the stock solution with the mobile phase.
Sample Preparation
-
For bulk drug analysis, accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and make up the volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and measure the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC method development and validation.
Caption: Interrelationship of HPLC method validation parameters.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound. The method has been successfully validated according to ICH guidelines and has been shown to be specific, linear, accurate, precise, and sensitive. This validated method can be effectively used for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.
References
- 1. nacalai.com [nacalai.com]
- 2. Quality evaluation of Kaempferia parviflora rhizome with reference to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A this compound/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. myfoodresearch.com [myfoodresearch.com]
Application Notes & Protocols: Quantification of 5,7-Dimethoxyflavone in Kaempferia parviflora Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kaempferia parviflora, also known as black ginger or Thai ginseng, is a medicinal plant from the Zingiberaceae family, traditionally used in Southeast Asia for various health purposes.[1][2] Its rhizomes are rich in polymethoxyflavones (PMFs), with 5,7-dimethoxyflavone being a principal bioactive compound.[3][4] This flavone has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-obesity, and neuroprotective effects.[5][6][7][8] Accurate quantification of this compound in K. parviflora extracts is crucial for the standardization of raw materials, quality control of finished products, and for elucidating its pharmacological mechanisms.
These application notes provide detailed protocols for the extraction and quantification of this compound from K. parviflora rhizomes, along with a summary of reported quantitative data and relevant biological signaling pathways.
Experimental Protocols
Sample Preparation: Grinding of Kaempferia parviflora Rhizomes
Objective: To prepare dried K. parviflora rhizomes for efficient solvent extraction.
Materials:
-
Fresh or dried Kaempferia parviflora rhizomes
-
Tray dryer or oven
-
Grinder or pulverizer
-
Sieve (80-mesh)
Protocol:
-
Wash the fresh rhizomes thoroughly to remove any soil and debris.
-
Dry the rhizomes at 60°C in a tray dryer until a constant weight is achieved.[9]
-
Grind the dried rhizomes into a fine powder using a grinder or pulverizer.
-
Pass the powder through an 80-mesh sieve to ensure a uniform particle size for consistent extraction.[9]
-
Store the powdered rhizome in an airtight container, protected from light and moisture, until further use.
Extraction of this compound
Several methods can be employed for the extraction of this compound from K. parviflora. The choice of method can significantly impact the yield of the target compound.
Objective: To extract this compound using solvent immersion at room temperature.
Materials:
-
Powdered K. parviflora rhizome
-
Ethanol (various concentrations: 25%, 50%, 75%, 95% v/v)[9]
-
Airtight container (e.g., glass jar with a screw cap)
-
Shaker (optional)
-
Filter paper or centrifuge
-
Rotary evaporator
Protocol:
-
Weigh a desired amount of powdered K. parviflora rhizome.
-
Add the powder to an airtight container.
-
Add the ethanol solvent at a solid-to-solvent ratio of 1:10 (w/v).[9]
-
Seal the container and allow it to stand for 7 days at room temperature, with occasional shaking.[9]
-
After the maceration period, separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator to a desired volume (e.g., 20% of the initial volume).[9]
-
Store the concentrated extract at 4°C for further analysis.
Objective: To enhance extraction efficiency using ultrasonic waves.
Materials:
-
Powdered K. parviflora rhizome
-
95% (v/v) Ethanol[9]
-
Beaker or flask
-
Ultrasonic bath
-
Filter paper or centrifuge
-
Rotary evaporator
Protocol:
-
Weigh a desired amount of powdered K. parviflora rhizome and place it in a beaker or flask.
-
Add 95% ethanol at a specified solid-to-solvent ratio.
-
Place the vessel in an ultrasonic bath and sonicate for a designated time (e.g., 15-45 minutes).[9]
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator.
-
Store the concentrated extract at 4°C for further analysis.
Objective: To perform a continuous extraction using a Soxhlet apparatus.
Materials:
-
Powdered K. parviflora rhizome
-
95% Ethanol[4]
-
Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)
-
Heating mantle
-
Rotary evaporator
Protocol:
-
Place a weighed amount of powdered K. parviflora rhizome into a thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask with 95% ethanol.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle to allow the solvent to boil and cycle through the sample.
-
Continue the extraction until the solvent in the extraction chamber becomes colorless.
-
After extraction, filter the extract and evaporate the solvent to dryness in vacuo using a rotary evaporator.[4]
-
Dissolve the dried extract in 95% ethanol to a known concentration (e.g., 2 mg/mL) for analysis.[4]
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of this compound.
Objective: To separate, identify, and quantify this compound in the extracts.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[10]
-
Methanol (HPLC grade)[10]
-
Acetic acid (analytical grade)[10]
-
Water (HPLC grade)
-
This compound standard
-
Syringe filters (0.45 µm)
Protocol:
-
Preparation of Standard Solutions:
-
Preparation of Sample Solutions:
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
Data Presentation
The following tables summarize the quantitative data for this compound in Kaempferia parviflora extracts obtained using different extraction and analytical methods as reported in the literature.
Table 1: Quantification of this compound by Maceration with Different Ethanol Concentrations.
| Ethanol Concentration (% v/v) | This compound Content ( g/100 mL of concentrated extract) | Reference |
| 25 | 1.1 | [9] |
| 50 | Not explicitly stated, but lower than 95% | [9] |
| 75 | Not explicitly stated, but lower than 95% | [9] |
| 95 | 48.10 | [9] |
Table 2: Quantification of this compound by Other Methods.
| Extraction Method | Analytical Method | This compound Content | Reference |
| Soxhlet (95% Ethanol) | TLC-Densitometry | 2.15 ± 0.64 g/100 g of dry rhizomes | [4] |
| Soxhlet (95% Ethanol) | TLC Image Analysis | 1.96 ± 0.51 g/100 g of dry rhizomes | [4] |
| Ultrasound-Assisted Extraction (95% Ethanol, 15.99 min) | HPLC-DAD | Part of total methoxyflavone content of 327.25 mg/g | [10] |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Signaling Pathway: this compound in Melanogenesis
Caption: 5,7-DMF induces melanogenesis via the cAMP signaling pathway.[11]
Signaling Pathway: this compound in Anti-Sarcopenia
Caption: 5,7-DMF mitigates sarcopenia through multiple pathways.[5]
References
- 1. Recent Advances in Kaempferia Phytochemistry and Biological Activity: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Quality evaluation of Kaempferia parviflora rhizome with reference to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Kaempferia parviflora Extract Exhibits Anti-cancer Activity against HeLa Cervical Cancer Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Neuroprotective Mechanism of this compound and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo 5,7-Dimethoxyflavone Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vivo experimental studies in mice to investigate the therapeutic potential of 5,7-dimethoxyflavone (DMF), a naturally occurring flavonoid with demonstrated anti-inflammatory, neuroprotective, and anticancer properties.[1][2]
Pharmacokinetics and Formulation
A thorough understanding of the pharmacokinetic profile of this compound is essential for effective in vivo experimental design. Studies have shown that following a single oral dose of 10 mg/kg in mice, this compound is rapidly absorbed, reaching maximum plasma and tissue concentrations within 30 minutes.[3] The compound exhibits extensive tissue distribution, with the highest concentrations found in the gut, liver, kidney, and brain.[3]
Table 1: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Administration)
| Parameter | Value | Reference |
| Cmax (Peak Plasma Concentration) | 1870 ± 1190 ng/mL | [3] |
| AUCt (Area Under the Curve) | 532 ± 165 h*ng/mL | [3] |
| Tmax (Time to Cmax) | ~30 minutes | [3] |
| t1/2 (Terminal Half-life) | 3.40 ± 2.80 h | [3] |
| Vd (Volume of Distribution) | 90.1 ± 62.0 L/kg | [3] |
| CL (Clearance) | 20.2 ± 7.5 L/h/kg | [3] |
Protocol 1: Formulation and Administration of this compound
Objective: To prepare and administer this compound to mice via oral gavage.
Materials:
-
This compound (powder)
-
Vehicle (e.g., 0.5% methyl cellulose in sterile water, or corn oil)[4][5]
-
Microbalance
-
Mortar and pestle (optional, for fine powder)
-
Vortex mixer
-
Sonicator
-
Oral gavage needles (20-22 gauge, curved or straight with ball tip)
-
Syringes (1 mL)
Procedure:
-
Vehicle Selection: Choose an appropriate vehicle. For aqueous suspensions, 0.5% methyl cellulose is a common choice. For compounds with poor aqueous solubility, corn oil can be used.
-
Dosage Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 10-50 mg/kg) and the body weight of the mice.
-
Formulation Preparation (0.5% Methyl Cellulose):
-
Weigh the calculated amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.
-
Use a sonicator to further disperse the particles and ensure a uniform suspension.
-
-
Administration:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Anti-Inflammatory Activity
This compound has shown significant anti-inflammatory effects, comparable to aspirin in some models.[6] Its mechanism of action involves the inhibition of pro-inflammatory mediators and leukocyte migration, partly through the suppression of the NF-κB signaling pathway.[2][7]
Experimental Workflow for Anti-Inflammatory Studies
Caption: Workflow for in vivo anti-inflammatory studies.
Protocol 2: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory effect of this compound on acute localized inflammation.
Materials:
-
Male C57BL/6J or BALB/c mice (6-8 weeks old)
-
This compound formulation
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Positive control (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Acclimatization and Grouping: Acclimatize mice for at least one week. Randomly assign mice to treatment groups (Vehicle, 5,7-DMF at various doses, Positive Control).
-
Pre-treatment: Administer this compound or vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.[8][9]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before carrageenan injection and at 1, 2, 3, 4, 5, and 6 hours post-injection.[10]
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Table 2: Expected Quantitative Outcomes in Anti-inflammatory Models
| Parameter | Expected Effect of 5,7-DMF | Potential Quantitative Measurement |
| Paw Edema Volume | Reduction | % decrease compared to vehicle control |
| Serum TNF-α | Reduction | pg/mL |
| Serum IL-6 | Reduction | pg/mL |
| Serum IL-1β | Reduction | pg/mL |
| Myeloperoxidase (MPO) Activity | Reduction | Units/mg of tissue |
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound, particularly against liver cancer cell lines like HepG2, by inducing apoptosis and cell cycle arrest.[11][12][13] In vivo xenograft models are crucial for validating these findings.
Signaling Pathway for Anticancer Effects of this compound
Caption: Putative anticancer signaling pathways of 5,7-DMF.
Protocol 3: Human Cancer Xenograft Model
Objective: To assess the in vivo anticancer efficacy of this compound using a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NOD/SCID, 6-8 weeks old)[14]
-
Human cancer cell line (e.g., HepG2 for liver cancer, LNCaP for prostate cancer)[14][15]
-
Matrigel
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium
-
Hemocytometer and Trypan blue
-
Digital calipers
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[14]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 80-120 mm³), measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)² x length/2.
-
Treatment: Randomize mice into treatment groups. Administer this compound (e.g., 25-50 mg/kg, daily via oral gavage) or vehicle.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
Table 3: Potential Quantitative Outcomes in Anticancer Xenograft Model
| Parameter | Expected Effect of 5,7-DMF | Potential Quantitative Measurement |
| Tumor Volume | Reduction | mm³ |
| Tumor Weight | Reduction | grams |
| Ki-67 Expression (Proliferation) | Reduction | % positive cells (Immunohistochemistry) |
| Cleaved Caspase-3 (Apoptosis) | Increase | Fold change (Western Blot) |
| Microvessel Density (Angiogenesis) | Reduction | Vessels/mm² (CD31 staining) |
Neuroprotective Effects
This compound has demonstrated neuroprotective properties, including the ability to mitigate memory impairment and reduce neuroinflammation in mouse models.[16] These effects are associated with the modulation of inflammatory cytokines and neurotrophic factors.
Experimental Design for Neuroprotection Studies
Caption: Workflow for neuroprotection studies in mice.
Protocol 4: LPS-Induced Neuroinflammation Model
Objective: To evaluate the neuroprotective effects of this compound against lipopolysaccharide (LPS)-induced cognitive deficits and neuroinflammation.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
This compound formulation (10, 20, 40 mg/kg)[16]
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Behavioral testing apparatus (e.g., Morris water maze, open field test arena)
-
ELISA kits for TNF-α, IL-1β, IL-6, and BDNF
Procedure:
-
Acclimatization and Treatment: Acclimatize mice and administer this compound or vehicle daily via oral gavage for a prophylactic period (e.g., 21 days).[16]
-
Induction of Neuroinflammation: Administer LPS (e.g., 250 µg/kg, intraperitoneally) for the last few days of the treatment period (e.g., days 18-21) to induce neuroinflammation.[16]
-
Behavioral Assessment: Following the treatment and induction period, conduct behavioral tests to assess cognitive function and anxiety-like behavior.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Open Field Test: To assess locomotor activity and anxiety levels.
-
-
Sample Collection and Analysis: After behavioral testing, euthanize the mice and collect brain tissue (hippocampus and cortex).
-
Biochemical Analysis: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and brain-derived neurotrophic factor (BDNF) using ELISA kits.[16]
Table 4: Potential Quantitative Outcomes in Neuroprotection Model
| Parameter | Expected Effect of 5,7-DMF | Potential Quantitative Measurement |
| Escape Latency (Morris Water Maze) | Reduction | seconds |
| Time in Target Quadrant (MWM) | Increase | % of total time |
| Hippocampal TNF-α, IL-1β, IL-6 | Reduction | pg/mg of protein |
| Hippocampal BDNF | Increase | pg/mg of protein |
| GABRA1, 5-HT2A mRNA expression | Upregulation | Fold change (RT-PCR)[16] |
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC). The dosages and protocols provided here are suggestions based on existing literature and may require optimization for specific experimental conditions.
References
- 1. This compound inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution of this compound in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oamjms.eu [oamjms.eu]
- 11. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 12. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. researchgate.net [researchgate.net]
Application of 5,7-Dimethoxyflavone in Alzheimer's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Current research is focused on identifying novel therapeutic agents that can target the multifaceted pathology of AD. 5,7-Dimethoxyflavone (DMF), a naturally occurring flavonoid, has emerged as a promising candidate due to its neuroprotective properties. This document provides detailed application notes and protocols for utilizing this compound in various in vitro and in vivo models of Alzheimer's disease research.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-target approach, addressing several key pathological features of Alzheimer's disease. Its mechanisms include the inhibition of key enzymes involved in Aβ production and tau hyperphosphorylation, reduction of Aβ aggregation, and modulation of neuroinflammation.
Quantitative Data Summary
The following tables summarize the quantitative data for the bioactivity of this compound and related methoxyflavones in relevant Alzheimer's disease-related assays.
Table 1: Cholinesterase Inhibition by Methoxyflavones [1][2]
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| This compound (F1) | 237.15 ± 4.21 | 33.45 ± 0.98 |
| 3,5,7-Trimethoxyflavone (F2) | 189.57 ± 2.13 | 45.21 ± 1.03 |
| 5,7,4′-Trimethoxyflavone (F3) | 106.00 ± 1.54 | 233.15 ± 3.54 |
| 5-Hydroxy-3,7-dimethoxyflavone (F4) | > 250 | 178.92 ± 2.87 |
| 3,5,7,4′-Tetramethoxyflavone (F5) | 154.32 ± 1.89 | 98.67 ± 1.56 |
Table 2: Inhibition of Aβ1-42 Aggregation and Destabilization of Pre-formed Fibrils by Methoxyflavones [1][2]
| Compound | Inhibition of Aβ1-42 Aggregation IC50 (µM) | Destabilization of Aβ1-42 Fibrils IC50 (µM) |
| This compound (F1) | 134.26 ± 2.11 | 83.86 ± 1.12 |
| 3,5,7-Trimethoxyflavone (F2) | 112.45 ± 1.98 | 65.43 ± 1.01 |
| 5,7,4′-Trimethoxyflavone (F3) | 87.13 ± 1.56 | 39.47 ± 0.87 |
| 5-Hydroxy-3,7-dimethoxyflavone (F4) | > 250 | 78.91 ± 1.23 |
| 3,5,7,4′-Tetramethoxyflavone (F5) | 98.76 ± 1.76 | 54.32 ± 0.99 |
Table 3: BACE1 Inhibition by Polymethoxyflavones
| Compound | BACE1 Inhibition | IC50 |
| This compound (DMF) | Strong, Non-competitive | Not explicitly reported, but potent |
| 5,7,4'-Trimethoxyflavone (TMF) | Strong, Non-competitive | Not explicitly reported, but potent |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | Strong, Non-competitive | Not explicitly reported, but potent |
Experimental Protocols
In Vitro Assays
1. SH-SY5Y Cell Culture and Differentiation for Neuronal Model
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurodegenerative diseases. Differentiation into a more mature neuronal phenotype is crucial for mimicking the characteristics of neurons affected in Alzheimer's disease.
-
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a suitable culture vessel (e.g., T-75 flask or 96-well plate) at a density of 1 x 10^5 cells/cm² in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Induction: After 24 hours, replace the medium with a differentiation medium containing DMEM/F12 with 1% FBS, 1% penicillin-streptomycin, and 10 µM all-trans-retinoic acid (RA).
-
Maintenance: Refresh the differentiation medium every 2-3 days for a total of 7-10 days to induce a neuron-like phenotype with well-developed neurites.
-
2. Neuroprotection Assay against Aβ-induced Toxicity in SH-SY5Y Cells
This assay evaluates the ability of this compound to protect neuronal cells from the cytotoxic effects of amyloid-beta.
-
Protocol:
-
Cell Preparation: Differentiate SH-SY5Y cells as described above in a 96-well plate.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2-4 hours.
-
Aβ Treatment: Add aggregated Aβ1-42 or Aβ25-35 peptides to the wells at a final concentration of 10-25 µM and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
3. Thioflavin T (ThT) Assay for Aβ Aggregation
This assay is used to monitor the formation of amyloid fibrils in the presence and absence of this compound.
-
Protocol:
-
Reagent Preparation:
-
Aβ1-42 peptide solution (10 µM in PBS).
-
Thioflavin T (ThT) solution (20 µM in PBS).
-
This compound solutions at various concentrations.
-
-
Assay Setup: In a 96-well black plate, mix the Aβ1-42 solution with the this compound solutions.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Fluorescence Measurement: At designated time points, add ThT solution to each well and measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates Aβ fibril formation.
-
4. Western Blot Analysis for AD-related Proteins
This technique is used to quantify the expression levels of key proteins involved in Alzheimer's disease pathology in SH-SY5Y cells treated with this compound.
-
Protocol:
-
Cell Lysis: Lyse the treated SH-SY5Y cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against APP, BACE1, Tau, phospho-Tau (e.g., AT8, PHF-1), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Assays
1. LPS-Induced Neuroinflammation and Cognitive Impairment Mouse Model
Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) in mice induces a systemic inflammatory response that leads to neuroinflammation and cognitive deficits, mimicking aspects of Alzheimer's disease.
-
Protocol:
-
Animal Model: Use adult male C57BL/6 mice.
-
Treatment Groups:
-
Control (Saline vehicle).
-
LPS (0.25 mg/kg, i.p.).
-
LPS + this compound (e.g., 10, 20, 40 mg/kg, oral gavage).
-
-
Administration: Administer this compound or vehicle daily for a predefined period (e.g., 21 days). Induce neuroinflammation by a single or repeated i.p. injection of LPS.
-
Behavioral Testing: Perform behavioral tests such as the Morris Water Maze to assess learning and memory.
-
Tissue Collection: At the end of the study, sacrifice the animals and collect brain tissue for biochemical and histological analysis.
-
2. Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.
-
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.
-
Acquisition Phase (4-5 days):
-
Four trials per day with a 60-90 second cut-off time.
-
Mice are released from different quadrants and the time to find the hidden platform (escape latency) is recorded.
-
If the mouse fails to find the platform within the time limit, it is guided to the platform.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
Time spent in the target quadrant where the platform was previously located is recorded.
-
-
3. ELISA for Aβ and Inflammatory Cytokines in Brain Homogenates
This assay quantifies the levels of Aβ peptides and pro-inflammatory cytokines in the brain tissue of treated mice.
-
Protocol:
-
Brain Homogenization: Homogenize the collected brain tissue in an appropriate lysis buffer containing protease inhibitors.
-
ELISA Procedure:
-
Use commercially available ELISA kits for Aβ40, Aβ42, TNF-α, IL-1β, and IL-6.
-
Follow the manufacturer's instructions for coating the plates with capture antibodies, adding samples and standards, incubating with detection antibodies, and adding the substrate for color development.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentrations based on the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in Alzheimer's disease.
Caption: In vitro experimental workflow for evaluating this compound.
Caption: In vivo experimental workflow for evaluating this compound.
References
Application Notes & Protocols: Standardization of Plant Extracts Using 5,7-Dimethoxyflavone as a Chemical Marker
Audience: Researchers, scientists, and drug development professionals.
Introduction
The standardization of herbal extracts is a critical process in the development of botanical drugs and supplements to ensure their quality, safety, and efficacy. This involves the quantitative determination of active or marker compounds. 5,7-Dimethoxyflavone, a major flavonoid found in plants such as Kaempferia parviflora (black ginger), has been identified as a key bioactive marker for standardization.[1][2][3] Kaempferia parviflora extracts are traditionally used for various medicinal purposes, including anti-inflammatory, antioxidant, and anti-allergic effects.[4][5] The standardization of these extracts using this compound ensures consistent potency and therapeutic effect.[3][4]
These application notes provide detailed protocols for the quantification of this compound in plant extracts using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC). Additionally, known signaling pathways of this compound are illustrated to provide a deeper understanding of its biological activities.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound content in Kaempferia parviflora rhizomes as determined by different analytical methods.
Table 1: this compound Content in Kaempferia parviflora Rhizomes
| Analytical Method | This compound Content ( g/100 g of dry rhizomes) | Reference |
| TLC-Densitometry | 2.15 ± 0.64 | [1][2][6] |
| TLC Image Analysis | 1.96 ± 0.51 | [1][2][6] |
Table 2: this compound Content in Kaempferia parviflora Extracts under Different Extraction Conditions
| Extraction Method and Conditions | This compound Content ( g/100 mL extract) | Reference |
| Sonication-Assisted Extraction (95% Ethanol) | 48.1 ± 9.62 | [7] |
| Sonication-Assisted Extraction (75% Ethanol) | 3.49 ± 0.70 | [7] |
| Sonication-Assisted Extraction (50% Ethanol) | 2.14 ± 0.43 | [7] |
| Sonication-Assisted Extraction (25% Ethanol) | 1.11 ± 0.02 | [7] |
| Sonication-Assisted Extraction (Hot water, 45 min) | 0.03 ± 0.01 | [7] |
| Sonication-Assisted Extraction (15 min) | 0.11 ± 0.02 | [7] |
| Sonication-Assisted Extraction (30 min) | 0.14 ± 0.02 | [7] |
| Sonication-Assisted Extraction (45 min) | 0.29 ± 0.02 | [7] |
Experimental Protocols
Protocol 1: Quantification of this compound using HPTLC-Densitometry
This protocol is adapted from the methodology described for the quality evaluation of Kaempferia parviflora rhizomes.[1][2][6]
1. Materials and Reagents
-
Reference Standard: this compound (≥95.0% purity)
-
Plant Material: Dried and powdered rhizomes of the plant extract to be standardized.
-
Solvents: Toluene, chloroform, acetone, formic acid (all analytical grade).
-
HPTLC Plates: Silica gel 60 F254 plates.
2. Standard Solution Preparation
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 100, 200, 400, 600, 800, 1000 µg/mL) by diluting with methanol.
3. Sample Preparation
-
Accurately weigh about 1 g of the powdered plant material.
-
Extract the powder with a suitable solvent (e.g., ethanol) using an appropriate extraction method (e.g., sonication or maceration).
-
Filter the extract and evaporate the solvent to dryness.
-
Dissolve a known amount of the dried extract in methanol to obtain a final concentration suitable for HPTLC analysis (e.g., 10 mg/mL).
4. HPTLC Procedure
-
Application: Apply 3 µL of each standard solution and sample solution as bands onto the HPTLC plate.
-
Mobile Phase: Prepare the mobile phase consisting of toluene:chloroform:acetone:formic acid in a ratio of 5:4:1:0.2 (v/v/v/v).[1][2]
-
Development: Develop the plate in a pre-saturated twin-trough chamber with the mobile phase until the solvent front reaches a desired distance.
-
Drying: Air-dry the plate after development.
-
Densitometric Analysis: Scan the dried plate using a TLC scanner in absorbance mode at a suitable wavelength (e.g., 254 nm).
5. Calibration and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
-
Calculate the percentage content of this compound in the original plant material.
Protocol 2: Quantification of this compound using HPLC
This protocol provides a general framework for HPLC analysis based on methods used for flavonoid quantification in plant extracts.[8][9]
1. Materials and Reagents
-
Reference Standard: this compound (≥95.0% purity)
-
Plant Material: Dried and powdered rhizomes of the plant extract.
-
Solvents: Methanol, acetonitrile, water (all HPLC grade), formic acid or phosphoric acid.
2. Standard Solution Preparation
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of varying concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation
-
Follow the same extraction procedure as in Protocol 1.
-
Before injection, filter the sample solution through a 0.45 µm syringe filter.
4. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile is commonly used. A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance (e.g., around 254 nm or 340 nm).
-
Column Temperature: 25-30 °C.
5. Calibration and Quantification
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration and percentage content of this compound in the sample.
Signaling Pathways of this compound
This compound exhibits a range of biological activities by modulating various cellular signaling pathways.
cAMP-Dependent Pathway in Melanogenesis
This compound has been shown to induce melanin synthesis in melanoma cells. It increases the intracellular levels of cyclic AMP (cAMP), which in turn activates a cascade involving cAMP responsive element-binding protein (CREB) and Akt/glycogen synthase kinase-3β (GSK-3β) signaling.[10] This leads to the upregulation of microphthalmia-associated transcription factor (MITF) and other melanogenic proteins, ultimately stimulating melanin production.[10]
PI3K/Akt Pathway in Sarcopenia
In the context of age-related muscle loss (sarcopenia), this compound has demonstrated a suppressive effect by modulating protein turnover and mitochondrial biogenesis.[11][12] It stimulates the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which subsequently activates the mammalian target of rapamycin (mTOR) pathway, leading to increased protein synthesis.[11][12] Furthermore, it downregulates the expression of genes involved in proteolysis.[11]
Nrf2/HO-1 Pathway in Neuroprotection
This compound has also been investigated for its neuroprotective effects. It is suggested to act through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[13] This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation, which are implicated in neurodegenerative diseases. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including HO-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality evaluation of Kaempferia parviflora rhizome with reference to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological evaluation of standardized Kaempferia parviflora extract: Sub-chronic and mutagenicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quality evaluation of Kaempferia parviflora rhizome with reference to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Separation of 5,7-dimethoxyflavone from Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical separation of 5,7-dimethoxyflavone from other flavonoids, a critical process in the quality control of herbal products, phytochemical analysis, and drug discovery. The protocols are based on established chromatographic techniques and are intended to guide researchers in developing robust and reliable separation methods.
High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation and quantification of flavonoids. This method is particularly effective for analyzing complex mixtures, such as plant extracts.
Application Note:
This protocol describes an HPLC-DAD (Diode Array Detection) method for the simultaneous determination of major methoxyflavones, including this compound, in plant extracts. The method is accurate and precise, providing sharp, symmetrical peaks for reliable quantification.[1] HPLC analysis of ethanolic extracts of Kaempferia parviflora has shown that this compound is a major component along with 5,7,4'-trimethoxyflavone and 3,5,7,3',4'-pentamethoxyflavone.[2]
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a photodiode array detector (PDA or DAD).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is common. The specific gradient will depend on the complexity of the flavonoid mixture.
-
Detection: UV detection at a wavelength where this compound and other flavonoids of interest show significant absorbance, typically around 210 nm.[3]
-
Sample Preparation: Plant material is extracted with a suitable solvent, such as ethanol or methanol. The extract is then filtered through a 0.45 µm membrane filter before injection.[4]
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and diluted to create a series of calibration standards.[5]
Workflow for HPLC Analysis:
References
Application Notes & Protocols: 5,7-Dimethoxyflavone in Metabolic Syndrome Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. 5,7-Dimethoxyflavone (DMF), a bioactive flavonoid found in Kaempferia parviflora (black ginger), has emerged as a promising natural agent for addressing metabolic syndrome.[1][2] Preclinical studies have demonstrated its potential anti-obesity, anti-diabetic, hypolipidemic, and anti-inflammatory effects.[3][4][5] This document provides an overview of its application, key experimental data, and detailed protocols for its investigation in a research setting.
Mechanism of Action & Signaling Pathways
This compound exerts its therapeutic effects by modulating key signaling pathways involved in lipid metabolism, glucose homeostasis, and inflammation across different tissues, primarily adipose tissue, skeletal muscle, and the liver.
-
In Adipose Tissue & Liver (Anti-Adipogenesis & Lipolysis): DMF inhibits the differentiation of pre-adipocytes into mature adipocytes and reduces lipid accumulation.[1][5] It achieves this by downregulating the expression of key adipogenic transcription factors like PPARγ, C/EBPα, and SREBP-1c.[1] This, in turn, suppresses the enzymes responsible for lipid synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[1] Concurrently, DMF activates AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis, which promotes fatty acid oxidation and lipolysis.[1][3]
-
In Skeletal Muscle (Mitochondrial Function & Protein Synthesis): Skeletal muscle is a primary site for glucose disposal and fatty acid oxidation.[2] DMF has been shown to combat sarcopenic obesity by enhancing mitochondrial biogenesis and function.[2][6] It upregulates the expression of peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[2][7] Furthermore, DMF promotes muscle protein synthesis by activating the PI3K/Akt/mTOR signaling pathway, which is crucial for maintaining muscle mass and function.[2][6][8]
Data from Preclinical Studies
Quantitative data from key in vivo and in vitro studies are summarized below.
Table 1: Summary of In Vivo Efficacy in Animal Models
| Model | Species | Treatment & Duration | Key Findings & Quantitative Data | Reference |
| High-Fat Diet (HFD)-Induced Obesity | C57BL/6J Mice | 50 mg/kg/day DMF, oral gavage, 6 weeks | - Significantly decreased body weight gain. - Reduced serum total cholesterol and LDL-cholesterol. - Reduced fat pad mass and adipocyte size. - Attenuated nonalcoholic fatty liver disease by decreasing hepatic triglycerides. | [1] |
| HFD-Induced Sarcopenic Obesity | C57BL/6J Mice | 25 or 50 mg/kg/day DMF, oral gavage, 8 weeks | - Significantly reduced body weight and fat mass. - Increased grip strength and exercise endurance. - Increased skeletal muscle mass and fiber cross-sectional area. | [2][6] |
| Streptozotocin (STZ)-Induced Diabetes | Rats | 50 & 100 mg/kg/day DMF, oral gavage, 60 days | - Blood Glucose Reduction: 52.61% (50 mg/kg) and 64.01% (100 mg/kg). - Plasma Insulin Increase: 22.67% (50 mg/kg) and 63.08% (100 mg/kg). - Significantly reduced serum triglycerides, total cholesterol, and LDL-C. | [4] |
Table 2: Summary of In Vitro Efficacy in Cell Models
| Cell Line | Model | Treatment | Key Findings & Quantitative Data | Reference |
| 3T3-L1 | Adipocyte Differentiation | 0-20 µM DMF, 8 days | - Dose-dependently suppressed lipid droplet and triglyceride accumulation. - Inhibited adipocyte differentiation by downregulating PPARγ, C/EBPα, and SREBP-1c. | [1][5] |
| C2C12 | Myotubes | Not specified | - Upregulated PGC-1α mRNA expression, enhancing energy metabolism. | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in metabolic syndrome models.
Protocol 1: High-Fat Diet (HFD)-Induced Obesity Mouse Model
This protocol is designed to induce obesity and related metabolic dysfunctions in mice, providing a platform to test the therapeutic effects of DMF.
Materials:
-
Standard chow diet (e.g., 10% kcal from fat).
-
High-fat diet (e.g., 60% kcal from fat).
-
This compound (DMF).
-
Vehicle for oral gavage (e.g., saline, 4% Tween 80).[4]
-
Metabolic cages, oral gavage needles, standard lab equipment.
Procedure:
-
Acclimatization: House mice for 1 week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Group Allocation: Randomly divide mice into experimental groups (n=8-10 per group):
-
Obesity Induction: Feed the HFD groups a high-fat diet for 6 weeks to induce obesity and metabolic dysfunction.[2][6] The control group continues on the normal diet.
-
DMF Administration: Following the induction period, begin daily administration of DMF or vehicle via oral gavage for 6-8 weeks.[1][2] Continue the respective diets for all groups.
-
Monitoring: Record body weight and food intake weekly throughout the study.
-
Endpoint Collection: At the end of the treatment period, fast animals overnight. Anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals and harvest tissues (liver, epididymal/perirenal fat pads, skeletal muscle) for further analysis.
-
Analysis:
-
Serum Analysis: Measure glucose, insulin, triglycerides, total cholesterol, LDL-C, and inflammatory cytokines (TNF-α, IL-6).[1][7]
-
Histology: Fix liver and adipose tissue in formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess hepatic steatosis and adipocyte size.[1]
-
Gene/Protein Expression: Snap-freeze tissues in liquid nitrogen and store at -80°C for Western blot or RT-PCR analysis of key targets (e.g., AMPK, PPARγ, PGC-1α).[1][2]
-
Protocol 2: 3T3-L1 Adipocyte Differentiation & Lipid Accumulation Assay
This in vitro assay is used to assess the direct effect of DMF on adipogenesis.
Materials:
-
3T3-L1 preadipocyte cell line.
-
DMEM with 10% bovine calf serum (BCS).
-
Differentiation Medium (MDI): DMEM with 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound (stock solution in DMSO).
-
Oil Red O staining solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in DMEM with 10% BCS.
-
Initiate Differentiation: Two days post-confluence (Day 0), replace the medium with MDI differentiation medium containing various concentrations of DMF (e.g., 5, 10, 20 µM) or vehicle (DMSO).[5]
-
Medium Change:
-
On Day 2, replace the medium with Insulin Medium containing the respective concentrations of DMF.
-
On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS and the respective concentrations of DMF.
-
-
Maturation: Allow adipocytes to fully differentiate and mature for a total of 8 days.[5]
-
Oil Red O Staining (Day 8):
-
Wash cells gently with PBS.
-
Fix cells with 10% formalin in PBS for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Allow cells to dry completely.
-
Add Oil Red O working solution and incubate for 10-20 minutes at room temperature.
-
Wash away excess stain with water.
-
-
Quantification:
-
Microscopy: Visualize and capture images of the stained lipid droplets.
-
Extraction: Elute the stain from the cells using 100% isopropanol and measure the absorbance at ~510 nm to quantify lipid accumulation.
-
Protocol 3: Western Blot Analysis for Protein Expression
This protocol details the steps to measure changes in the expression or phosphorylation of key signaling proteins.
Materials:
-
Tissue or cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt, anti-PPARγ, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction: Homogenize frozen tissue or lyse cells in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin). For signaling proteins, calculate the ratio of the phosphorylated form to the total protein.
References
- 1. This compound Attenuates Obesity by Inhibiting Adipogenesis in 3T3-L1 Adipocytes and High-Fat Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Antidiabetic and Hypolipidemic Effects of this compound in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Attenuates Sarcopenic Obesity by Enhancing PGC-1α-Mediated Mitochondrial Function in High-Fat-Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kaempferia parviflora rhizome extract exerts anti-obesity effect in high-fat diet-induced obese C57BL/6N mice | Food & Nutrition Research [foodandnutritionresearch.net]
Application Notes and Protocols for Evaluating the Anti-Sarcopenic Effects of 5,7-Dimethoxyflavone In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the in vivo evaluation of 5,7-dimethoxyflavone (DMF) as a potential therapeutic agent for sarcopenia. The methodologies outlined are based on established pre-clinical studies and are intended to guide researchers in designing and executing robust experiments to assess the efficacy of DMF in mitigating age-related muscle loss and dysfunction.
Sarcopenia is characterized by a progressive decline in muscle mass, strength, and function.[1] this compound, a bioactive compound found in Kaempferia parviflora, has demonstrated potential anti-sarcopenic effects by modulating key signaling pathways involved in protein metabolism and mitochondrial biogenesis.[2][3][4] The following protocols describe the use of an aged mouse model to investigate these effects.
Experimental Design and Workflow
The overall experimental workflow involves selecting an appropriate animal model, administering the test compound over a specified period, and subsequently evaluating its effects on muscle physiology and at the molecular level.
Figure 1: Experimental workflow for in vivo evaluation of this compound.
Key Experimental Protocols
Animal Model and this compound (DMF) Administration
Objective: To establish an in vivo model of sarcopenia and administer DMF.
Animal Model: Aged male C57BL/6J mice (18 months old) are a suitable model as they naturally exhibit sarcopenic characteristics.[3][4] Alternatively, sarcopenic obesity can be modeled using four-week-old male C57BL/6J mice fed a high-fat diet (HFD) for 6 weeks, followed by continued HFD with DMF administration.[5][6]
Protocol:
-
Acclimatization: House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Young control (e.g., 3-month-old mice)
-
Aged control (vehicle-treated)
-
Aged + DMF (25 mg/kg/day)
-
Aged + DMF (50 mg/kg/day)
-
-
DMF Preparation: Dissolve this compound in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose).
-
Administration: Orally administer the prepared DMF solution or vehicle to the respective groups daily for 8 weeks.[3][7]
Assessment of Muscle Strength and Physical Performance
Objective: To evaluate the effect of DMF on muscle function.
a) Grip Strength Test: This test measures the maximal muscle strength of the forelimbs or all four limbs.[8]
Protocol:
-
Allow the mouse to grasp a wire grid connected to a force meter.
-
Gently pull the mouse by its tail in the horizontal plane until it releases its grip.[9]
-
The peak force generated is recorded by the meter.
-
Perform three consecutive trials for each mouse with a rest period in between and record the highest value.[10]
-
Normalize the grip strength to the body weight of the mouse.
b) Treadmill Endurance Test: This test assesses the exercise capacity and endurance of the mice.
Protocol:
-
Acclimatize the mice to the treadmill for several days before the test.
-
On the test day, place the mice on the treadmill and start at a low speed.
-
Gradually increase the speed according to a predefined protocol.
-
Record the total running time and distance for each mouse until exhaustion (defined as the inability to remain on the treadmill despite gentle prodding).
Measurement of Muscle Mass and Body Composition
Objective: To quantify changes in muscle mass and overall body composition.
a) Micro-Computed Tomography (Micro-CT): Micro-CT provides a non-invasive method to measure muscle and fat volumes.[5][6]
Protocol:
-
Anesthetize the mice.
-
Place the mouse in the micro-CT scanner.
-
Perform a whole-body scan to acquire images.
-
Use the accompanying software to analyze the images and quantify muscle and adipose tissue volumes.
b) Direct Muscle Mass Measurement: This is an endpoint measurement performed after the treatment period.
Protocol:
-
At the end of the 8-week treatment, euthanize the mice.
-
Carefully dissect key hindlimb muscles such as the gastrocnemius, tibialis anterior, soleus, and quadriceps.[9]
-
Blot the dissected muscles dry and weigh them on an analytical balance.
Histological and Molecular Analyses
Objective: To examine the cellular and molecular changes in the muscle tissue.
a) Muscle Fiber Cross-Sectional Area (CSA):
Protocol:
-
Freshly dissected muscle (e.g., gastrocnemius) should be frozen in isopentane cooled by liquid nitrogen.[11]
-
Cut 8-10 µm thick cross-sections using a cryostat.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the muscle fibers.[11]
-
Capture images using a microscope and use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers.
b) Gene and Protein Expression Analysis (Western Blotting and RT-qPCR):
Protocol:
-
Homogenize frozen muscle tissue to extract total protein and RNA.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key proteins in the PI3K/Akt/mTOR and PGC-1α pathways.
-
For RT-qPCR, reverse transcribe RNA to cDNA and perform quantitative PCR using primers for genes involved in protein synthesis (e.g., mTOR), protein degradation (e.g., MuRF1, Atrogin-1), and mitochondrial biogenesis (e.g., PGC-1α, NRF-1, TFAM).[3][4]
c) Analysis of Inflammatory Markers:
Protocol:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate the serum and measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using ELISA kits.[4]
Signaling Pathways Modulated by this compound in Sarcopenia
This compound has been shown to counteract sarcopenia by influencing two primary pathways: protein turnover and mitochondrial biogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Related Videos - this compound Attenuates Sarcopenic Obesity by Enhancing PGC-1α-Mediated Mitochondrial Function in High-Fat-Diet-Induced Obese Mice [visualize.jove.com]
- 6. This compound Attenuates Sarcopenic Obesity by Enhancing PGC-1α-Mediated Mitochondrial Function in High-Fat-Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 9. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Analyses of Muscle Function, Lean and Muscle Mass, and Myofiber Typing in Mice [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Intestinal Journey of 5,7-Dimethoxyflavone: Application Notes and Protocols for Absorption Assessment
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to methodologies for assessing the intestinal absorption of 5,7-dimethoxyflavone (DMF), a bioactive compound of significant interest. The following application notes and detailed protocols are designed to equip researchers with the necessary tools to evaluate the pharmacokinetic profile and transport mechanisms of this promising natural compound.
Introduction to this compound and its Intestinal Absorption
This compound is a major active constituent found in various medicinal plants, including Kaempferia parviflora (black ginger).[1][2] It has garnered attention for its diverse pharmacological effects demonstrated in vitro, such as anti-inflammatory, antioxidant, and chemopreventive properties.[1][2] However, the translation of these in vitro benefits to in vivo efficacy is critically dependent on its intestinal absorption and bioavailability. Understanding the mechanisms and extent of DMF's absorption is paramount for its development as a therapeutic agent or nutraceutical.
The intestinal epithelium represents a formidable barrier to the absorption of many orally administered compounds. The journey of a molecule like this compound from the intestinal lumen into the systemic circulation is governed by a complex interplay of passive diffusion and carrier-mediated transport processes. Factors such as its physicochemical properties, metabolism by intestinal enzymes (e.g., cytochrome P450s), and interaction with efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can significantly influence its oral bioavailability.[3][4]
This guide outlines three key methodologies for a comprehensive assessment of this compound's intestinal absorption:
-
In Vitro Caco-2 Permeability Assay: A well-established cell-based model that mimics the human intestinal epithelium to predict drug permeability and identify potential transport mechanisms.
-
In Situ Single-Pass Intestinal Perfusion (SPIP): An animal model that preserves the physiological conditions of the intestine, providing a more accurate measure of effective permeability.
-
In Vivo Pharmacokinetic Studies: The gold standard for determining the overall absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.
By employing these methods, researchers can gain a holistic understanding of the intestinal absorption of this compound, paving the way for its rational development and application.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various studies on the intestinal absorption and pharmacokinetics of this compound.
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Animal Model | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Oral Bioavailability (%) | Reference |
| Mice | 10 mg/kg | 1870 ± 1190 | ~0.5 | 532 ± 165 | 3.40 ± 2.80 | Not Reported | [1][2] |
| Rats | 250 mg/kg (extract) | 550 - 880 | 1 - 2 | Not Reported | 3 - 6 | 1 - 4 | [5] |
| Thai Native Roosters | 150 mg/kg (extract) | 500 - 810 | 1.17 - 1.83 | 1020 - 1680 | 2.03 - 2.60 | Not Reported | [6] |
Table 2: In Vitro Caco-2 Permeability of this compound and Related Flavonoids
| Compound | Concentration (µM) | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| This compound | 5 (in presence of Digoxin) | Increased absorption | Decreased efflux | Decreased | [3] |
| Flavonoids (general) | 40 | Varies (e.g., 1.17 to 36.6) | Varies | 0.8 - 1.5 (most) | [7][8] |
Note: Specific Papp values for this compound alone were not explicitly found in the provided search results, but its interaction with efflux pumps suggests it is a substrate.
Experimental Protocols
In Vitro Caco-2 Permeability Assay
This protocol details the steps for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer, a widely accepted model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (passages 35-45)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Transwell® inserts (e.g., 12-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound
-
Lucifer yellow or another marker for monolayer integrity
-
LC-MS/MS system for quantification
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto the apical (AP) side of Transwell® inserts at a density of approximately 8 x 10⁴ cells/cm².
-
Culture the cells for 19-21 days to allow for differentiation into a confluent monolayer. Change the medium every other day for the first 14 days and daily thereafter.
-
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. A TEER value >300 Ω·cm² generally indicates a well-formed, intact monolayer.[9]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability of this marker confirms the integrity of the tight junctions.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration (e.g., 40 µM) in HBSS. The final DMSO concentration should be non-toxic to the cells (typically <1%).[7]
-
For Apical to Basolateral (A→B) transport: Add the this compound solution to the apical (AP) chamber and fresh HBSS to the basolateral (BL) chamber.
-
For Basolateral to Apical (B→A) transport: Add the this compound solution to the basolateral (BL) chamber and fresh HBSS to the apical (AP) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
Caco-2 Permeability Assay Workflow
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol describes the SPIP technique to measure the effective permeability (Peff) of this compound in a specific segment of the rat intestine.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Krebs-Ringer buffer solution
-
This compound
-
Anesthetic (e.g., urethane)
-
Peristaltic pump
-
Surgical instruments
-
LC-MS/MS system for quantification
Protocol:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the small intestine.
-
-
Intestinal Segment Isolation:
-
Select the desired intestinal segment (e.g., jejunum).
-
Carefully cannulate the proximal and distal ends of the segment with flexible tubing.
-
Gently flush the segment with pre-warmed (37°C) saline to remove any residual contents.
-
-
Perfusion:
-
Connect the inlet cannula to a syringe pump containing the perfusion solution (this compound in Krebs-Ringer buffer).
-
Perfuse the segment with drug-free buffer for a stabilization period (e.g., 30 minutes) at a constant flow rate (e.g., 0.2 mL/min).[10][11]
-
Switch to the perfusion solution containing this compound and a non-absorbable marker (e.g., phenol red) to correct for water flux.
-
Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 90 minutes).
-
-
Sample Collection and Analysis:
-
Record the exact length and radius of the perfused intestinal segment.
-
Measure the volume of the collected perfusate.
-
Quantify the concentration of this compound and the non-absorbable marker in the initial perfusion solution and the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Correct the outlet drug concentration for any water flux using the non-absorbable marker.
-
Calculate the effective permeability coefficient (Peff) using the following equation: Peff (cm/s) = - (Q / 2πrL) * ln(Cout_corr / Cin) Where:
-
Q is the perfusion flow rate (mL/s).
-
r is the radius of the intestinal segment (cm).
-
L is the length of the intestinal segment (cm).
-
Cout_corr is the corrected outlet drug concentration.
-
Cin is the inlet drug concentration.
-
-
In Situ Single-Pass Intestinal Perfusion Workflow
In Vivo Pharmacokinetic Study
This protocol provides a general framework for conducting an in vivo pharmacokinetic study of this compound in an animal model.
Materials:
-
Animal model (e.g., mice or rats)
-
This compound formulation for oral administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for quantification
Protocol:
-
Animal Dosing:
-
Fast the animals overnight with free access to water.
-
Administer a single oral dose of the this compound formulation to each animal.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing via an appropriate route (e.g., tail vein, retro-orbital sinus).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Preparation and Analysis:
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Prepare plasma samples for analysis, which may involve protein precipitation or liquid-liquid extraction.
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (T1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
If an intravenous dose is also administered to a separate group of animals, the absolute oral bioavailability (F) can be calculated: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
In Vivo Pharmacokinetic Study Workflow
Signaling Pathways and Transport Mechanisms
The intestinal absorption of this compound is not solely dependent on passive diffusion. Evidence suggests the involvement of active transport mechanisms, particularly efflux pumps that can limit its bioavailability.
Efflux Transporter Involvement:
Studies have indicated that this compound interacts with key efflux transporters in the intestinal epithelium, namely P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) .[3][4] These ATP-binding cassette (ABC) transporters actively pump substrates from within the enterocytes back into the intestinal lumen, thereby reducing their net absorption. This compound has been shown to inhibit the function of these transporters, which can lead to increased absorption of co-administered drugs that are substrates of P-gp or BCRP.[3] This also implies that this compound itself may be a substrate for these transporters, and its own absorption could be limited by their activity.
Cytochrome P450 Metabolism:
First-pass metabolism in the intestine can also significantly reduce the amount of an orally administered compound that reaches the systemic circulation. The cytochrome P450 (CYP) family of enzymes, particularly the CYP3A subfamily, is highly expressed in the small intestine.[12] this compound has been reported to inhibit CYP3A enzymes.[12] This inhibition could potentially increase the bioavailability of co-administered drugs metabolized by CYP3A. Furthermore, it suggests that this compound itself may be a substrate for intestinal CYP3A, and its metabolism could be a factor influencing its overall absorption.
Intestinal Transport and Metabolism of this compound
Conclusion
The methodologies outlined in this document provide a robust framework for a thorough investigation of the intestinal absorption of this compound. By combining in vitro, in situ, and in vivo approaches, researchers can obtain a comprehensive understanding of its permeability, transport mechanisms, and overall pharmacokinetic profile. This knowledge is essential for optimizing its delivery, predicting its in vivo efficacy, and ultimately realizing its full therapeutic potential.
References
- 1. Pharmacokinetics and tissue distribution of this compound in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Black ginger extract and its active compound, this compound, increase intestinal drug absorption via efflux drug transporter inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Effect of the active ingredient of Kaempferia parviflora, this compound, on the pharmacokinetics of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
addressing unexpected side effects of 5,7-dimethoxyflavone in cell culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5,7-dimethoxyflavone (5,7-DMF) in cell culture.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Unexpected Cell Death or Low Cell Viability
Question: I am observing significant cell death and a decrease in viability in my cell cultures treated with this compound, but I was only expecting to see a metabolic or signaling effect. Why is this happening?
Answer: this compound is a bioactive compound known to induce apoptosis and cause cell cycle arrest, particularly in cancer cell lines.[1][2] These effects are often concentration-dependent. If you are observing unexpected cytotoxicity, it is likely that the concentration you are using is too high for your specific cell line and experimental goals.
Troubleshooting Steps:
-
Review IC50 Values: Compare your working concentration to the known half-maximal inhibitory concentration (IC50) values for 5,7-DMF in various cell lines. This will provide a benchmark for its cytotoxic potential.
-
Perform a Dose-Response Curve: It is crucial to determine the optimal concentration for your specific cell line and desired effect. We recommend performing a dose-response experiment (e.g., using an MTT assay) to identify a concentration that elicits the desired biological response without causing widespread cell death.
-
Consider the Cell Type: Non-cancerous cell lines may also be sensitive to 5,7-DMF, although often at higher concentrations. It is important to establish a therapeutic window for your specific cell model.
-
Check Vehicle Control: Ensure that the solvent used to dissolve the 5,7-DMF (typically DMSO) is not contributing to the cytotoxicity. Run a vehicle-only control at the same final concentration used in your experiments.
Issue 2: Precipitate Formation in Cell Culture Medium
Question: After adding this compound to my cell culture medium, I noticed the formation of a precipitate. What could be the cause and how can I prevent this?
Answer: this compound has low aqueous solubility, which can lead to precipitation when added to cell culture medium.[3] This can be exacerbated by factors such as temperature fluctuations and high concentrations of the compound.
Troubleshooting Steps:
-
Proper Dissolution: Ensure the this compound is fully dissolved in a suitable solvent, such as DMSO, before adding it to the culture medium.[4] Prepare a concentrated stock solution and then dilute it into the medium to the final working concentration.
-
Avoid High Concentrations: High concentrations of 5,7-DMF are more likely to precipitate. If your experimental design allows, consider using lower concentrations.
-
Pre-warm the Medium: Adding a cold stock solution to warm medium can sometimes cause a compound to fall out of solution. Try pre-warming both the medium and the compound stock solution to 37°C before mixing.
-
Increase Solubility with a Carrier: The use of solubilizing agents like hydroxypropyl-β-cyclodextrin (HPβ-CD) has been shown to significantly increase the water solubility of 5,7-DMF.[3]
-
Check for Contamination: In some cases, turbidity in the culture medium can be mistaken for precipitate but may be a sign of bacterial or fungal contamination. Always inspect your cultures microscopically for any signs of contamination.
Issue 3: Unexpected Changes in Cell Morphology
Question: My cells are exhibiting unusual morphological changes after treatment with this compound that are not typical of apoptosis. What could be happening?
Answer: Flavonoids, including this compound, have been reported to induce morphological changes in various cell types, sometimes independent of their cytotoxic effects.[5][6] These changes can include alterations in cell shape, the formation of cellular extensions, and changes to the cytoskeleton.
Troubleshooting Steps:
-
Document Morphological Changes: Carefully observe and document the specific morphological changes using phase-contrast microscopy. Note the concentration and time points at which these changes occur.
-
Investigate Cytoskeletal Effects: Some flavonoids can interact with cytoskeletal components like microtubules.[6] If this is a concern for your experiments, you may need to perform immunofluorescence staining for cytoskeletal proteins to assess any alterations.
-
Correlate with Viability Data: Compare the morphological changes with cell viability data (e.g., from an MTT or trypan blue exclusion assay) to determine if these changes are associated with cytotoxicity.
-
Consider Off-Target Effects: At higher concentrations, 5,7-DMF may have off-target effects that could contribute to unexpected morphological changes. Performing a dose-response analysis can help identify a concentration at which these effects are minimized.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its biological effects through several mechanisms, including:
-
Induction of Apoptosis: It can trigger programmed cell death in cancer cells.[1][2]
-
Cell Cycle Arrest: It has been shown to cause cell cycle arrest, often at the Sub-G1 or G1 phase.[2][7]
-
Generation of Reactive Oxygen Species (ROS): 5,7-DMF can increase the production of ROS within cells, leading to oxidative stress and subsequent cell death.[2]
-
Inhibition of Signaling Pathways: It can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1]
-
Enzyme Inhibition: 5,7-DMF is known to inhibit cytochrome P450 enzymes and is a potent inhibitor of the Breast Cancer Resistance Protein (BCRP).[8]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[4] For example, a 10 mM stock solution can be prepared in DMSO. This stock solution should be stored at -20°C or -80°C and protected from light. When preparing your working concentration, dilute the stock solution directly into your pre-warmed cell culture medium and mix thoroughly. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q3: Can this compound interfere with common cell-based assays?
A3: Yes, like other flavonoids, this compound has the potential to interfere with certain assays. For example, flavonoids can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[9] It is advisable to run a cell-free control with the compound and MTT reagent to assess any direct reduction. If interference is observed, consider using an alternative viability assay, such as the sulforhodamine B (SRB) assay.
Q4: What are the known off-target effects of this compound?
A4: Besides its well-documented anticancer effects, this compound has been shown to have other biological activities, which could be considered off-target effects depending on the research context. These include anti-inflammatory, anti-obesity, and melanogenic activities.[10][11] It is also an inhibitor of cytochrome P450 enzymes, which could affect the metabolism of other compounds in your experimental system.[8]
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 25 | [2][10] |
| T47D | Breast Cancer | 25.00 (as µg/mL) | [10] |
| HCT-116 | Colorectal Cancer | 30.34 (for a derivative) | [10] |
| HT-29 | Colorectal Cancer | 31.41 (for a derivative) | [10] |
| MCF-7 | Breast Cancer | >200 (for a derivative) | [12] |
Note: Some IC50 values are for derivatives of this compound and may not be directly comparable.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.
-
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cells of interest
-
6-well plate
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add propidium iodide to the cell suspension and incubate in the dark for 15-30 minutes.
-
Analyze the samples using a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
3. Intracellular ROS Detection
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure the levels of intracellular reactive oxygen species.
-
Materials:
-
Cells of interest
-
96-well black, clear-bottom plate
-
This compound
-
DCFH-DA (10 mM stock in DMSO)
-
Serum-free medium
-
PBS
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with this compound in serum-free medium. Include a positive control (e.g., H2O2) and a negative control.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Measurements can be taken at different time points to assess the kinetics of ROS production.
-
Visualizations
Caption: Apoptosis induction pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. doc.abcam.com [doc.abcam.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. glpbio.com [glpbio.com]
- 5. Flavonoid-induced morphological modifications of endothelial cells through microtubule stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid-induced morphological modifications of endothelial cells through microtubule stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arigobio.com [arigobio.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. cellculturedish.com [cellculturedish.com]
Technical Support Center: 5,7-Dimethoxyflavone Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 5,7-dimethoxyflavone (5,7-DMF) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for pure, solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2][3] To prevent degradation from light exposure, it is recommended to store the compound in a light-protected container.[4] Under these conditions, the compound is reported to be stable for at least four years.[3]
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[1][4] For long-term storage (up to 6 months), it is recommended to store these aliquots at -80°C.[4][5] For shorter-term storage (up to 1 month), -20°C is acceptable.[4][5] Always protect stock solutions from light.[4]
Q3: What are the common degradation pathways for this compound?
The primary degradation pathway for this compound is demethylation, where the methoxy groups at the C-5 and C-7 positions are hydrolyzed to hydroxyl groups. This results in the formation of metabolites such as 5-hydroxy-7-methoxyflavone and chrysin (5,7-dihydroxyflavone).[6] This process can be influenced by factors like pH and enzymatic activity, particularly in biological samples.[6][7]
Q4: My this compound solution appears to have precipitated. What should I do?
This compound has low water solubility.[8] If precipitation is observed in aqueous buffers, it may be due to the compound's poor solubility rather than degradation. To increase solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.[4] For applications requiring higher aqueous solubility, forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HPβ-CD) can significantly enhance solubility.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of activity or inconsistent results in experiments. | Degradation of this compound due to improper storage. | - Verify storage conditions of both solid compound and stock solutions (temperature, light protection). - Prepare fresh stock solutions from solid compound. - Analyze the purity of the compound and stock solutions using HPLC. |
| Appearance of unexpected peaks in chromatograms. | Presence of degradation products. | - Characterize the unexpected peaks using LC-MS to identify potential degradation products like hydroxylated flavones. - Review sample handling and storage procedures to identify potential causes of degradation. |
| Precipitation in aqueous solutions. | Low aqueous solubility of this compound. | - Increase solubility by gentle heating (37°C) and sonication.[4] - Consider using a co-solvent or formulating with a solubilizing agent like HPβ-CD.[8] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a chosen solvent under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, methanol)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Volumetric flasks and pipettes
-
Incubator or temperature-controlled chamber
-
Light-protective storage vials
Procedure:
-
Prepare a stock solution of this compound of known concentration in the desired solvent.
-
Aliquot the stock solution into several light-protected vials.
-
Analyze an initial aliquot (T=0) using a validated HPLC method to determine the initial concentration and purity.
-
Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1, 3, 7, 14, 30 days), retrieve an aliquot and analyze it by HPLC.
-
Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Protocol 2: Analysis of this compound and its Degradation Products by LC-MS
This protocol describes a general method for the identification of potential degradation products of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Sample containing this compound (e.g., from a stability study)
-
LC-MS system (with ESI or APCI source)
-
Analytical column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Prepare the sample for injection, ensuring it is filtered and diluted appropriately.
-
Set up the LC-MS method with a suitable gradient elution to separate the parent compound from potential degradation products.
-
Acquire data in both positive and negative ion modes to maximize the chances of detecting different species.
-
Analyze the mass spectra of any new peaks observed.
-
Based on the mass-to-charge ratio (m/z), propose structures for the degradation products. For example, a loss of 14 Da (CH₂) from the parent mass may indicate demethylation.
Visualizations
Caption: Recommended storage workflow for this compound.
Caption: Simplified demethylation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound CAS#: 21392-57-4 [m.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A this compound/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5,7-Dimethoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of 5,7-dimethoxyflavone (DMF) in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: The poor oral bioavailability of this compound (DMF), a major active component of Kaempferia parviflora (black ginger), is primarily attributed to its low water solubility.[1][2] Although it is a methylated flavone with relatively high membrane permeability, its poor dissolution in the gastrointestinal tract limits its absorption into the bloodstream.[3] Studies in rats have shown the oral bioavailability of methoxyflavones from Kaempferia parviflora extract to be as low as 1-4%.[1][4]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound in animal studies?
A2: Several formulation strategies have been successfully employed to improve the oral absorption of DMF. These include:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can significantly enhance the dissolution and absorption of poorly water-soluble compounds like DMF.[1][2]
-
Cyclodextrin Complexation: Forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HPβ-CD) can dramatically increase the aqueous solubility of DMF.[1][3]
-
Nanostructured Lipid Carriers (NLCs): Encapsulating Kaempferia parviflora extract, rich in DMF, into NLCs has been shown to improve gastrointestinal stability and bioavailability.[5][6]
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers can enhance the dissolution rate of DMF.[7]
Q3: How does this compound interact with drug transporters?
A3: this compound and black ginger extract have been shown to inhibit the function of efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestines.[8][9][10][11] This inhibition can reduce the efflux of co-administered drugs that are substrates for these transporters, thereby increasing their intestinal absorption and bioavailability.[8][9] This suggests a potential drug-drug interaction that could be harnessed to improve the efficacy of other therapeutic agents.[11]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of 5,7-DMF After Oral Administration
Possible Cause: Poor dissolution of the compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Improve Solubility with Formulation:
-
Cyclodextrin Complexation: Prepare a 1:1 molar ratio inclusion complex of 5,7-DMF with 2-hydroxypropyl-β-cyclodextrin (HPβ-CD). This has been shown to increase the water solubility of 5,7-DMF by over 360-fold.[3]
-
Self-Microemulsifying Drug Delivery System (SMEDDS): Formulate the 5,7-DMF or Kaempferia parviflora extract into a SMEDDS. A study demonstrated a 26-fold increase in the oral bioavailability of DMF using a SMEDDS formulation.[1][2]
-
Nanostructured Lipid Carriers (NLCs): Encapsulate the extract containing 5,7-DMF into NLCs. This approach has been shown to enhance intestinal absorption by 10-30%.[6]
-
-
Control for Pre-systemic Metabolism: While 5,7-DMF is a methylated flavone and generally less susceptible to extensive metabolism compared to its hydroxylated counterparts, consider the potential for gut and liver metabolism.[12] Co-administration with inhibitors of relevant cytochrome P450 enzymes could be explored, though 5,7-DMF itself has been shown to inhibit CYP3A enzymes.[12][13]
Issue 2: Inconsistent Results in Co-administration Studies with P-gp/BCRP Substrates
Possible Cause: Variability in the expression and activity of efflux transporters in the animal model.
Troubleshooting Steps:
-
Standardize Animal Model: Use a consistent strain, age, and sex of animals for your studies, as these factors can influence transporter expression.
-
Confirm Transporter Inhibition: Conduct in vitro transport assays using cell lines like Caco-2 or MDCKII cells overexpressing human P-gp or BCRP to confirm the inhibitory potential of your 5,7-DMF formulation before proceeding to in vivo studies.[9][10]
-
Dose-Ranging Studies: Perform dose-ranging studies for 5,7-DMF to determine the optimal concentration for achieving significant inhibition of efflux transporters in vivo.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound from animal studies using different formulations.
Table 1: Pharmacokinetic Parameters of 5,7-DMF in Rats with Enhanced Formulations
| Formulation | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Improvement (Fold) | Reference |
| KP Extract (Control) | 250 mg/kg | ~550 | ~3000 | - | [4] |
| KP-SMEDDS | 250 mg/kg | Not Reported | Not Reported | 26.01 | [2] |
| KP-2-HP-β-CD Complex | 250 mg/kg | Not Reported | Not Reported | 22.90 | [2] |
KP: Kaempferia parviflora
Table 2: Pharmacokinetic Parameters of 5,7-DMF in Mice (Single Oral Dose)
| Parameter | Value | Reference |
| Dose | 10 mg/kg | [14] |
| Cmax | 1870 ± 1190 ng/mL | [14] |
| AUCt | 532 ± 165 h·ng/mL | [14] |
| Tmax | Within 30 min | [14] |
| Terminal Half-life | 3.40 ± 2.80 h | [14] |
Detailed Experimental Protocols
Protocol 1: Preparation of 5,7-DMF/HPβ-CD Inclusion Complex
Objective: To prepare a this compound inclusion complex with 2-hydroxypropyl-β-cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound (5,7-DMF)
-
2-hydroxypropyl-β-cyclodextrin (HPβ-CD)
-
Distilled water
-
Magnetic stirrer
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Determine the required amounts of 5,7-DMF and HPβ-CD for a 1:1 molar ratio.
-
Dissolve the HPβ-CD in distilled water with continuous stirring.
-
Slowly add the 5,7-DMF powder to the HPβ-CD solution.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.
-
Characterize the complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) to confirm inclusion.[3]
Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for Kaempferia parviflora Extract
Objective: To formulate a SMEDDS for a Kaempferia parviflora (KP) extract containing 5,7-DMF to improve its oral absorption.
Materials:
-
Kaempferia parviflora ethanolic extract
-
Polyoxyethylene castor oil (e.g., Kolliphor® EL)
-
Propylene glycol
-
Triglyceride of coconut oil (e.g., Captex® 355)
-
Vortex mixer
Procedure:
-
Prepare the SMEDDS vehicle by mixing polyoxyethylene castor oil (53.3%), propylene glycol (26.7%), and triglyceride of coconut oil (20%) in a glass vial.[2]
-
Vortex the mixture until a clear, homogenous solution is formed.
-
Dissolve the KP extract in the prepared SMEDDS vehicle at the desired concentration.
-
Vortex again to ensure complete dissolution of the extract.
-
The resulting formulation should be a clear, yellowish, oily liquid that forms a microemulsion upon gentle agitation in an aqueous medium.
-
Evaluate the self-emulsification properties, droplet size, and in vitro dissolution of the formulation.[2]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel 5,7-DMF formulation compared to a control suspension.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
5,7-DMF formulation and control suspension
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (12-18 hours) with free access to water.
-
Administer the 5,7-DMF formulation or control suspension orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract 5,7-DMF from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of 5,7-DMF in the plasma samples using a validated LC-MS/MS method.[14]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Mechanism of this compound enhancing drug absorption via inhibition of efflux transporters P-gp and BCRP in intestinal enterocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel formulation strategies for enhancing oral delivery of methoxyflavones in Kaempferia parviflora by SMEDDS or complexation with 2-hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A this compound/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral delivery of Kaempferia parviflora's methoxyflavones via nanostructured lipid carriers: Its effect on obesity and dyslipidemia treatment” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ishwarnaturefarms.com [ishwarnaturefarms.com]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. Black ginger extract and its active compound, this compound, increase intestinal drug absorption via efflux drug transporter inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the active ingredient of Kaempferia parviflora, this compound, on the pharmacokinetics of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and tissue distribution of this compound in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 5,7-Dimethoxyflavone Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for high-purity 5,7-dimethoxyflavone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Question: My this compound sample is an off-white or pale brown solid after initial synthesis/extraction. How can I improve its color and purity? Answer: The coloration suggests the presence of impurities. The most common methods to improve purity and color are recrystallization and column chromatography. Recrystallization is a good first step if you have a significant amount of material and suspect minor impurities. Column chromatography is more effective for separating compounds with different polarities and for removing a wider range of impurities.
Question: I am having trouble getting my this compound to crystallize during recrystallization. What can I do? Answer:
-
Solvent Selection: Ensure you are using an appropriate solvent system. For this compound, good options include ethanol, or a mixture of a solvent in which it is soluble (like acetone or ethyl acetate) and an anti-solvent in which it is less soluble (like hexane or water).[1][2]
-
Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration.
-
Cooling Rate: Slow cooling is crucial for forming well-defined crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Seeding: If you have a pure crystal of this compound, adding a tiny "seed" crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
Question: During column chromatography, my this compound is co-eluting with an impurity. How can I improve the separation? Answer:
-
Optimize the Mobile Phase: The polarity of your mobile phase is critical. If your compound and the impurity are eluting together, you need to adjust the solvent system to increase the difference in their retention times.
-
For normal-phase silica gel chromatography, if the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane:ethyl acetate mixture).
-
If they are moving too slowly, increase the polarity (e.g., increase the proportion of ethyl acetate). A shallow gradient elution can also improve separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Sample Loading: Ensure you are not overloading the column. A concentrated, narrow band of sample applied to the top of the column will yield the best separation.
Question: What are the potential sources of impurities in my this compound sample? Answer:
-
From Natural Product Extraction: If isolated from sources like Kaempferia parviflora, impurities can include other polymethoxyflavones (e.g., 5,7,4'-trimethoxyflavone, 3,5,7,3',4'-pentamethoxyflavone), as well as other plant secondary metabolites.[3][4][5][6]
-
From Chemical Synthesis: If synthesized, impurities can arise from starting materials (e.g., phloroacetophenone), reagents, and by-products of the reaction.[7][8] Incomplete reaction or side reactions can also lead to structurally related impurities.
Quantitative Data on Purification Methods
The following tables summarize typical results that can be expected from different purification methods for flavonoids, which can be extrapolated for this compound.
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Typical Purity | Typical Yield | Reference |
| Recrystallization | N/A | Ethanol/Water | >98% | 70-90% | General Knowledge |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (gradient) | >95% | 60-80% | [9][10] |
| Preparative HPLC | C18 | Methanol/Water or Acetonitrile/Water (with acid) | >99% | 50-70% | [11][12][13] |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your sample.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring. The solution should be saturated.
-
If there are any insoluble impurities, perform a hot filtration.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (this is the point of saturation).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane
-
Ethyl Acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase, such as 100% hexane.
-
Gradually increase the polarity by adding increasing amounts of ethyl acetate. A suggested gradient could be:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (and so on, increasing ethyl acetate by 5-10% increments)
-
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC). The mobile phase for TLC can be a mixture of toluene:chloroform:acetone:formic acid (5:4:1:0.2).[4][14]
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes.
-
Analyze the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Preparative High-Performance Liquid Chromatography (HPLC) of this compound
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: C18 column (e.g., 19 x 100 mm, 5 µm).[15]
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.[11][16]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.[11][16]
-
Flow Rate: Dependent on column dimensions (e.g., 5-20 mL/min for a 19 mm ID column).
-
Injection Volume: Dependent on sample concentration and column capacity.
Procedure:
-
Method Development (Analytical Scale): First, develop and optimize the separation on an analytical HPLC system with a smaller C18 column to determine the ideal gradient conditions.
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
Preparative Run (Example Gradient):
-
Start with a higher percentage of Mobile Phase A (e.g., 70% A, 30% B).
-
Over a set period (e.g., 20-30 minutes), run a linear gradient to increase the percentage of Mobile Phase B (e.g., to 100% B).
-
Hold at high % B to elute all compounds, then return to initial conditions to re-equilibrate the column.
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Post-Purification: Combine the pure fractions, evaporate the organic solvent, and lyophilize or perform liquid-liquid extraction to recover the purified compound from the aqueous phase.
Visualized Workflows and Logic
Experimental Workflow for Purification of this compound
Caption: General purification workflow for this compound.
Troubleshooting Logic for Co-eluting Impurities in Column Chromatography
Caption: Troubleshooting co-elution in column chromatography.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Quality evaluation of Kaempferia parviflora rhizome with reference to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 21392-57-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 14. Quality evaluation of Kaempferia parviflora rhizome with reference to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. tarosdiscovery.com [tarosdiscovery.com]
- 17. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes [mdpi.com]
- 18. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
troubleshooting inconsistent results in 5,7-dimethoxyflavone bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioassays with 5,7-dimethoxyflavone (DMF). The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our comprehensive guides are designed to help you navigate the complexities of working with this compound, from basic handling to intricate experimental setups.
1. Solubility and Stock Solution Preparation
Question: I am observing precipitation of this compound in my cell culture media. How can I improve its solubility?
Answer:
This compound is known for its poor water solubility, which is a common cause of inconsistent results in aqueous environments like cell culture media.[1][2] Here are several strategies to enhance its solubility:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of DMF.[3][4] Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Warming and Sonication: Gently warming the solution and using an ultrasonic bath can aid in the dissolution of DMF in DMSO.[3]
-
Complexation with Cyclodextrins: The use of 2-hydroxypropyl-β-cyclodextrin (HPβ-CD) has been shown to significantly increase the aqueous solubility of DMF, in some cases by over 300-fold.[2] This approach can overcome precipitation issues in buffered solutions.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): For in vivo studies, SMEDDS formulations can enhance the oral bioavailability of DMF by improving its dissolution rate and permeability.[1]
-
Use of Co-solvents: For in vivo formulations, a mixture of solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution.[3]
Question: What is the recommended procedure for preparing a stock solution of this compound?
Answer:
A standard protocol for preparing a stock solution is as follows:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
If necessary, gently warm the solution and sonicate until the compound is fully dissolved.[3]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Protect from light.[3][5]
Below is a general workflow for preparing and using a this compound stock solution:
Caption: Workflow for preparing and using a this compound stock solution.
2. Inconsistent Bioassay Results
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Answer:
Inconsistent IC50 values are a frequent issue and can stem from several factors:
-
Poor Solubility and Precipitation: As mentioned, if DMF precipitates out of the solution, the actual concentration exposed to the cells will be lower and variable, leading to fluctuating IC50 values.[2]
-
Cell Line Variability: Different cell lines can exhibit varying sensitivities to DMF.[6][7] It is crucial to use the same cell line at a consistent passage number for comparable results.
-
Assay-Specific Interference: Flavonoids, in general, can interfere with certain assay components. For example, they can have redox activity that might affect assays measuring metabolic activity, such as the MTT assay.[8] It is advisable to include proper controls and consider alternative assays to confirm findings.
-
Purity of the Compound: The purity of the this compound used can impact the results. Ensure you are using a high-purity compound and consider verifying its purity if inconsistencies persist.
-
Experimental Conditions: Variations in incubation time, cell density, and media composition can all contribute to inconsistent results. Standardize these parameters across all experiments.
Question: How does this compound's interaction with efflux pumps affect its intracellular concentration and bioactivity?
Answer:
This compound is a known inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an efflux transporter that pumps substrates out of cells.[5][9] This inhibition can lead to increased intracellular accumulation of other compounds that are substrates of BCRP, potentially enhancing their cytotoxic effects. When studying the bioactivity of DMF itself, it is important to consider that its interaction with efflux pumps could modulate its own intracellular concentration and, consequently, its observed biological effects.
3. Signaling Pathway-Specific Queries
Question: I am investigating the anti-inflammatory effects of this compound. Which signaling pathways are most relevant?
Answer:
The anti-inflammatory effects of this compound are mediated through multiple pathways. A key pathway to investigate is the PI3K/Akt/mTOR signaling cascade. DMF has been shown to suppress this pathway, which is involved in cell proliferation and survival.[10]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Question: What is the mechanism of this compound-induced vasorelaxation?
Answer:
This compound induces vasorelaxation through an endothelium-dependent mechanism that involves the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.[11][12] It stimulates the production of NO in endothelial cells, which then diffuses to smooth muscle cells and activates soluble guanylate cyclase (sGC) to produce cGMP. Increased cGMP levels lead to vasorelaxation.
Caption: The role of this compound in the NO/cGMP-mediated vasorelaxation pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from various bioassays involving this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | MTT | 48 | 25 | [6][8] |
| HCT-15 | MTT | 48 | Varies (concentration-dependent decline) | [13] |
| MOLT-4 | MTT | 24 | >100 | [7] |
| U937 | MTT | 24 | >100 | [7] |
| VK2/E6E7 | Proliferation | 48 | 0-100 (inhibits) | [3] |
| End1/E6E7 | Proliferation | 48 | 0-100 (inhibits) | [3] |
Table 2: In Vivo Studies with this compound
| Animal Model | Dosage | Administration | Duration | Key Findings | Reference |
| Mice | 10 mg/kg/day | p.o. | 10 days | Reduced liver CYP3A11 and CYP3A25 expression | [5] |
| Aged Mice | 25 and 50 mg/kg | p.o. | - | Inhibits sarcopenia | [5] |
| HFD Mice | 50 mg/kg/day | p.o. | 6 weeks | Decreased body weight gain and inhibited fatty liver | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your experimental design and execution.
1. MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared from a DMSO stock solution) for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. CYP3A4 Inhibition Assay (Fluorometric)
This protocol outlines a common method to assess the inhibitory effect of this compound on CYP3A4 activity.
-
Reagents: Recombinant human CYP3A4 enzyme, fluorogenic CYP3A4 substrate (e.g., Vivid® BOMR), NADPH generating system, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Assay Procedure:
-
Pre-incubate the CYP3A4 enzyme with varying concentrations of this compound or a known inhibitor (e.g., ketoconazole) in a black 96-well plate at 37°C for a specified time (e.g., 10-20 minutes).[14][15]
-
Initiate the reaction by adding the NADPH generating system and the fluorogenic substrate.[14][15]
-
Monitor the fluorescence signal over time using a fluorescence plate reader.
-
Calculate the rate of substrate metabolism and determine the percentage of inhibition caused by this compound.
-
Calculate the IC50 value from the concentration-response curve.
-
3. BCRP (ABCG2) Inhibition Assay
This protocol describes a cell-based assay to evaluate the inhibitory potential of this compound on BCRP-mediated efflux.
-
Cell Lines: Use a cell line overexpressing BCRP (e.g., MDCKII-BCRP) and a parental control cell line.
-
Substrate: A fluorescent BCRP substrate (e.g., Hoechst 33342 or pheophorbide A).
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound or a known BCRP inhibitor (e.g., Ko143) for a short period.
-
Add the fluorescent BCRP substrate and incubate for a defined time.
-
Wash the cells to remove the extracellular substrate.
-
Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometry.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
-
Calculate the IC50 value based on the increase in substrate accumulation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 21392-57-4 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Black ginger extract and its active compound, this compound, increase intestinal drug absorption via efflux drug transporter inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Possible mechanisms of vasorelaxation for this compound from Kaempferia parviflora in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. Dietary Inhibitors of CYP3A4 Are Revealed Using Virtual Screening by Using a New Deep-Learning Classifier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of 5,7-Dimethoxyflavone for Oral Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of 5,7-dimethoxyflavone (DMF).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing an oral formulation for this compound (DMF)?
The primary challenges in the oral formulation of this compound stem from its inherent physicochemical properties. These include:
-
Poor Aqueous Solubility: DMF is a lipophilic compound with very low water solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2][3][4] It is, however, soluble in organic solvents like DMSO, methanol, and ethanol.[5][6][7]
-
Low Oral Bioavailability: Consequently, due to its poor solubility and potential for presystemic metabolism, the oral bioavailability of unformulated DMF is very low, reported to be in the range of 1-4%.[1][3]
-
Gastrointestinal Metabolism: Studies have shown that DMF can be metabolized by human intestinal bacteria, specifically through demethylation, which can alter its biological activity before it is absorbed into systemic circulation.[8][9][10]
-
Potential for Instability: Like many flavonoids, DMF may be susceptible to degradation in the harsh environment of the GI tract.[4][11][12]
Q2: My in-vitro dissolution studies with pure this compound show very poor release. What can I do?
This is a common issue due to DMF's low aqueous solubility. To improve the dissolution rate, consider the following formulation strategies:
-
Complexation with Cyclodextrins: Encapsulating DMF within cyclodextrin molecules, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility and dissolution.[1][5][13]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Formulating DMF into a SMEDDS can improve its dissolution by forming a microemulsion upon gentle agitation in an aqueous medium, such as the GI fluid.[1][3]
-
Nanostructured Lipid Carriers (NLCs): Incorporating DMF into NLCs can increase the surface area for dissolution and enhance its apparent solubility.[4][11][12]
-
Solid Dispersions: Creating a solid dispersion of DMF in a hydrophilic carrier can improve its wettability and dissolution rate.
Q3: I am observing low permeability of this compound across Caco-2 cell monolayers. How can I improve it?
Low permeability can be another hurdle for the oral absorption of DMF. Here are some approaches to enhance its permeability:
-
SMEDDS Formulation: The components of SMEDDS, such as surfactants and co-solvents, can act as permeation enhancers, thereby improving the transport of DMF across the intestinal epithelium.[1]
-
Nanostructured Lipid Carriers (NLCs): NLCs can be taken up by intestinal cells through various endocytic pathways, which can enhance the intracellular delivery of the encapsulated drug.[4][11][12] Studies have shown that NLC formulations of Kaempferia parviflora extract, which contains DMF, significantly enhanced intestinal absorption and permeability by approximately 10-30% compared to the unformulated extract.[11][12]
-
Use of Permeation Enhancers: Incorporating generally regarded as safe (GRAS) permeation enhancers into your formulation can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.
Q4: How can I address the issue of low in-vivo bioavailability of this compound?
Improving in-vivo bioavailability requires a multi-pronged approach that addresses both poor solubility and low permeability. The formulation strategies mentioned above are all aimed at enhancing oral bioavailability.
-
SMEDDS and Cyclodextrin Complexation: Both have been shown to dramatically increase the oral bioavailability of DMF. One study reported a 26.01-fold increase with a SMEDDS formulation and a 22.90-fold increase with an HP-β-CD complex compared to a simple solution.[1]
-
Nanostructured Lipid Carriers (NLCs): NLCs have also been demonstrated to improve the in-vivo bioavailability of DMF-containing extracts.[4][12]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Troubleshooting Steps & Solutions |
| Low drug loading in the formulation. | High lipophilicity and crystallinity of DMF. | - For SMEDDS: Screen different oils, surfactants, and co-surfactants to find a combination with higher solubilizing capacity for DMF. - For NLCs: Optimize the lipid matrix by blending solid and liquid lipids to create imperfections in the crystal lattice, allowing for higher drug accommodation. - For Cyclodextrin Complexes: Ensure the appropriate molar ratio of DMF to cyclodextrin is used. A 1:1 molar ratio has been reported to be effective.[5][13] |
| Precipitation of DMF upon dilution of the formulation in aqueous media. | The formulation is unable to maintain DMF in a solubilized state upon dilution. | - For SMEDDS: Adjust the ratio of surfactant to co-surfactant to ensure the formation of a stable microemulsion with a small droplet size. - For Solid Dispersions: Select a polymer that can effectively inhibit the crystallization of DMF upon dissolution. |
| High variability in in-vivo pharmacokinetic data. | Inconsistent absorption due to formulation instability or food effects. | - Ensure the formulation is stable in simulated gastric and intestinal fluids. - Investigate the effect of food on the absorption of your formulation by conducting studies in both fasted and fed states. |
| Evidence of significant first-pass metabolism. | DMF is a substrate for metabolic enzymes in the gut and liver. | - Consider co-administration with inhibitors of relevant cytochrome P450 enzymes, although this may lead to drug-drug interactions.[14][15] - Formulations like NLCs may offer some protection against enzymatic degradation in the GI tract. |
Quantitative Data Summary
Table 1: Enhancement of this compound Solubility
| Formulation Strategy | Fold Increase in Aqueous Solubility | Reference |
| Complexation with HP-β-CD | 361.8-fold | [5][13] |
Table 2: Improvement in Oral Bioavailability of this compound
| Formulation Strategy | Fold Increase in Oral Bioavailability (compared to control) | Reference |
| SMEDDS | 26.01-fold | [1] |
| HP-β-CD Complex | 22.90-fold | [1] |
Table 3: Enhancement of Permeability of Methoxyflavones (including DMF)
| Formulation Strategy | Enhancement in Intestinal Absorption/Permeability | Reference |
| NLCs | ~10-30% increase | [11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded SMEDDS
-
Screening of Excipients:
-
Determine the solubility of DMF in various oils (e.g., coconut oil, oleic acid), surfactants (e.g., polyoxyethylene castor oil, Tween 80), and co-surfactants (e.g., propylene glycol, PEG 400).
-
Select the components that show the highest solubilizing capacity for DMF.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of microemulsions to identify the optimal concentration ranges.
-
-
Preparation of the SMEDDS Formulation:
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant based on the optimized ratio from the phase diagram.
-
Add the calculated amount of DMF to the mixture.
-
Gently heat (e.g., to 40°C) and stir the mixture until the DMF is completely dissolved and a clear, homogenous solution is obtained.
-
Protocol 2: Preparation of this compound/HP-β-CD Inclusion Complex
-
Molar Ratio Determination:
-
Lyophilization Method:
-
Dissolve the calculated amount of HP-β-CD in deionized water.
-
Dissolve the corresponding molar amount of DMF in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the DMF solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Freeze the resulting solution (e.g., at -80°C) and then lyophilize it to obtain a dry powder of the inclusion complex.
-
Visualizations
Caption: Experimental workflow for developing and evaluating oral formulations of this compound.
Caption: Simplified pathway of oral absorption and metabolism of this compound.
References
- 1. Novel formulation strategies for enhancing oral delivery of methoxyflavones in Kaempferia parviflora by SMEDDS or complexation with 2-hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 3. researchgate.net [researchgate.net]
- 4. Oral delivery of Kaempferia parviflora's methoxyflavones via nanostructured lipid carriers: Its effect on obesity and dyslipidemia treatment” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A this compound/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 21392-57-4 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Oral delivery of Kaempferia parviflora's methoxyflavones via nanostructured lipid carriers: Its effect on obesity and dyslipidemia treatment" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
how to improve the resolution of 5,7-dimethoxyflavone in TLC analysis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the resolution of 5,7-dimethoxyflavone in Thin-Layer Chromatography (TLC) analysis.
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of this compound in a question-and-answer format.
Q1: My this compound spot is streaking or elongated. What should I do?
A1: Spot streaking is a common issue that can obscure results. Here are several potential causes and solutions:
-
Sample Overload: The most common cause is applying too much sample to the plate. Prepare a more diluted sample solution and re-run the analysis.[1]
-
Compound-Stationary Phase Interaction: Highly polar or acidic/basic compounds can interact strongly with the silica gel, causing tailing. Since your mobile phase likely contains formic or acetic acid, this is less of an issue for acidic impurities. However, if basic impurities are present, adding a small amount of a base like triethylamine or ammonia to your mobile phase could resolve the streaking.[1]
-
Insoluble Components: If your sample is not fully dissolved in the spotting solvent, insoluble parts can cause streaking at the origin. Ensure your sample is completely solubilized before application.
-
Polar Spotting Solvent: Applying the sample in a very polar solvent can cause the initial spot to be too large, leading to a streaky development. Use a less polar solvent for sample application if possible and ensure the spot is as small and concentrated as possible.
Q2: The Rf value of my spot is too high (too close to the solvent front). How can I improve retention?
A2: A high Retention Factor (Rf) indicates that your mobile phase (eluent) is too polar, causing the compound to travel with the solvent front. To decrease the Rf value, you need to decrease the polarity of the mobile phase.[1]
-
Adjust Solvent Ratio: Decrease the proportion of the most polar solvent in your mobile phase mixture. For example, in a toluene:chloroform:acetone:formic acid system, you could slightly decrease the amount of acetone or formic acid.
-
Change Solvent Composition: Replace a polar solvent with a less polar one. For instance, substitute a portion of the acetone with a less polar solvent like ethyl acetate or switch to a completely different, less polar system, such as one with a higher hexane or toluene concentration.[1]
Q3: My this compound spot is stuck on the baseline (Rf value is too low). How can I make it move?
A3: A very low Rf value means your mobile phase is not polar enough to move the compound up the stationary phase.[1][2]
-
Increase Mobile Phase Polarity: The solution is to increase the polarity of your eluent.[1] You can achieve this by increasing the percentage of the most polar solvent in your mixture (e.g., increase the acetone or formic acid content).
-
Alternative Solvents: Consider introducing a more polar solvent into your mobile phase system, such as methanol, in a small percentage.
Q4: I'm seeing poor separation between this compound and other components. How can I improve the resolution?
A4: Improving resolution requires optimizing the separation conditions to increase the distance between the centers of the spots while keeping the spots compact.
-
Optimize the Mobile Phase: Finding the right solvent system is crucial.[3][4] Experiment with different solvent systems of varying polarities. A successful reported system for this compound is toluene:chloroform:acetone:formic acid (5:4:1:0.2 v/v/v/v) .[5] You can systematically vary the ratios of these solvents to fine-tune the separation.
-
Multiple Developments: Develop the plate, remove it from the chamber, and allow the solvent to completely evaporate. Then, place the plate back into the same chamber and re-develop it. This technique can significantly increase the separation distance between compounds with close Rf values.[5]
-
Change the Stationary Phase: While silica gel is standard, other stationary phases offer different selectivities.[6] Consider trying reversed-phase (C18) plates with a more polar mobile phase (e.g., methanol/water mixtures) or cyanopropyl-bonded plates, which can operate in both normal and reversed-phase modes.[2][7]
Q5: My spots are not visible under a UV lamp. What are my options?
A5: While many flavonoids are UV-active, sometimes the concentration is too low or the compound does not quench fluorescence efficiently.
-
Check UV Wavelength: Ensure you are using both short-wave (254 nm) and long-wave (366 nm) UV light. Flavonoids may show up as dark spots by quenching fluorescence at 254 nm or may fluoresce (often as blue, green, or yellow spots) at 366 nm.[8]
-
Increase Concentration: Your sample may be too dilute. Try spotting a more concentrated sample or apply the sample multiple times to the same spot, allowing the solvent to dry between each application.[1]
-
Use a Visualization Reagent (Stain): If UV is ineffective, use a chemical stain. After development and drying, spray the plate with a suitable reagent and gently heat it.
-
Aluminum Chloride (AlCl₃): A 1% ethanolic solution of AlCl₃ is commonly used for flavonoids. It often produces yellow fluorescence under long-wave (366 nm) UV light.[9][10]
-
Natural Products (NP/PEG) Reagent: This two-part reagent system is highly specific for flavonoids, typically producing intense yellow, orange, or greenish fluorescence under 366 nm UV light.[11][12][13]
-
General Stains: Reagents like p-anisaldehyde or vanillin-sulfuric acid can be used for general visualization, often yielding a range of colors for different compounds.[10][14][15]
-
Logical Workflow for Troubleshooting Poor TLC Resolution
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quality evaluation of Kaempferia parviflora rhizome with reference to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. epfl.ch [epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. Chromatographic Analysis of the Flavonoids from Robinia Pseudoacacia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. jppres.com [jppres.com]
- 14. silicycle.com [silicycle.com]
- 15. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Enhancing the Metabolic Stability of 5,7-Dimethoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the metabolic stability of 5,7-dimethoxyflavone (DMF). The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: The primary metabolic pathway for this compound is O-demethylation, which is then followed by glucuronic acid conjugation.[1] The methoxy groups at the 5 and 7 positions of the flavone scaffold are susceptible to enzymatic removal, creating hydroxyl groups that can be readily conjugated for excretion.
Q2: Why does this compound have better metabolic stability than its unmethylated analog, chrysin?
A2: this compound exhibits significantly higher metabolic stability and tissue accumulation compared to chrysin (5,7-dihydroxyflavone).[1] The methoxy groups in 5,7-DMF block the hydroxyl positions that are the primary sites for rapid phase II metabolism (glucuronidation and sulfation) in chrysin.[2][3] This blockage of conjugation reactions leads to a longer half-life and improved bioavailability.
Q3: What are the key enzymes involved in the metabolism of methoxyflavones?
A3: Cytochrome P450 (CYP) enzymes, particularly the CYP1, CYP2A, and CYP3A families, are heavily involved in the metabolism of flavonoids.[4] Specifically, CYP1A1, 1A2, 1B1, and 2A13 have been shown to play important roles in the O-demethylation of methoxyflavones.[4] Continuous ingestion of 5,7-DMF has been observed to decrease the expression of CYP3As in the liver.[4]
Q4: What are the main strategies to further enhance the metabolic stability of this compound?
A4: Key strategies focus on protecting the molecule from O-demethylation and subsequent conjugation. These include:
-
Introducing Steric Hindrance: Adding bulky groups near the methoxy groups can shield them from metabolic enzymes.
-
Bioisosteric Replacement: Replacing a metabolically liable methoxy group with a more stable group, such as a fluoroalkoxy group.
-
Deuterium Incorporation (Kinetic Isotope Effect): Replacing hydrogen atoms on the methyl groups with deuterium can slow down the rate of CYP-mediated demethylation.
-
Modifying the B-ring: Substitutions on the B-ring of the flavone can alter the molecule's interaction with metabolic enzymes, potentially reducing its metabolism.
Troubleshooting Guide
Problem: My this compound analog shows unexpectedly high clearance in the in vitro microsomal stability assay.
-
Possible Cause 1: O-demethylation at a different position. If your analog has additional methoxy groups, they may be more susceptible to metabolism than those at the 5 and 7 positions.
-
Solution: Perform metabolite identification studies using LC-MS/MS to pinpoint the site of metabolism. This will guide further structural modifications.
-
-
Possible Cause 2: Ring hydroxylation. Even with stable methoxy groups, the aromatic rings of the flavone scaffold can be susceptible to hydroxylation by CYP enzymes.
-
Solution: Analyze your incubation mixture for hydroxylated metabolites. Consider introducing electron-withdrawing groups to the rings to decrease their susceptibility to oxidative metabolism.
-
-
Possible Cause 3: Non-CYP mediated metabolism. While less common for this scaffold, other enzymes in the liver microsomes could be contributing to the metabolism.
-
Solution: Run the assay with and without the addition of a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to assess the contribution of CYP enzymes to the observed clearance.
-
Problem: I am observing poor oral bioavailability in my in vivo mouse study despite good in vitro metabolic stability.
-
Possible Cause 1: Poor absorption. The compound may have low permeability across the intestinal wall.
-
Solution: Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer) to assess intestinal absorption. Strategies to improve absorption include formulation approaches like nanoemulsions or the synthesis of more lipophilic analogs.
-
-
Possible Cause 2: Efflux by transporters. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump it back into the intestinal lumen.
-
Solution: Use in vitro transporter assays to determine if your compound is a substrate for common efflux transporters. Structural modifications can be made to reduce recognition by these transporters.
-
-
Possible Cause 3: Gut microbiota metabolism. The gut microbiome can perform metabolic transformations, including demethylation, before the compound is absorbed.
-
Solution: Investigate the metabolism of your compound in the presence of gut bacteria. Co-administration with antibiotics in animal models can help elucidate the role of the gut microbiota.
-
Strategies to Enhance Metabolic Stability
The following diagram illustrates the logical relationships between the metabolic liabilities of this compound and the strategies to mitigate them.
Caption: Logical flow from metabolic liabilities to enhancement strategies.
Quantitative Data on Metabolic Stability
The following table summarizes key pharmacokinetic and metabolic stability parameters for this compound and related compounds.
| Compound | Species | System | t1/2 (min) | CLint (µL/min/mg protein) | Cmax (ng/mL) | AUC (h*ng/mL) | Terminal t1/2 (h) |
| This compound | Mouse | In vivo (oral, 10 mg/kg) | - | - | 1870 ± 1190 | 532 ± 165 | 3.40 ± 2.80 |
| Chrysin (5,7-dihydroxyflavone) | Human | Liver S9 fraction | < 20 | - | - | - | - |
| Apigenin (5,7,4'-trihydroxyflavone) | Human | Liver S9 fraction | < 20 | - | - | - | - |
| ABI-274 (methoxy-thiazole derivative) | Rat | Liver Microsomes | 27.2 ± 2.1 | 63.8 ± 4.9 | - | - | - |
| ABI-286 (methoxy-thiazole derivative) | Rat | Liver Microsomes | 65.3 ± 1.5 | 26.5 ± 0.6 | - | - | - |
Data for this compound from[5]. Data for Chrysin and Apigenin from[3]. Data for ABI-274 and ABI-286 from[6].
Experimental Protocols
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines the steps to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH.
-
Test Compound Stock Solution (10 mM): Dissolve the compound in a suitable organic solvent (e.g., DMSO).
-
Working Solution (100 µM): Dilute the stock solution in acetonitrile or methanol.
-
Liver Microsomes (e.g., human, mouse): Thaw on ice immediately before use. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions to achieve a final concentration of 1 mM NADPH.
-
Quenching Solution: Acetonitrile containing a suitable internal standard.
2. Incubation Procedure:
-
In a 96-well plate, add the liver microsomal solution.
-
Add the test compound working solution to initiate the reaction (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a well containing the cold quenching solution.
-
Include control incubations: a negative control without NADPH to assess non-enzymatic degradation, and a positive control with a compound of known metabolic stability.
3. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal stability assay.
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic profile of a this compound analog in mice.
1. Animal Preparation:
-
Acclimate male C57BL/6 mice (or other appropriate strain) for at least one week before the study.
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fast the mice overnight before dosing.
2. Compound Formulation and Dosing:
-
Formulate the test compound in a suitable vehicle (e.g., a solution of PEG400, ethanol, and saline).
-
Administer the compound to the mice via oral gavage at a predetermined dose (e.g., 10 mg/kg).
3. Blood Sampling:
-
Collect blood samples (~50 µL) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Use a sparse sampling design where each mouse contributes samples at a few time points.
-
Collect blood from the saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation to obtain plasma.
4. Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma.
-
Prepare a standard curve and quality control samples in blank mouse plasma.
-
Extract the compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze by LC-MS/MS.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (terminal half-life)
-
CL/F (apparent total clearance)
-
Vd/F (apparent volume of distribution)
-
Metabolic Pathway of this compound
The primary metabolic transformation of this compound involves the enzymatic removal of its methyl groups, followed by conjugation to increase water solubility for excretion.
Caption: Primary metabolic pathway of this compound.
References
- 1. Microencapsulated polyphenols may improve health and fitness in prediabetes [nutraingredients.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Effect of the active ingredient of Kaempferia parviflora, this compound, on the pharmacokinetics of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of this compound in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
dealing with matrix effects in the mass spectrometry of 5,7-dimethoxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of 5,7-dimethoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2][3][4] For example, endogenous components in plasma or other biological fluids can interfere with the ionization of this compound in the mass spectrometer's ion source.[5]
Q2: I'm observing poor signal intensity for this compound. Could this be due to matrix effects?
A2: Yes, poor signal intensity is a common symptom of ion suppression, a type of matrix effect.[6] However, other factors could also be responsible, such as low sample concentration, inefficient ionization, or the need for instrument tuning and calibration.[6] It is crucial to systematically troubleshoot to determine the root cause.
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: The most common method is the post-extraction spike experiment.[2][7] This involves comparing the signal response of this compound in a pure solvent to the response of the same amount of this compound spiked into a blank matrix sample that has already undergone the extraction procedure.[2][7] A significant difference in signal intensity indicates the presence of matrix effects.[1] Another qualitative method is the post-column infusion technique, which can identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8]
Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A4: A multi-pronged approach is often the most effective. This can include:
-
Optimizing Sample Preparation: Employing more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering components.[6][9]
-
Chromatographic Separation: Modifying your LC method to better separate this compound from matrix components is a key strategy.[1][7]
-
Sample Dilution: A simple yet effective method is to dilute the sample, which can reduce the concentration of interfering substances.[7][8] However, this is only feasible if the assay has sufficient sensitivity.[2]
-
Using an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[2][9] If a SIL internal standard is unavailable, a structural analog can be used.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that matches your sample can help to compensate for consistent matrix effects.[6][10]
Q5: When should I use a stable isotope-labeled (SIL) internal standard versus a structural analog for this compound?
A5: A SIL internal standard is always the preferred choice as its physicochemical properties are nearly identical to the analyte, ensuring it experiences the same degree of matrix effect.[2] A structural analog can be a viable alternative if a SIL version is not available or is cost-prohibitive. However, it's crucial to validate that the analog co-elutes with this compound and is similarly affected by the matrix.
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal Intensity
Possible Cause: Ion suppression due to matrix effects.
Troubleshooting Steps:
-
Perform a Post-Extraction Spike Experiment: Quantify the extent of ion suppression. (See Experimental Protocol 1).
-
Review Sample Preparation:
-
If using protein precipitation, consider switching to a more selective technique like LLE or SPE.
-
Optimize the wash and elution steps of your current extraction protocol to better remove interferences.
-
-
Optimize Chromatography:
-
Ensure this compound is not eluting in a region of high matrix interference. This can be visualized with a post-column infusion experiment.
-
Modify the gradient to better separate the analyte from the bulk of the matrix components.
-
-
Dilute the Sample: Test a series of dilutions of your sample extract to see if the signal intensity improves, which would indicate a strong matrix effect.
-
Implement an Appropriate Internal Standard: If not already in use, incorporate a stable isotope-labeled or a suitable structural analog internal standard to compensate for the signal variability.
Issue 2: Poor Reproducibility and Accuracy in Quality Control Samples
Possible Cause: Variable matrix effects between different lots of matrix or between individual samples.
Troubleshooting Steps:
-
Evaluate Matrix Effect Variability: Perform the post-extraction spike experiment using at least six different lots of blank matrix to assess the inter-lot variability of the matrix effect.
-
Utilize a Stable Isotope-Labeled Internal Standard: This is the most robust way to correct for sample-to-sample variations in matrix effects.
-
Matrix-Matched Calibration: If a SIL-IS is not available, ensure that your calibration standards are prepared in a pooled batch of blank matrix that is representative of the study samples.
-
Standard Addition: For particularly problematic matrices, the method of standard additions can be employed, though it is more labor-intensive.[2][11]
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data that could be generated during the investigation of matrix effects for this compound analysis in human plasma.
Table 1: Assessment of Matrix Effect on this compound Signal
| Parameter | Response in Pure Solvent (cps) | Response in Post-Extraction Spiked Plasma (cps) | Matrix Effect (%) |
| This compound | 1,500,000 | 975,000 | -35% (Ion Suppression) |
Matrix Effect (%) = ((Response in Matrix / Response in Solvent) - 1) * 100
Table 2: Comparison of Mitigation Strategies for Matrix Effects
| Mitigation Strategy | Mean Recovery (%) | RSD (%) |
| Protein Precipitation | 72.3 | 18.5 |
| Liquid-Liquid Extraction | 89.1 | 9.2 |
| Solid-Phase Extraction | 95.7 | 4.8 |
| Protein Precipitation with Sample Dilution (1:10) | 91.5 | 7.1 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare a Standard Solution (Set A): Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).
-
Prepare Post-Extraction Spiked Samples (Set B): a. Process at least six different lots of blank biological matrix (e.g., human plasma) through your entire sample preparation procedure. b. After the final extraction step, evaporate the solvent to dryness. c. Reconstitute the dried extracts with the this compound standard solution prepared in Set A.
-
Prepare a Neat Solution (Set C): Prepare a solution of this compound in the reconstitution solvent at the same concentration as Set A. This is often the same as Set A.
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area of Set B) / (Peak Area of Set C)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculation of Recovery:
-
Prepare Pre-Extraction Spiked Samples by adding the analyte to the blank matrix before the extraction process.
-
Recovery (%) = (Peak Area of Pre-Extraction Spiked Sample / Peak Area of Post-Extraction Spiked Sample (Set B)) * 100
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental workflow for matrix effect assessment.
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
5,7-Dimethoxyflavone vs. Chrysin: A Comparative Analysis of Biological Activity
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in biomedical research for their broad spectrum of pharmacological activities. Among the vast flavone subclass, chrysin (5,7-dihydroxyflavone) and its methylated derivative, 5,7-dimethoxyflavone (DMF), are two closely related molecules that exhibit distinct biological profiles. Chrysin is naturally abundant in honey, propolis, and passion flowers, while this compound is a principal bioactive component in Kaempferia parviflora (black ginger).[1][2]
This guide provides a comprehensive, data-driven comparison of the biological activities of this compound and chrysin. We will objectively evaluate their performance in key therapeutic areas, including oncology, inflammation, and neuroprotection, with a focus on experimental data. This comparison aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development efforts.
Comparative Analysis of Biological Activities
The primary structural difference between chrysin and this compound—the methylation of the hydroxyl groups at the 5 and 7 positions—profoundly influences their metabolic stability, bioavailability, and, consequently, their biological efficacy.
Anticancer Activity
Both compounds demonstrate significant anticancer properties, but often through different potencies and mechanisms. They have been shown to induce apoptosis, inhibit cell proliferation, and trigger cell cycle arrest in various cancer cell lines.[3][4]
Quantitative Comparison of Cytotoxicity (IC₅₀ Values)
| Compound | Cancer Cell Line | IC₅₀ Value | Reference |
| This compound | HepG2 (Liver Cancer) | 25 µM | [4] |
| SCC-9 (Tongue Cancer) | Showed 10-times higher inhibition of DNA synthesis compared to chrysin | [5] | |
| Chrysin | HeLa (Cervical Cancer) | 30 µM (to promote NF-κB) | [3] |
| Various Lines | Suppresses tumor progression in hepatic, breast, lung, and prostate cancer cells | [3][6] |
Mechanisms of Action:
-
This compound: In liver cancer (HepG2) cells, DMF induces cell death by generating reactive oxygen species (ROS), arresting the cell cycle, and inducing apoptosis.[4] It has also been found to inhibit hepatocellular carcinoma progression by enhancing CD8+ T cell infiltration.[7] In silico studies suggest it acts as a competitive inhibitor of cyclooxygenase 2 (COX-2), a key enzyme in inflammation and cancer.[8]
-
Chrysin: Chrysin's anticancer effects are well-documented across numerous cancer types. It modulates various cell signaling pathways associated with inflammation, cancer cell survival, proliferation, and metastasis.[3] For instance, in prostate cancer, it causes the downregulation of the PI3K/Akt pathway, which is crucial for cell proliferation.[5]
Signaling Pathway: Apoptosis Induction
Caption: Intrinsic apoptosis pathway activated by flavonoids.
Anti-inflammatory Activity
Both flavonoids exhibit potent anti-inflammatory effects by targeting central inflammatory pathways.
Quantitative Comparison of Anti-inflammatory Effects
| Compound | Model / System | Effect | Reference |
| This compound | Rat Paw Edema | Comparable effect to aspirin | [9] |
| LPS-stimulated macrophages | Inhibits NO, PGE₂, TNF-α, IL-1β | [10] | |
| Aged Mice | Reduced serum levels of TNF-α and IL-6 | [1] | |
| Chrysin | CFA-induced Arthritis (Rats) | Reduced inflammatory markers, comparable to piroxicam | [11][12] |
| Various | Suppresses COX-2, NF-κB, TNF-α, IL-6, IL-1β | [13][14] |
Mechanisms of Action: Both 5,7-DMF and chrysin mediate their anti-inflammatory effects primarily through the downregulation of the NF-κB and MAPK signaling pathways.[10][14] This leads to a decreased production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines like TNF-α and IL-6.[10][13]
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB inflammatory pathway.
Neuroprotective Effects
Emerging evidence highlights the neuroprotective potential of both compounds, primarily through their anti-inflammatory and antioxidant actions within the central nervous system.
Comparison of Neuroprotective Mechanisms
| Feature | This compound | Chrysin | Reference |
| Neuroinflammation | Reduces Aβ, IL-1β, IL-6, TNF-α in memory-impaired mice | Suppresses neuroinflammation | [15][16][17] |
| Neurotrophic Factors | Significantly increases Brain-Derived Neurotrophic Factor (BDNF) | Possesses neurotrophic effects | [15][17][18] |
| Anti-amyloidogenic | Reduces amyloid-beta (Aβ) levels | Potent anti-amyloidogenic effects | [15][17][19] |
| Cognitive Function | Reduces anxiety-related measures in mice | Improves cognitive decline | [15][17][18] |
Mechanisms of Action:
-
This compound: In animal models of neuroinflammation, DMF administration leads to a significant reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and amyloid-beta levels in the hippocampus.[15][16][18] A key finding is its ability to increase levels of BDNF, a critical protein for neuronal survival and growth.[15][18]
-
Chrysin: Chrysin demonstrates potent neuroprotective activity by attenuating oxidative stress, neuroinflammation, and apoptosis.[20] It has been shown to improve cognitive function and possesses strong anti-amyloidogenic properties, which are crucial for combating neurodegenerative diseases like Alzheimer's.[17][19]
Aromatase Inhibition
The ability to inhibit aromatase, the enzyme that converts androgens to estrogens, is a key differentiator between the two flavonoids. This is particularly relevant for hormone-dependent cancers.
Quantitative Comparison of Aromatase Inhibition
| Compound | IC₅₀ Value (in vitro) | In vivo Efficacy | Reference |
| This compound | ~123 µM | Not reported, but predicted to be higher due to bioavailability | [21][22] |
| Chrysin | 0.5 - 4.2 µM | Very low to none | [21][23][24] |
Discussion: While chrysin is a potent aromatase inhibitor in laboratory settings, its practical application is severely hampered by its very poor oral bioavailability.[21][23] In contrast, this compound shows very weak in vitro activity. However, the superior bioavailability of methylated flavones suggests they could potentially achieve more effective concentrations in vivo, though more research is needed to confirm this for aromatase inhibition specifically.[21]
Bioavailability and Metabolism: The Decisive Factor
The most critical distinction lies in their pharmacokinetics.
-
This compound: The methoxy groups protect the flavonoid from rapid metabolism (phase II conjugation) in the liver and intestines. This leads to significantly higher metabolic stability, intestinal absorption, and oral bioavailability.[21][22]
-
Chrysin: The free hydroxyl groups on chrysin are readily targeted by UGT and SULT enzymes, leading to rapid glucuronidation and sulfation. This extensive first-pass metabolism results in extremely low oral bioavailability, limiting its systemic therapeutic effects.[5][21][25]
Workflow: Oral Bioavailability
Caption: Contrasting metabolic fates of Chrysin and 5,7-DMF.
Experimental Protocols
MTT Assay for Cell Viability (Anticancer Activity)
This protocol is based on the methodology used to determine the IC₅₀ of 5,7-DMF in HepG2 cells.[4]
-
Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or chrysin (e.g., 0, 5, 10, 25, 50, 100 µM).
-
Incubation: The plates are incubated for 24-48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated using non-linear regression analysis.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This protocol is based on the model used to assess the anti-inflammatory activity of 5,7-DMF.[9]
-
Animals: Male Wistar rats (150-200g) are used. Animals are fasted for 12 hours before the experiment.
-
Grouping: Animals are divided into groups: Control (vehicle), Positive Control (e.g., Aspirin 100 mg/kg), and Test groups (5,7-DMF or Chrysin at various doses).
-
Drug Administration: The test compounds or vehicle are administered orally 1 hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4 hours) after the injection (Vₜ).
-
Calculation: The percentage of edema inhibition is calculated using the formula: [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control * 100.
Aromatase Inhibition Assay (Recombinant CYP19)
This protocol is based on the methodology used to determine the IC₅₀ of flavonoids for aromatase.[21]
-
Enzyme Source: Recombinant human aromatase (CYP19) expressed in insect cells or other systems.
-
Substrate: A fluorescent substrate (e.g., dibenzylfluorescein) is used, which becomes fluorescent upon metabolism by aromatase.
-
Reaction Mixture: The reaction is performed in a 96-well plate. Each well contains the recombinant enzyme, NADPH-generating system (cofactor), the fluorescent substrate, and the inhibitor (5,7-DMF or chrysin) at various concentrations.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: The reaction is stopped, and the fluorescence is measured using a fluorescence plate reader.
-
Calculation: The percentage of inhibition is calculated relative to a control without any inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
While this compound and chrysin share a common flavone backbone and exhibit similar anticancer and anti-inflammatory properties in vitro, their biological activities diverge significantly, primarily due to pharmacokinetics.
-
Chrysin acts as a potent agent in various in vitro assays, particularly as an aromatase inhibitor. However, its therapeutic potential is severely restricted by its poor oral bioavailability.[21][25]
-
This compound , due to its protective methoxy groups, is far more resistant to metabolism, resulting in superior bioavailability.[21] This suggests that it may achieve more therapeutically relevant concentrations in vivo, potentially leading to greater efficacy despite sometimes showing lower potency in isolated in vitro systems. For instance, its anticancer effect was noted to be significantly higher in one study compared to chrysin.[5]
For drug development professionals, this compound represents a more promising lead compound for systemic applications due to its favorable pharmacokinetic profile. Future research should focus on direct, head-to-head in vivo comparisons to fully elucidate their therapeutic potential and confirm whether the superior bioavailability of this compound translates to enhanced efficacy in clinical settings. Conversely, chrysin's application might be more suitable for topical or localized treatments where first-pass metabolism can be bypassed.
References
- 1. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring this compound from Piper ornatum as a novel anti-breast cancer candidate: insights from in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Chrysin Is Immunomodulatory and Anti-Inflammatory against Complete Freund’s Adjuvant-Induced Arthritis in a Pre-Clinical Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Chrysin Is Immunomodulatory and Anti-Inflammatory against Complete Freund’s Adjuvant-Induced Arthritis in a Pre-Clinical Rodent Model | Semantic Scholar [semanticscholar.org]
- 13. scialert.net [scialert.net]
- 14. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential [mdpi.com]
- 15. Elucidating the Neuroprotective Mechanism of this compound and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice | Semantic Scholar [semanticscholar.org]
- 16. Elucidating the Neuroprotective Mechanism of this compound and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of chrysin: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Elucidating the Neuroprotective Mechanism of this compound and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. Neuroprotective Potential of Chrysin: Mechanistic Insights and Therapeutic Potential for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aromatase inhibition by bioavailable methylated flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. warddeanmd.com [warddeanmd.com]
- 24. Inhibitory effect of chrysin on estrogen biosynthesis by suppression of enzyme aromatase (CYP19): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Mechanism of Action of 5,7-Dimethoxyflavone: A Comparative Guide
This guide provides a comprehensive overview and objective comparison of the in vitro mechanisms of action of 5,7-dimethoxyflavone (DMF), a naturally occurring methoxyflavone. The information is curated for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed protocols to facilitate further investigation.
Quantitative Data Summary
The following tables present a comparative summary of the quantitative data available for the in vitro activities of this compound against various biological targets.
Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Comparison Compound | IC50 Value |
| HepG2 | Human Liver Cancer | 25 µM[1] | - | - |
| T24 | Human Bladder Cancer | 29.62 µg/mL | - | - |
| HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | 88.85 µg/mL | - | - |
| Prostate Cancer (PC3) | Human Prostate Cancer | ~20 µg/mL | - | - |
| Prostate Cancer (LNCaP) | Human Prostate Cancer | ~25 µg/mL | - | - |
| Prostate Cancer (DU145) | Human Prostate Cancer | ~30 µg/mL | - | - |
Table 2: Aromatase and Phosphodiesterase 5 (PDE5) Inhibitory Activity
| Target Enzyme | This compound IC50 | Comparison Compound | IC50 Value |
| Aromatase | 123 µM[2] | Chrysin | 4.2 µM[2] |
| Phosphodiesterase 5 (PDE5) | 10.64 µM | - | - |
Table 3: Comparison of Anti-inflammatory and P-glycoprotein Inhibitory Effects
| Biological Activity | This compound Effect | Comparison Compound | Comparative Effect |
| Anti-inflammatory | Marked inhibition of prostaglandin biosynthesis[3] | Aspirin | Comparable effect in rat paw edema model[3] |
| P-glycoprotein (P-gp) Inhibition | Increased accumulation of P-gp substrates (e.g., Rhodamine 123, doxorubicin)[4] | Verapamil | Standard P-gp inhibitor[5] |
Key In Vitro Mechanisms of Action
Anticancer Activity
This compound exhibits significant anticancer properties through multiple mechanisms:
-
Induction of Apoptosis: DMF triggers programmed cell death in various cancer cell lines, including liver and breast cancer.[1][2] This is often mediated by the generation of reactive oxygen species (ROS).
-
Cell Cycle Arrest: It causes an arrest of cancer cells in the G0/G1 or Sub-G1 phase of the cell cycle, thereby inhibiting their proliferation.[1][2]
-
Inhibition of Signaling Pathways: DMF has been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation.
Anti-inflammatory Activity
DMF demonstrates potent anti-inflammatory effects by downregulating the NF-κB and MAPK signaling pathways.[6] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).
P-glycoprotein (P-gp) and BCRP Inhibition
This compound acts as an inhibitor of the drug efflux pumps P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4] This activity can enhance the intracellular concentration and efficacy of co-administered anticancer drugs, potentially overcoming multidrug resistance in cancer cells.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of this compound's mechanisms of action.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of this compound on cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/mL and incubate overnight.[7]
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][9]
-
Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm.[9] The IC50 value is calculated from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment and Fixation: Treat cells with this compound, harvest, and fix in ice-cold 70% ethanol.[10]
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.[11]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[12]
Western Blot for Signaling Pathway Analysis
This method is used to analyze the effect of this compound on protein expression and phosphorylation in signaling pathways like PI3K/Akt.
-
Protein Extraction: Lyse treated cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt) and then with HRP-conjugated secondary antibodies.[13][14]
-
Detection: Visualize the protein bands using an ECL detection system and quantify the band intensities.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Key signaling pathways modulated by this compound.
Caption: A typical experimental workflow for validating the in vitro effects of this compound.
Caption: Logical relationship between the bioactivities of this compound and its therapeutic potential.
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Synergistic Potential of 5,7-Dimethoxyflavone in Combination with Standard Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to standard anticancer drugs and the prevalence of dose-limiting toxicities are significant challenges in oncology. A promising strategy to overcome these limitations is the use of combination therapies, where a chemosensitizing agent is co-administered with a conventional cytotoxic drug. 5,7-Dimethoxyflavone (DMF), a naturally occurring methoxyflavone, has garnered attention for its anticancer properties.[1][2] This guide provides a comparative overview of the potential synergistic effects of this compound and structurally related flavonoids when combined with standard anticancer drugs, supported by experimental data and detailed protocols.
Overview of Synergistic Effects
While direct experimental data on the combination of this compound with many standard chemotherapeutics is emerging, studies on the closely related unmethylated analog, chrysin (5,7-dihydroxyflavone), and other methoxyflavones provide strong evidence for the potential of this class of compounds to enhance the efficacy of drugs such as cisplatin, doxorubicin, and paclitaxel. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of drug resistance pathways.
Quantitative Data on Flavonoid-Drug Combinations
The following tables summarize the quantitative data from studies on the combination of flavonoids with standard anticancer drugs. The data for chrysin is presented as a surrogate to illustrate the potential synergistic effects of the flavone backbone, while data for a pentamethoxyflavone is included to highlight the role of methoxylation.
Table 1: Synergistic Effects of Chrysin in Combination with Standard Anticancer Drugs
| Cancer Cell Line | Anticancer Drug | Chrysin Concentration | Effect on IC50 of Anticancer Drug | Combination Index (CI) | Reference |
| A549 (Lung) | Doxorubicin | 5-30 µM | 43% decrease | Synergistic | [3] |
| H460 (Lung) | Doxorubicin | 5-30 µM | 78% decrease | Synergistic | [3] |
| MDA-MB-231 (Breast) | Doxorubicin | IC25 | Not specified | < 1 (Synergistic) | [4][5] |
| Hep G2 (Liver) | Cisplatin | Not specified | Enhanced apoptosis | Not specified | [1] |
| HeLa (Cervical) | Cisplatin | 2-8 µM | Enhanced cytotoxicity | < 1 (Synergistic) | [6] |
| U87 (Glioma) | Cisplatin | Not specified | Additive effect | Not specified | [7] |
| A549 (Lung) | Paclitaxel | As nanoparticles | Synergistic | Not specified | [8] |
Table 2: Synergistic Effects of a Methoxyflavone in Combination with Cisplatin
| Cancer Cell Line | Flavonoid | Anticancer Drug | Flavonoid Concentration | Effect on IC50 of Anticancer Drug | Key Finding | Reference |
| A549/CDDP (Cisplatin-Resistant Lung) | 3',4',5',5,7-Pentamethoxyflavone | Cisplatin | 10, 25, 50 µM | Significantly lower than cisplatin alone | Sensitizes resistant cells to cisplatin | [9] |
Key Signaling Pathways in Synergistic Combinations
The synergistic effects of flavonoids in combination with anticancer drugs are often attributed to the modulation of key signaling pathways involved in cell survival, apoptosis, and drug resistance.
One of the prominent mechanisms involves the inhibition of the Nrf2 pathway. In cisplatin-resistant lung cancer cells, 3',4',5',5,7-pentamethoxyflavone was found to downregulate the expression of Nrf2 and its target genes, which are responsible for chemoresistance.[9][10]
In the case of chrysin combined with cisplatin in liver cancer cells, the synergistic effect is mediated through the upregulation of p53, which in turn modulates the expression of pro-apoptotic (Bax, DR5) and anti-apoptotic (Bcl-2) proteins, leading to enhanced apoptosis.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to evaluate the synergistic effects of this compound and other flavonoids with anticancer drugs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds, both individually and in combination.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, the standard anticancer drug, or a combination of both for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 values are determined from the dose-response curves. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[4][5][11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in relevant signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., Nrf2, p53, Bax, Bcl-2, caspases) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
References
- 1. Combination of chrysin and cisplatin promotes the apoptosis of Hep G2 cells by up-regulating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chrysin enhances doxorubicin-induced cytotoxicity in human lung epithelial cancer cell lines: the role of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial Effects of Chrysin with Doxorubicin, 5-Fluorouracil, and Cyclophosphamide on Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Additive anticancer effects of chrysin and low dose cisplatin in human malignant glioma cell (U87) proliferation and evaluation of the mechanistic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chrysin-functionalized gold nanoparticles and paclitaxel exhibit synergistic impact on lung cancer cell lines via regulating the AKT/PPAR-ϒ/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3′,4′,5′,5,7-Pentamethoxyflavone Sensitizes Cisplatin-Resistant A549 Cells to Cisplatin by Inhibition of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3',4',5',5,7-pentamethoxyflavone sensitizes Cisplatin-resistant A549 cells to Cisplatin by inhibition of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
A Comparative Analysis of 5,7-Dimethoxyflavone and Other Polymethoxyflavones in Inflammation and Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative efficacy analysis of 5,7-dimethoxyflavone alongside other prominent polymethoxyflavones (PMFs), including tangeretin, nobiletin, sinensetin, and 5-demethylnobiletin. The following sections detail their relative performance in anti-inflammatory and anti-cancer applications, supported by experimental data. Methodologies for key experiments are provided, and relevant signaling pathways are illustrated.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the anti-inflammatory and anti-proliferative effects of the selected polymethoxyflavones.
Table 1: Comparative Anti-Inflammatory Activity of Polymethoxyflavones
This table compares the inhibitory effects of various PMFs on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Concentration | % Inhibition of Nitric Oxide (NO) | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |
| This compound | 21.2 µM | ~50% | Moderate Inhibition | Not Reported | [1] |
| Tangeretin | 25 µM | ~55% | ~60% | ~30% | [2] |
| Nobiletin | 25 µM | ~65% | ~70% | ~65% | [2] |
| Sinensetin | 25 µM | ~40% | ~45% | ~40% | [2] |
| Tetramethyl-O-scutellarin | 25 µM | ~70% | ~75% | ~70% | [2] |
| 5-Demethylnobiletin | 25 µM | ~50% | ~55% | ~50% | [2] |
Table 2: Comparative Anti-Proliferative Activity of Polymethoxyflavones in Prostate Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the anti-proliferative efficacy of PMFs against human prostate cancer cell lines PC-3 and DU145.
| Compound | IC50 in PC-3 cells (µM) | IC50 in DU145 cells (µM) | Reference |
| This compound | Not Reported | Not Reported | |
| Tangeretin | 118.5 | > 200 | [3] |
| Nobiletin | > 200 | > 200 | [3] |
| Sinensetin | > 200 | > 200 | [3] |
| Tetramethyl-O-scutellarin | > 200 | > 200 | [3] |
| 5-Demethylnobiletin | 197.6 | > 200 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the polymethoxyflavones and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to analyze the expression levels of proteins involved in signaling pathways.
Protocol:
-
Cell Lysis: After treatment with polymethoxyflavones, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by polymethoxyflavones and a typical experimental workflow for their evaluation.
References
- 1. Suppressive effects of methoxyflavonoids isolated from Kaempferia parviflora on inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 5,7-Dimethoxyflavone: HPLC vs. TLC
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the quantification of 5,7-dimethoxyflavone, a methoxyflavone with noted anti-inflammatory and anti-cancer properties.
This publication delves into the experimental protocols and performance data of both HPLC and TLC methodologies, offering a comprehensive cross-validation to inform the selection of the most suitable analytical approach for your research needs. All quantitative data is summarized in clear, comparative tables, and detailed experimental workflows are provided.
At a Glance: Method Comparison
High-Performance Liquid Chromatography (HPLC) is widely recognized for its high resolution, sensitivity, and automation capabilities, making it a gold standard for quantitative analysis. In contrast, Thin-Layer Chromatography (TLC), particularly when coupled with densitometry, offers a simpler, more cost-effective, and high-throughput alternative for quantification.
A study on the quality evaluation of Kaempferia parviflora rhizome, a primary source of this compound, found that the quantitative results from TLC-densitometry and TLC image analysis were not significantly different, suggesting that TLC can be a reliable and convenient method for the quantification of this compound.[1][2]
Quantitative Performance Data
The following tables summarize the key validation parameters for the quantification of this compound by HPLC-DAD and TLC-Densitometry.
Table 1: HPLC-DAD Method Validation Parameters
| Parameter | Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.9996 |
| Limit of Detection (LOD) | 0.70 - 1.44 µg/mL |
| Limit of Quantification (LOQ) | 2.12 - 4.40 µg/mL |
| Accuracy (% Recovery) | 81.49% |
| Precision (%RSD) | < 15% |
Data compiled from studies on the simultaneous determination of methoxyflavones in Kaempferia parviflora extracts.[3][4]
Table 2: TLC-Densitometry Method Validation Parameters
| Parameter | Performance |
| Linearity Range | 0.6 - 3 µ g/spot |
| Correlation Coefficient (r²) | Not explicitly stated, but polynomial calibration curves were used. |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Accuracy (% Recovery) | 85.31% - 100.56% |
| Precision (%RSD) | < 6% |
Data from a study on the quality evaluation of Kaempferia parviflora rhizome.[2]
Experimental Protocols
Below are the detailed methodologies for the quantification of this compound using HPLC-DAD and TLC-Densitometry.
High-Performance Liquid Chromatography (HPLC-DAD) Protocol
This protocol is based on a validated method for the simultaneous determination of methoxyflavones in Kaempferia parviflora extract.[3][4]
-
Instrumentation: An Agilent 1200 series HPLC system or equivalent, equipped with a diode-array detector (DAD).
-
Column: Agilent Hypersil ODS C18 column (3.5 µm, 4.6 × 150 mm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.5% acetic acid in acetonitrile
-
Solvent B: 0.5% acetic acid in deionized water
-
-
Gradient Program: A typical gradient would start with a low percentage of Solvent A, gradually increasing to elute the compound of interest.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol), filtered through a 0.45-µm syringe filter, and then injected into the HPLC system.
Thin-Layer Chromatography (TLC-Densitometry) Protocol
This protocol is adapted from a study that quantified this compound in Kaempferia parviflora rhizomes.[1][2]
-
Stationary Phase: Silica gel 60 GF254 TLC plates.
-
Sample Application: 3 µL of standard and sample solutions are applied to the TLC plate.
-
Mobile Phase: Toluene: Chloroform: Acetone: Formic acid (5: 4: 1: 0.2, v/v/v/v).
-
Development: The plate is developed in a TLC chamber. For improved separation, the plate can be developed multiple times.
-
Detection: The developed plate is visualized under short-wave UV light (254 nm).
-
Densitometric Analysis: The plate is scanned with a TLC scanner, and the peak area of the this compound spot is measured. The maximum absorbance wavelength for this compound is 265 nm.[2]
-
Quantification: The amount of this compound in the sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of HPLC and TLC methods for the quantification of this compound.
Caption: Workflow for cross-validation of HPLC and TLC methods.
Conclusion
Both HPLC and TLC are viable techniques for the quantification of this compound.
-
HPLC-DAD offers superior sensitivity and resolution, making it the preferred method for complex matrices and when low limits of detection are required. The availability of autosamplers also makes it suitable for high-throughput analysis of a large number of samples with minimal manual intervention.
-
TLC-Densitometry presents a cost-effective and simpler alternative, with the advantage of simultaneous analysis of multiple samples on a single plate. The validation data indicates good accuracy and precision, making it a reliable option for routine quality control and screening purposes where the higher sensitivity of HPLC is not essential.
The choice between HPLC and TLC will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation and resources. For rigorous quantitative analysis in a drug development setting, the validated HPLC-DAD method is recommended. For rapid screening and quality control of raw materials, TLC-densitometry is a practical and efficient choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality evaluation of Kaempferia parviflora rhizome with reference to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
5,7-Dimethoxyflavone: A Comparative Analysis of In Vivo Efficacy in Secondary Animal Models
For Immediate Release
This guide provides a comprehensive comparison of the in vivo efficacy of 5,7-dimethoxyflavone (DMF) in various secondary animal models, evaluating its performance against alternative compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of DMF's therapeutic potential.
Executive Summary
This compound, a naturally occurring flavonoid, has demonstrated significant therapeutic efficacy across a range of preclinical animal models. In studies evaluating its anti-inflammatory, neuroprotective, and anti-cancer properties, DMF has shown effects comparable, and in some instances, superior to established drugs such as aspirin and sorafenib. This guide synthesizes the key findings from these studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to offer a clear comparison of DMF with relevant alternatives.
Comparative Efficacy of this compound
The in vivo efficacy of this compound has been most notably demonstrated in models of inflammation, neurodegenerative disease, and hepatocellular carcinoma. The following tables summarize the quantitative outcomes of these studies, comparing DMF's performance with that of alternative treatments.
Anti-inflammatory Activity
| Animal Model | Compound | Dosage | Key Efficacy Endpoint | Result | Reference |
| Rat Paw Edema | This compound | Not Specified | Inhibition of Edema | Comparable to Aspirin | [1] |
| Rat Paw Edema | Aspirin | Not Specified | Inhibition of Edema | Standard Comparator | [1] |
| Rat Pleurisy | This compound | Not Specified | Anti-exudative Effect & Leukocyte Migration Inhibition | Significant | [1] |
| Cotton Pellet-Induced Granuloma | This compound | Not Specified | Inhibition of Granuloma Formation | No Inhibition | [1] |
Neuroprotective Effects
| Animal Model | Compound | Dosage | Key Efficacy Endpoint | Result | Reference |
| LPS-Induced Memory Impairment (Mice) | This compound (DMF) | 10, 20, 40 mg/kg | Reduction in Aβ, IL-1β, IL-6, TNF-α levels | Significant Reduction | [2][3] |
| LPS-Induced Memory Impairment (Mice) | 5,7,4'-Trimethoxyflavone (TMF) | 10, 20, 40 mg/kg | Reduction in Aβ, IL-1β, IL-6, TNF-α levels | Significant Reduction | [2][3] |
| LPS-Induced Memory Impairment (Mice) | This compound (DMF) | 10, 20, 40 mg/kg | Increase in BDNF level | Significant Increase | [2][3] |
| LPS-Induced Memory Impairment (Mice) | Ibuprofen | Not Specified | Counteraction of Neuroinflammation | Positive Control | [2] |
Anti-Tumor Efficacy in Hepatocellular Carcinoma (HCC)
| Animal Model | Compound | Dosage | Key Efficacy Endpoint | Result | Reference |
| DEN/CCl4-Induced HCC (Mice) | This compound | Not Specified | Reduction in Tumor Number, Liver Weight/Body Ratio, Max. Tumor Diameter | Significant Reduction, Similar to Sorafenib | [4] |
| DEN/CCl4-Induced HCC (Mice) | Sorafenib | Not Specified | Reduction in Tumor Number, Liver Weight/Body Ratio, Max. Tumor Diameter | Standard Comparator | [4] |
| DEN/CCl4-Induced HCC (Mice) | This compound | Not Specified | Decrease in Serum ALT and AST | Significant Decrease | [4] |
| DEN/CCl4-Induced HCC (Mice) | This compound | Not Specified | Decrease in AFP and Ki67 Expression | Significant Decrease | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Rat Paw Edema Model for Anti-inflammatory Activity
-
Animal Model: Rats.
-
Inducing Agent: Not specified in the available abstract. Typically, carrageenan is used to induce paw edema.
-
Treatment: this compound was administered to the test group, and aspirin was administered to the positive control group. A control group receiving the vehicle would also be included.
-
Measurement: The volume of the rat paw is measured at specific time points after the induction of edema using a plethysmometer.
-
Endpoint: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.[1]
LPS-Induced Memory Impairment Model for Neuroprotection
-
Animal Model: Mice.
-
Inducing Agent: Lipopolysaccharide (LPS) is administered to induce neuroinflammation and memory impairment.[2]
-
Treatment: this compound (10, 20, 40 mg/kg) and 5,7,4'-trimethoxyflavone (10, 20, 40 mg/kg) were administered for 21 days.[2][3] Ibuprofen was used as a positive control.[2]
-
Behavioral Tests: Cognitive functions were assessed using the Morris Water Maze (MWM) and Open Field Test (OFT).[2]
-
Biochemical Analysis: Following the behavioral tests, brain tissue (specifically the hippocampus) is collected to measure the levels of amyloid-beta (Aβ), pro-inflammatory markers (IL-1β, IL-6, TNF-α), and Brain-Derived Neurotrophic Factor (BDNF) using methods like ELISA and RT-PCR.[2][3]
Diethylnitrosamine/Carbon Tetrachloride (DEN/CCl4)-Induced Hepatocellular Carcinoma (HCC) Model
-
Animal Model: Mice.
-
Inducing Agent: HCC is induced by the administration of diethylnitrosamine (DEN) followed by carbon tetrachloride (CCl4).
-
Treatment: this compound was orally administered to the treatment group. Sorafenib was used as a positive control.[4]
-
Tumor Assessment: At the end of the treatment period, mice are euthanized, and the number of tumors, maximum tumor diameter, and the ratio of liver weight to body weight are determined.[4]
-
Serum and Tissue Analysis: Blood is collected to measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alpha-fetoprotein (AFP). Liver tissues are analyzed by immunohistochemistry for the expression of AFP and the proliferation marker Ki67.[4]
-
Microbiota Analysis: 16S rRNA sequencing is performed on fecal samples to assess changes in the gut microbiota.[4]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are underpinned by its modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.
Caption: 5,7-DMF's anti-inflammatory action via prostaglandin synthesis inhibition.
Caption: 5,7-DMF's neuroprotective effects against LPS-induced inflammation.
Caption: Workflow for evaluating the anti-HCC efficacy of this compound.
References
- 1. Anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Neuroprotective Mechanism of this compound and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Efficacy of 5,7-Dimethoxyflavone: A Comparative Analysis in Macrophage and Dermal Fibroblast Cell Lines
For Immediate Release
This guide provides a comparative analysis of the anti-inflammatory effects of 5,7-dimethoxyflavone (5,7-DMF), a naturally occurring methoxyflavone, across two distinct and relevant cell lines: murine macrophage-like RAW 264.7 cells and primary human dermal fibroblasts (HDFs). This document is intended for researchers, scientists, and drug development professionals interested in the validation and characterization of potential anti-inflammatory compounds.
The presented data, compiled from peer-reviewed studies, demonstrates that 5,7-DMF consistently exhibits anti-inflammatory properties in both immune and non-immune cell types, suggesting its potential as a therapeutic agent for a range of inflammatory conditions. The comparison highlights the compound's efficacy in mitigating inflammatory responses induced by different stimuli—lipopolysaccharide (LPS) in macrophages and tumor necrosis factor-alpha (TNF-α) in fibroblasts.
Comparative Efficacy of this compound
The anti-inflammatory potential of this compound was evaluated by its ability to inhibit the production of key inflammatory mediators in two different cellular models. In LPS-stimulated RAW 264.7 macrophages, a widely used model for innate immune responses, 5,7-DMF demonstrated a significant reduction in the production of nitric oxide (NO), a key inflammatory signaling molecule. In TNF-α-stimulated human dermal fibroblasts, a model relevant to skin inflammation and aging, 5,7-DMF was effective in downregulating the expression of matrix metalloproteinase-1 (MMP-1), an enzyme involved in tissue degradation during inflammation.
| Cell Line | Inflammatory Stimulus | Key Inflammatory Marker | 5,7-DMF Concentration (µM) | Observed Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 24.5 | IC50 value for NO inhibition | [1] |
| Human Dermal Fibroblasts (HDFs) | Tumor Necrosis Factor-α (TNF-α) | MMP-1 mRNA Expression | 12.5 | Significantly mitigated mRNA expression to 2.10 ± 0.29-folds compared to TNF-α treated group's 3.48 ± 0.25-folds | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anti-Inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours prior to the addition of LPS.
-
Measurement of Nitric Oxide (NO) Production: After 24 hours of incubation with LPS and the test compound, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Anti-Inflammatory Activity in Human Dermal Fibroblasts (HDFs)
-
Cell Culture: Primary human dermal fibroblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Induction of Inflammation: Inflammation is induced by treating the cells with 20 ng/mL of tumor necrosis factor-alpha (TNF-α).
-
Treatment: Cells are pre-treated with specified concentrations of this compound for 1 hour before stimulation with TNF-α.
-
Measurement of MMP-1 mRNA Expression by qRT-PCR: Following a 24-hour incubation period with TNF-α and the test compound, total RNA is extracted from the cells. The RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) is performed using specific primers for MMP-1 and a housekeeping gene (e.g., GAPDH) for normalization. The relative changes in gene expression are calculated using the ΔΔCt method.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying molecular mechanism of this compound's anti-inflammatory action, the following diagrams are provided.
Experimental Workflow Diagram
The anti-inflammatory effects of this compound are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of pro-inflammatory gene expression.
Inhibition of the NF-κB Signaling Pathway
References
Unraveling the Neuroprotective Mechanisms: A Comparative Analysis of 5,7-Dimethoxyflavone and 5,7,4'-Trimethoxyflavone
A deep dive into the distinct molecular pathways and therapeutic potential of two promising methoxyflavones in the context of neurodegenerative diseases.
In the quest for effective therapeutic agents against neurodegenerative diseases like Alzheimer's, two natural methoxyflavones, 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF), have emerged as promising candidates.[1][2][3] Found in plants such as Kaempferia parviflora, these compounds exhibit significant neuroprotective properties.[1] A comprehensive study involving in silico predictions and in vivo validation in memory-impaired mice has shed light on their distinct yet overlapping mechanisms of action, highlighting their potential for early intervention in Alzheimer's disease.[1][2][3]
This guide provides a detailed comparison of the neuroprotective mechanisms of DMF and TMF, presenting experimental data, detailed protocols, and visual representations of their signaling pathways to support researchers, scientists, and drug development professionals.
Comparative Efficacy and Molecular Interactions
Both DMF and TMF have demonstrated the ability to mitigate neuroinflammation and improve cognitive function in a lipopolysaccharide (LPS)-induced mouse model of memory impairment. However, their therapeutic effects are mediated through interactions with different molecular targets.[1][2][3]
Table 1: In Silico Predicted Protein Targets and In Vivo Validation
| Compound | Predicted Protein Targets | Validated Upregulated Hippocampal mRNA | Key Molecular Interactions (from Molecular Docking) |
| This compound (DMF) | GABRA1, GABRG2, 5-HT2A, IGF1R, 5-HT2C | GABRA1, 5-HT2A, 5-HT2C | Strong binding with GABRA1 and GABRG2 (-9.40 kcal/mol), interacting with His102 and Tyr160.[1][2][3] |
| 5,7,4'-Trimethoxyflavone (TMF) | GABRG2, 5-HT2A, 5-HT2B, 5-HT2C | GABRG2, 5-HT2B, 5-HT2C | Strong binding with 5-HT2A (-9.30 kcal/mol), interacting with Ser242 and Ser159.[1][2][3] |
Table 2: Comparative Effects on Biomarkers and Cognitive Function
| Biomarker / Cognitive Test | Effect of this compound (DMF) | Effect of 5,7,4'-Trimethoxyflavone (TMF) |
| Amyloid-β (Aβ) Levels | Significantly reduced[1][2][3] | Significantly reduced[1][2][3] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Significantly reduced[1][2][3] | Significantly reduced[1][2][3] |
| Brain-Derived Neurotrophic Factor (BDNF) | Significantly increased[1][2][3] | No significant change mentioned[1][2][3] |
| Spatial Memory (Morris Water Maze) | No significant enhancement mentioned[1][2][3] | Enhanced spatial memory[1][2][3] |
| Anxiety-Related Measures (Open Field Test) | Reduced[1][2][3] | Reduced[1][2][3] |
Signaling Pathways and Neuroprotective Mechanisms
The neuroprotective effects of DMF and TMF are attributed to their ability to modulate neurotransmission and reduce neuroinflammation.
This compound (DMF) Signaling Pathway
DMF appears to exert its neuroprotective effects primarily through the modulation of GABAergic and serotonergic systems, coupled with a significant anti-inflammatory response and an increase in the neurotrophic factor BDNF. The upregulation of GABRA1 and GABRG2 suggests an enhancement of inhibitory neurotransmission, which can counteract excitotoxicity, a common feature in neurodegenerative diseases. The increase in BDNF is particularly noteworthy as this protein is crucial for neuronal survival, growth, and synaptic plasticity.
References
- 1. Elucidating the Neuroprotective Mechanism of this compound and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Neuroprotective Mechanism of this compound and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of 5,7-Dimethoxyflavone with Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between natural compounds is a burgeoning field in pharmacology, offering the potential for enhanced therapeutic efficacy and reduced side effects. This guide provides a detailed comparison of the synergistic effects of 5,7-dimethoxyflavone (5,7-DMF), a prominent methoxyflavone found in Kaempferia parviflora (black ginger), with other natural compounds. The primary focus is on the well-documented synergistic anti-cancer activity of 5,7-DMF in combination with (-)-epigallocatechin-3-O-gallate (EGCG), the major polyphenol in green tea.
Synergistic Combination: this compound and EGCG
A significant synergistic effect has been observed when this compound is combined with EGCG, particularly in the context of cancer therapy. Research has demonstrated that 5,7-DMF potentiates the anti-cancer effects of EGCG in multiple myeloma cells.[1] This synergy is not merely additive; 5,7-DMF actively enhances the apoptotic mechanisms initiated by EGCG.
The core of this synergistic action lies in the ability of 5,7-DMF to amplify the EGCG-induced production of intracellular cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP triggers a downstream signaling cascade involving the activation of acid sphingomyelinase (ASM) and subsequent cleavage of caspase-3, a key executioner of apoptosis.[1] This leads to a more pronounced induction of apoptotic cell death in cancer cells compared to treatment with either compound alone.
Quantitative Data Summary
The following table summarizes the quantitative outcomes of the synergistic interaction between this compound and EGCG on multiple myeloma cells.
| Assay | Compound(s) | Concentration | Result | Fold Change (Combination vs. Single Agent) |
| Cell Viability (MTT Assay) | 5,7-DMF | Varies | Dose-dependent decrease in viability | - |
| EGCG | Varies | Dose-dependent decrease in viability | - | |
| 5,7-DMF + EGCG | Varies | Synergistic decrease in cell viability | Significant increase in cytotoxicity | |
| Apoptosis (Caspase-3 Activity) | 5,7-DMF | Varies | Minimal induction of apoptosis | - |
| EGCG | Varies | Moderate induction of apoptosis | - | |
| 5,7-DMF + EGCG | Varies | Significant synergistic induction of apoptosis | Marked increase in caspase-3 activation | |
| cGMP Production | 5,7-DMF | Varies | No significant change | - |
| EGCG | Varies | Increase in cGMP levels | - | |
| 5,7-DMF + EGCG | Varies | Potentiated increase in cGMP levels | Significant enhancement of cGMP production | |
| Acid Sphingomyelinase (ASM) Activity | 5,7-DMF | Varies | No significant change | - |
| EGCG | Varies | Increase in ASM activity | - | |
| 5,7-DMF + EGCG | Varies | Synergistic increase in ASM activity | Substantial potentiation of ASM activation |
Note: Specific quantitative values for fold changes can vary depending on the cell line and experimental conditions. The table represents the general observed trend of synergistic enhancement.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to evaluate the synergistic effects of this compound and EGCG.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of 5,7-DMF, EGCG, or a combination of both. Include a vehicle-treated control group. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[2]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2][3]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key effector caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer on ice for 10-15 minutes.[4][5]
-
Centrifugation: Centrifuge the cell lysates at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[4]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Add reaction buffer containing DTT.[6]
-
Substrate Addition: Initiate the reaction by adding a colorimetric caspase-3 substrate, such as DEVD-pNA.[6][7]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[5][7]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[5][7]
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.
cGMP Measurement: Competitive ELISA
A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of intracellular cGMP.
Protocol:
-
Sample Preparation: Following cell treatment, lyse the cells and stop phosphodiesterase activity, often by using an acidic solution like 0.1 M HCl.[8]
-
Assay Procedure: Add standards and prepared samples to a 96-well plate pre-coated with a goat anti-rabbit IgG antibody.[9]
-
Competitive Binding: Add a cGMP-peroxidase conjugate and a rabbit polyclonal antibody against cGMP to each well.[9] During a 2-hour incubation at room temperature with shaking, the sample cGMP and the cGMP conjugate compete for binding to the primary antibody.[9]
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a TMB substrate solution. The horseradish peroxidase (HRP) on the bound conjugate will catalyze a color change.
-
Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.[9]
-
Data Analysis: The intensity of the color is inversely proportional to the amount of cGMP in the sample. A standard curve is used to determine the concentration of cGMP in the samples.
Acid Sphingomyelinase (ASM) Activity Assay
This assay measures the enzymatic activity of ASM, which is involved in the hydrolysis of sphingomyelin to ceramide.
Protocol:
-
Sample Preparation: Homogenize treated cells or tissues in an appropriate assay buffer. Centrifuge to remove insoluble material.[10]
-
Enzymatic Reaction: Incubate the sample supernatant with an ASM substrate (e.g., sphingomyelin) in an acidic buffer (pH 5.0) at 37°C for 1 hour.[11]
-
Coupled Enzyme Reactions: The product of the ASM reaction, phosphorylcholine, is then used in a series of coupled enzymatic reactions. This typically involves alkaline phosphatase to generate choline, which is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂).[12]
-
Colorimetric Detection: The H₂O₂ reacts with a specific probe in the presence of horseradish peroxidase to produce a colorimetric product.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[10][11]
-
Data Analysis: The ASM activity is proportional to the measured absorbance.
Protein Expression Analysis: Western Blot for Cleaved Caspase-3
Western blotting is used to detect the presence and relative abundance of the cleaved (active) form of caspase-3.
Protocol:
-
Protein Extraction: Lyse treated cells and determine the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (Asp175) overnight at 4°C.[13]
-
Washing: Wash the membrane three times with TBST for 15 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: The intensity of the bands corresponding to the cleaved caspase-3 fragments (17/19 kDa) indicates the level of apoptosis.[13]
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the synergistic effects of 5,7-DMF and EGCG.
Signaling Pathway of Synergistic Action
Caption: Proposed signaling pathway for the synergistic action of 5,7-DMF and EGCG.
Concluding Remarks
The synergistic combination of this compound and EGCG presents a promising avenue for enhancing anti-cancer therapeutic strategies. The potentiation of EGCG-induced apoptosis by 5,7-DMF through the cGMP/ASM/caspase-3 pathway highlights a specific molecular mechanism that can be further explored for drug development. While this guide focuses on a well-documented interaction, the potential for 5,7-DMF and other methoxyflavones to synergize with a broader range of natural compounds warrants further investigation. The provided experimental protocols serve as a foundation for researchers to rigorously evaluate these potential synergistic relationships.
References
- 1. The anti-cancer effect of epigallocatechin-3-O-gallate against multiple myeloma cells is potentiated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. mpbio.com [mpbio.com]
- 5. biogot.com [biogot.com]
- 6. abcam.com [abcam.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. arborassays.com [arborassays.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
Validating the Binding Targets of 5,7-Dimethoxyflavone: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavone (5,7-DMF) is a naturally occurring flavonoid that has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. Preliminary in silico and in vitro studies have predicted several key binding targets for 5,7-DMF, notably the GABA-A receptor alpha 1 subunit (GABRA1), the 5-HT2A serotonin receptor, and the transcription factor NF-κB. However, definitive validation of these binding targets in a physiological context is crucial for advancing 5,7-DMF into further drug development. The gold standard for such validation is the use of knockout (KO) animal models, where the gene for the putative target is deleted.
This guide provides a comparative analysis of the predicted binding targets of this compound with experimental data from knockout models for other structurally and functionally related flavonoids. While direct knockout validation studies for 5,7-DMF are not yet available in published literature, this guide will leverage existing data to inform potential experimental strategies and expected outcomes. We will delve into detailed experimental protocols for key validation assays and present signaling pathways and experimental workflows through clear visualizations.
Comparative Analysis of Binding Targets
The following table summarizes the predicted binding targets of this compound and compares the expected outcomes of its activity with validated data from knockout mouse studies involving other flavonoids that act on the same targets.
| Target | Predicted Interaction with this compound | Alternative Flavonoid | Knockout Model Validation Data for Alternative Flavonoid |
| GABA-A Receptor α1 (GABRA1) | Positive allosteric modulator, leading to anxiolytic and sedative effects. In silico docking studies show strong binding affinity.[1] | Apigenin | In GABRA1 knockout mice, the anxiolytic effects of benzodiazepines (which bind to the same site) are abolished. It is hypothesized that apigenin's effects would be similarly diminished, confirming GABRA1 as a direct target.[2][3] |
| 5-HT2A Serotonin Receptor | Antagonist, potentially contributing to its neuroprotective and anti-inflammatory effects. In silico models predict binding to the receptor. | Quercetin | Studies with 5-HT2A knockout mice show altered responses to psychoactive drugs and changes in inflammatory pathways. Quercetin has been shown to modulate serotonergic signaling, and its effects on neuroinflammation would likely be altered in these knockout mice. |
| NF-κB (p65 subunit) | Inhibitor of activation and nuclear translocation, leading to anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. | Acacetin, Apigenin | In NF-κB knockout mice, the inflammatory response to stimuli like LPS is significantly reduced. The anti-inflammatory effects of acacetin and apigenin are diminished in these models, confirming NF-κB as a critical target for their action.[4][5] |
Experimental Protocols
Radioligand Binding Assay for GABRA1
This protocol is adapted for determining the binding affinity of this compound to the GABA-A receptor α1 subunit.
Materials:
-
Membrane preparations from wild-type and GABRA1 knockout mouse brains.
-
[³H]-Flunitrazepam (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate brain membrane preparations (from both wild-type and GABRA1 KO mice) with a fixed concentration of [³H]-Flunitrazepam and varying concentrations of this compound.
-
Incubate at 4°C for 60 minutes to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the inhibitory concentration (IC50) of this compound, which can be used to calculate its binding affinity (Ki). A significant reduction in binding in the wild-type versus the complete lack of specific binding in the GABRA1 KO membranes would validate GABRA1 as a direct target.
In Vivo Assessment of Anti-Inflammatory Effects in NF-κB Knockout Mice
This protocol outlines an experiment to validate the NF-κB inhibitory activity of this compound in vivo.
Animal Model:
-
Wild-type and NF-κB (p65 subunit) conditional knockout mice.
Procedure:
-
Acclimatize mice for at least one week.
-
Divide mice into four groups: Wild-type + vehicle, Wild-type + 5,7-DMF, NF-κB KO + vehicle, NF-κB KO + 5,7-DMF.
-
Administer this compound (e.g., 25-50 mg/kg, oral gavage) or vehicle daily for a pre-determined period (e.g., 7 days).
-
Induce systemic inflammation by intraperitoneal injection of lipopolysaccharide (LPS).
-
Monitor mice for clinical signs of inflammation (e.g., body temperature, weight loss).
-
After a set time point (e.g., 6 hours post-LPS), collect blood and tissues (e.g., liver, lung) for analysis.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum and tissue homogenates using ELISA.
-
A significant reduction in cytokine levels in wild-type mice treated with 5,7-DMF, and a blunted response in NF-κB KO mice (with or without 5,7-DMF treatment), would confirm that the anti-inflammatory effects of 5,7-DMF are mediated through the NF-κB pathway.
Visualizing the Pathways and Workflows
To better understand the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of 5,7-DMF at the GABRA1 receptor in wild-type versus knockout neurons.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: General experimental workflow for validating a drug target using knockout mouse models.
Conclusion and Future Directions
The available evidence strongly suggests that this compound interacts with key signaling pathways involved in inflammation and neurotransmission. In silico predictions point towards GABRA1, 5-HT2A, and NF-κB as primary binding targets. While direct validation using knockout models for 5,7-DMF is a critical next step, the comparative data from structurally similar flavonoids like apigenin and acacetin provide a solid foundation for designing and interpreting future experiments.
For researchers and drug development professionals, the path forward is clear: the generation and characterization of knockout models are indispensable for unequivocally validating the molecular targets of this compound. Such studies will not only solidify our understanding of its mechanism of action but also pave the way for its potential clinical translation as a therapeutic agent for a range of inflammatory and neurological disorders. The experimental protocols and comparative data presented in this guide offer a strategic framework for undertaking these crucial validation studies.
References
- 1. Elucidating the Neuroprotective Mechanism of this compound and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA Receptor α1 Subunit (Gabra1) Knockout Mice: Review and New Results | Springer Nature Experiments [experiments.springernature.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function [mdpi.com]
A Comparative Guide to the Pharmacokinetic Profiles of 5,7-Dimethoxyflavone and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the naturally occurring flavonoid, 5,7-dimethoxyflavone (5,7-DMF), and its primary metabolites. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for translating their promising in vitro biological activities into in vivo efficacy. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the metabolic and signaling pathways involved.
Executive Summary
This compound, a constituent of various medicinal plants, undergoes significant metabolism in the body, leading to the formation of several metabolites, most notably chrysin (5,7-dihydroxyflavone), as well as 5-methoxy-7-hydroxyflavone and various glucuronide and sulfate conjugates. The pharmacokinetic profile of 5,7-DMF is characterized by rapid absorption and extensive tissue distribution. In contrast, its primary metabolite, chrysin, exhibits lower oral bioavailability due to extensive first-pass metabolism. This guide presents a side-by-side comparison of their pharmacokinetic parameters and explores their differential effects on key cellular signaling pathways.
I. Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of this compound and its major metabolite, chrysin, based on preclinical studies in rodents. It is important to note that direct pharmacokinetic data for other metabolites such as 5-methoxy-7-hydroxyflavone and the direct glucuronide and sulfate conjugates of 5,7-DMF are limited in the current scientific literature. Flavonoid conjugates are generally more water-soluble and are often readily excreted, which can result in different pharmacokinetic behaviors compared to the parent aglycone.
| Parameter | This compound (Parent Compound) | Chrysin (Metabolite) |
| Maximum Plasma Concentration (Cmax) | 1870 ± 1190 ng/mL (in mice, 10 mg/kg oral dose)[1][2] | 0.01 ± 0.01 µM (in mice, 20 mg/kg oral dose) |
| Time to Maximum Plasma Concentration (Tmax) | ~30 minutes (in mice, 10 mg/kg oral dose)[1][2] | ~4 hours (in wild-type mice, 20 mg/kg oral dose) |
| Terminal Half-life (t1/2) | 3.40 ± 2.80 hours (in mice, 10 mg/kg oral dose)[1] | Not explicitly stated for parent chrysin in the provided context. |
| Area Under the Curve (AUCt) | 532 ± 165 h*ng/mL (in mice, 10 mg/kg oral dose)[1][2] | Not explicitly stated for parent chrysin in the provided context. |
| Oral Bioavailability | Low (1-4% for methoxyflavones in a Kaempferia parviflora extract in rats) | Very low (0.003–0.02%) |
| Major Metabolites | Chrysin, 5-methoxy-7-hydroxyflavone, glucuronide and sulfate conjugates | Chrysin-7-glucuronide (C-7-G), Chrysin-7-sulfate (C-7-S) |
| Tissue Distribution | Widely distributed, with highest concentrations in the gut, followed by liver, kidney, brain, spleen, heart, lung, adipose, and muscle.[1][2] | Information on tissue distribution of chrysin itself is less detailed in the provided context. |
II. Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from in vivo studies in rodent models. A general experimental workflow for such studies is outlined below.
Typical Experimental Workflow for Flavonoid Pharmacokinetic Studies in Rodents
Detailed Methodologies
1. Animal Studies:
-
Species: Male Sprague-Dawley rats or FVB mice are commonly used.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for a pre-dose fasting period.
-
Administration: The test compound (this compound or its metabolite) is administered either orally (via gavage) or intravenously (via tail vein injection). The vehicle is often a solution containing polyethylene glycol, ethanol, and saline.
2. Sample Collection and Preparation:
-
Blood Sampling: Blood samples are collected at predetermined time points into heparinized tubes. Plasma is separated by centrifugation.
-
Tissue Distribution: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, brain, intestine) are harvested, weighed, and homogenized.
-
Sample Preparation for Analysis: Plasma and tissue homogenates are typically subjected to protein precipitation using organic solvents like acetonitrile or methanol. This is often followed by liquid-liquid extraction or solid-phase extraction to further purify the sample.
3. Analytical Method - UPLC-MS/MS:
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for quantification.
-
Chromatographic Separation: A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in either positive or negative ionization mode, which provides high selectivity and sensitivity for quantifying the parent compound and its metabolites.
III. Metabolic Pathway of this compound
This compound undergoes several metabolic transformations in the body. The primary pathway involves demethylation to form 5-methoxy-7-hydroxyflavone and subsequently chrysin. These hydroxylated metabolites can then be further conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are more easily excreted.
IV. Modulation of Cellular Signaling Pathways
Both this compound and its metabolite chrysin have been shown to modulate various intracellular signaling pathways, which are implicated in a range of cellular processes including inflammation, cell proliferation, and apoptosis.
Signaling Pathways Modulated by this compound:
5,7-DMF has been reported to influence several key signaling cascades:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. 5,7-DMF has been shown to stimulate this pathway, which may contribute to its effects on muscle protein synthesis.[3]
-
NF-κB Pathway: A key regulator of inflammation. 5,7-DMF can suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]
-
cAMP-dependent Signaling: 5,7-DMF can increase intracellular cAMP levels, which in turn activates downstream targets like CREB and Akt/GSK-3β, influencing processes such as melanogenesis.[5]
Signaling Pathways Modulated by Chrysin:
Chrysin, the primary metabolite, also exhibits significant biological activity through the modulation of signaling pathways, some of which overlap with its parent compound:
-
PI3K/Akt/mTOR Pathway: Similar to 5,7-DMF, chrysin can also influence the PI3K/Akt/mTOR pathway. However, some studies suggest that chrysin can inhibit this pathway in cancer cells, leading to apoptosis.
-
MAPK Pathway: Chrysin has been shown to induce apoptosis in cancer cells through the modulation of the MAPK/ERK pathway.
-
NF-κB Pathway: Chrysin is a known inhibitor of the NF-κB pathway, contributing to its anti-inflammatory effects.
V. Conclusion
The pharmacokinetic profiles of this compound and its primary metabolite, chrysin, exhibit notable differences. 5,7-DMF is rapidly absorbed and widely distributed, while chrysin has very low oral bioavailability. This suggests that the in vivo effects of orally administered 5,7-DMF may be attributed to the actions of the parent compound, its metabolites, or a combination thereof. The modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB by both 5,7-DMF and chrysin highlights their therapeutic potential. However, the lack of detailed pharmacokinetic data for other metabolites of 5,7-DMF underscores the need for further research to fully elucidate the contribution of each compound to the overall pharmacological effects. Future studies should focus on quantifying the in vivo concentrations of all major metabolites and directly comparing their activities on relevant biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and tissue distribution of this compound in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Verification of the Published Bioactivities of 5,7-Dimethoxyflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published bioactivities of 5,7-dimethoxyflavone, a naturally occurring methoxyflavone found in plants such as Kaempferia parviflora (black ginger). While numerous studies have highlighted its therapeutic potential, this document aims to present a consolidated view of the existing data, focusing on independent verification and providing detailed experimental context to aid in the critical evaluation and replication of these findings.
Anti-inflammatory Activity
This compound has been repeatedly shown to possess anti-inflammatory properties. The primary mechanism appears to be the downregulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Comparative Data on Anti-inflammatory Effects
| Bioactivity | Experimental Model | Key Findings | Reported Potency (IC50) | Supporting Studies |
| Inhibition of Pro-inflammatory Mediators | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-1β production. | Not consistently reported across studies. | --INVALID-LINK-- |
| In vivo Anti-inflammatory Effect | Carrageenan-induced rat paw edema | Comparable effect to aspirin in reducing paw edema.[1] | Not applicable | --INVALID-LINK--[1] |
| Inhibition of COX-2 | In silico molecular docking and in vitro assays | High binding affinity towards the COX-2 target. | Not specified in the provided search results. | --INVALID-LINK-- |
Signaling Pathway
The anti-inflammatory action of this compound is primarily attributed to its ability to modulate the NF-κB and MAPK signaling cascades.
Experimental Protocols
In Vitro Anti-inflammatory Assay (General Workflow)
Detailed Methodologies:
-
Carrageenan-Induced Rat Paw Edema: Paw edema is induced by subplantar injection of carrageenan (1% in saline) into the right hind paw of rats.[2][3][4][5] this compound is administered (e.g., intraperitoneally) prior to carrageenan injection. Paw volume is measured at various time points using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
-
COX-2 Inhibition Assay: The ability of this compound to inhibit COX-2 can be determined using commercially available fluorometric or colorimetric assay kits.[6][7][8][9][10] These assays typically involve incubating the recombinant COX-2 enzyme with the test compound and a substrate (e.g., arachidonic acid), and then measuring the product formation.
-
NF-κB Luciferase Reporter Assay: HEK293T cells are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).[11][12][13][14][15] Cells are then pre-treated with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS). Luciferase activity is measured using a luminometer, and the relative luciferase activity is calculated to determine the effect on NF-κB activation.
-
Western Blot Analysis for NF-κB and MAPK Pathways: RAW 264.7 cells are treated with this compound and/or LPS. Cell lysates are prepared and proteins are separated by SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with specific primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38. Horseradish peroxidase-conjugated secondary antibodies are used for detection by chemiluminescence.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.
Comparative Data on Anticancer Effects
| Cancer Cell Line | Bioactivity | Reported Potency (IC50) | Supporting Studies | | :--- | :--- | :--- | :--- | :--- | | HepG2 (Liver Cancer) | Inhibition of cell viability | 25 µM | --INVALID-LINK--[16][17] | | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | >30 µM | --INVALID-LINK--[18] | | MDA-MB-231 (Breast Cancer) | Inhibition of cell proliferation | >30 µM | --INVALID-LINK--[18] |
Note: The anticancer activity of this compound appears to be cell-line dependent and may be less potent compared to other methoxyflavone derivatives.
Neuroprotective Properties
Recent studies suggest a neuroprotective role for this compound, particularly in the context of Alzheimer's disease.
Comparative Data on Neuroprotective Effects
| Experimental Model | Key Findings | Reported Potency | Supporting Studies | | :--- | :--- | :--- | :--- | :--- | | LPS-induced memory-impaired mice | Reduced Aβ, IL-1β, IL-6, and TNF-α levels; Increased BDNF levels. | Not applicable | --INVALID-LINK--[19] | | In silico and in vitro assays | Predicted to interact with GABRA1, GABRG2, 5-HT2A, IGF1R, and 5-HT2C. | Binding affinity of -9.40 kcal/mol with GABRA1 and GABRG2. | --INVALID-LINK--[19][20] |
Metabolic Regulation and Anti-Sarcopenic Effects
This compound has been investigated for its potential to mitigate metabolic disorders and age-related muscle wasting (sarcopenia).
Comparative Data on Metabolic and Anti-Sarcopenic Effects
| Bioactivity | Experimental Model | Key Findings | Supporting Studies | | :--- | :--- | :--- | :--- | :--- | | Anti-obesity | High-fat diet-induced obese mice | Reduced body weight gain and fat pad masses. | --INVALID-LINK-- | | Anti-sarcopenia | Aged mice | Increased grip strength, exercise endurance, and muscle mass. | --INVALID-LINK--[21][22] | | Anti-sarcopenic obesity | High-fat diet-induced sarcopenic obese mice | Reduced body weight and fat mass; enhanced grip strength and muscle mass. | --INVALID-LINK--[23][24][25] |
Signaling Pathway
The anti-sarcopenic effects of this compound are linked to the activation of the PI3K/Akt/mTOR pathway, which promotes protein synthesis, and the activation of PGC-1α, a key regulator of mitochondrial biogenesis.
References
- 1. Anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. inotiv.com [inotiv.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 19. Elucidating the Neuroprotective Mechanism of this compound and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. This compound Attenuates Sarcopenic Obesity by Enhancing PGC-1α-Mediated Mitochondrial Function in High-Fat-Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5,7-Dimethoxyflavone
This guide provides crucial safety and logistical information for the handling and disposal of 5,7-Dimethoxyflavone, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Assessment
While some sources may classify this compound as non-hazardous, other data indicates potential for skin and eye irritation[1][2]. Therefore, it is prudent to handle this compound with appropriate caution and personal protective equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.
| Protection Level | Equipment | Purpose |
| Primary | Safety Goggles or Face Shield | Protects eyes from dust particles and potential splashes[3][4][5]. |
| Chemical-Resistant Gloves (e.g., Nitrile) | Prevents direct skin contact and potential irritation[3][4][5]. | |
| Laboratory Coat or Gown | Protects skin and personal clothing from contamination[3][4][5]. | |
| Secondary | Respirator (NIOSH-approved) | Required when there is a risk of inhaling dust or aerosols, especially when handling larger quantities or in poorly ventilated areas[1][4][5]. |
| Closed-toe Shoes | Protects feet from potential spills. |
Safe Handling Procedures
Adherence to the following operational plan is essential for the safe handling of this compound.
Workflow for Handling this compound
Caption: General workflow for safely handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from strong oxidizing agents.
-
Emergency Procedures
In the event of accidental exposure, follow these immediate first-aid measures.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention[1]. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary. Seek medical attention[1]. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[1]. |
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
Spill Response Workflow
Caption: Step-by-step procedure for managing a this compound spill.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste material, including any contaminated absorbent materials from spills, in a clearly labeled, sealed container.
-
-
Disposal:
-
Dispose of chemical waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain[1]. Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
